molecular formula C15H31NO2 B568996 2S-Amino-4E-pentadecene-1,3R-diol

2S-Amino-4E-pentadecene-1,3R-diol

Cat. No.: B568996
M. Wt: 257.41 g/mol
InChI Key: KWQIYZIHZCLRSR-AMXOMPAFSA-N
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Description

Sphingosine is an amino alcohol most commonly characterized by an 18-carbon unsaturated hydrocarbon chain (Sphingosine (d18:1),). However, the hydrocarbon chain length of sphingosine, and the related dihydrosphingosine, can vary from 12-26 carbons in mammalian tissues. Sphingosine (d15:1) is a naturally-occurring but rare form of sphingosine. It is intended to be used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods.>Sphingosine is an amino alcohol most commonly characterized by an 18-carbon unsaturated hydrocarbon chain (D-erythro-Sphingosine C-18,). However, the hydrocarbon chain length of sphingosine, and the related dihydrosphingosine, can vary from 12-26 carbons in mammalian tissues. D-erythro-Sphingosine C-15 is a naturally-occurring but rare form of sphingosine. It is intended to be used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQIYZIHZCLRSR-AMXOMPAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: From Enigma to Engineered Medicine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Sphingosine Analogues

The journey from the initial discovery of a curious lipid in brain tissue to a multi-billion dollar class of oral therapeutics for autoimmune disease is a testament to scientific serendipity, rigorous chemistry, and innovative pharmacology. Sphingosine, named by its discoverer Johann Thudichum in 1884 after the enigmatic Sphinx, remained a structural curiosity for decades.[1][2] Today, its analogues represent a cornerstone of modern immunomodulatory therapy. This guide, intended for researchers, scientists, and drug development professionals, provides a deep technical dive into the discovery of these remarkable molecules. We will move beyond simple recitation of facts to explore the causal relationships behind experimental design, the evolution of synthetic and screening strategies, and the intricate structure-activity relationships that govern their function.

Chapter 1: The Sphingolipid Rheostat: A Universe of Cellular Control

To comprehend the significance of sphingosine analogues, one must first appreciate the dynamic world of sphingolipid metabolism. These are not mere structural components of the cell membrane; they are active signaling molecules that dictate cellular fate.

The Discovery and Core Biology of Sphingosine

First isolated from brain extracts in 1884, the exact structure of sphingosine—an 18-carbon unsaturated amino alcohol—was not fully elucidated until 1947.[1][3] It forms the backbone of all sphingolipids.[2] Within the cell, a delicate balance, often termed the "sphingolipid rheostat," exists between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[4] This balance is a critical determinant of cell proliferation, apoptosis, and stress responses.[4][5]

The Sphingosine-1-Phosphate (S1P) Signaling Axis: A Prime Therapeutic Target

The phosphorylation of sphingosine by two isoenzymes, sphingosine kinase 1 and 2 (SphK1/2), generates the potent signaling lipid, S1P.[1][6] S1P can be secreted from the cell and acts as an extracellular first messenger, signaling through a family of five distinct G protein-coupled receptors (GPCRs), termed S1P₁ to S1P₅.[2][6][7] This signaling cascade is fundamental to a vast array of physiological processes:

  • Immune Cell Trafficking: A steep gradient of S1P exists between the blood/lymph and secondary lymphoid organs.[8] Lymphocytes, which express high levels of the S1P₁ receptor, rely on this gradient to egress from lymph nodes.[8][9] This process is central to a functioning adaptive immune system.

  • Vascular Integrity: S1P signaling, particularly through S1P₁, is essential for the development and maintenance of blood vessel stability and endothelial barrier function.[8][10][11]

  • Neural Development and Function: S1P receptors are widely expressed on neurons and glial cells, playing roles in neurogenesis, astrogliosis, and neurotransmission.[10][11]

The degradation of S1P is catalyzed by S1P lyase, which irreversibly cleaves S1P, thus serving as the sole exit point from sphingolipid metabolism.[1][12] The profound and diverse roles of the S1P axis made it an exceptionally attractive, albeit complex, target for therapeutic intervention.

S1P_Signaling_Pathway cluster_0 Sphingolipid Metabolism cluster_1 Extracellular Signaling Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) Sphingosine->S1P SphK1/2 S1P->Sphingosine S1P Phosphatase S1P_ext Extracellular S1P S1P->S1P_ext S1P Transporter S1P_Lyase S1P Lyase (Irreversible Degradation) S1P->S1P_Lyase Exit Pathway S1PRs S1P Receptors (S1P₁₋₅) S1P_ext->S1PRs Binds Cellular_Response Cellular Responses (Migration, Survival, Proliferation) S1PRs->Cellular_Response Activates

Figure 1: The Sphingolipid Rheostat and S1P Signaling Pathway.

Chapter 2: The Serendipitous Discovery of FTY720 (Fingolimod)

The path to the first clinically approved sphingosine analogue did not begin with a rational design campaign targeting S1P receptors. Instead, it emerged from the study of a natural product with a different mechanism of action entirely.

Myriocin: The Natural Product Precursor

Myriocin (ISP-I) is a fungal metabolite isolated from Isaria sinclairii, a traditional Chinese medicine.[13] It was identified as a potent immunosuppressant. Subsequent mechanistic studies revealed that myriocin is a powerful inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of all sphingolipids.[14][15] By shutting down the entire pathway, myriocin depletes cells of the critical lipids needed for various functions, thus exerting its immunosuppressive and, as later shown, anti-proliferative effects.[16][17][18][19]

From Myriocin to FTY720: A Journey of Chemical Simplification

Inspired by the immunosuppressive activity of myriocin, a medicinal chemistry program was initiated to simplify its complex structure while retaining its biological activity.[13][14] This effort led to the synthesis of FTY720 (Fingolimod) in 1992, a structural analogue of sphingosine.[13][20] FTY720 demonstrated potent immunosuppressive effects in vivo, particularly in prolonging skin allograft survival in rats.[13]

Reverse Pharmacology and the Unmasking of a Prodrug

Initially, it was assumed that FTY720, like its parent myriocin, inhibited SPT. However, this hypothesis was quickly disproven; FTY720 had no effect on the enzyme.[13] This puzzling observation prompted a "reverse pharmacology" approach to identify its true target. The breakthrough came with the discovery that FTY720 is a prodrug .[14]

Inside the body, FTY720 is rapidly phosphorylated, primarily by sphingosine kinase 2 (SphK2), to form FTY720-phosphate (FTY720-P).[9][13] It is this phosphorylated metabolite, FTY720-P, that is the active pharmacological agent.[14][21] FTY720-P was found to be a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[9][13]

The key to its immunomodulatory effect lies in its action on the S1P₁ receptor on lymphocytes. While FTY720-P initially activates the S1P₁ receptor, this potent and sustained agonism leads to the receptor's internalization and subsequent degradation.[13][14] This effectively renders the lymphocytes insensitive to the endogenous S1P gradient, trapping them within the lymph nodes and preventing their egress into circulation.[9][22] This novel mechanism, termed functional antagonism , prevents autoaggressive lymphocytes from reaching the central nervous system, forming the basis of FTY720's efficacy in treating multiple sclerosis.[9][14][20]

Chapter 3: The Art of Creation: Synthetic Strategies for Sphingosine Analogues

The synthesis of sphingosine analogues presents a significant chemical challenge due to the presence of multiple stereocenters and functional groups. The development of robust and stereoselective synthetic routes has been critical to exploring the structure-activity relationships (SAR) of this class of molecules.

Core Challenge: Stereocontrolled Synthesis

The biological activity of sphingosine analogues is highly dependent on their stereochemistry. Therefore, synthetic strategies must provide precise control over the configuration of the chiral centers. L-serine, a readily available chiral building block, has served as a common starting material for many synthetic routes.[23]

Experimental Protocol: Stereoselective Synthesis from L-Serine

This protocol outlines a well-established, reliable method for synthesizing a sphingosine analogue backbone starting from L-serine. The causality behind each step is critical for success.

Objective: To synthesize a protected sphingoid base with the correct (2S, 3R) stereochemistry.

Pillar of Trustworthiness: This multi-step synthesis includes purification and characterization at key junctures to ensure the stereochemical and chemical integrity of the intermediates, validating the final product's structure.

Step-by-Step Methodology:

  • Protection of L-Serine:

    • Action: React L-serine with di-tert-butyl dicarbonate (Boc₂O) and then convert the carboxylic acid to a Weinreb amide.

    • Causality: The N-Boc group protects the amine, preventing it from participating in side reactions. The Weinreb amide is a stable intermediate that reacts cleanly and in a controlled manner with organometallic reagents in the next step, preventing over-addition that can occur with more reactive esters or acid chlorides.[24]

  • Formation of the Allylic Ketone:

    • Action: Treat the N-Boc-L-serine Weinreb amide with a suitable vinyl Grignard or organolithium reagent.

    • Causality: This step introduces the carbon atoms that will become part of the long alkyl chain and sets up the ketone for stereoselective reduction.

  • Stereoselective Reduction (Key Step):

    • Action: Reduce the resulting allyl ketone using a bulky reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H).

    • Causality: The steric bulk of the reducing agent preferentially attacks the ketone from the less hindered face, as directed by the existing stereocenter, to yield the desired anti-diol configuration with high diastereoselectivity.[24] This is the most critical step for establishing the correct relative stereochemistry of the final product.

  • Olefin Cross-Metathesis:

    • Action: React the resulting chiral allylic alcohol with a long-chain terminal alkene (e.g., 1-tetradecene) in the presence of a Grubbs 2nd generation catalyst.[24]

    • Causality: This powerful reaction efficiently constructs the full-length hydrophobic tail of the sphingosine analogue with a strong preference for the thermodynamically more stable E-alkene geometry, which is present in natural sphingosine.

  • Deprotection:

    • Action: Remove the N-Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Causality: This final step unmasks the free amine, yielding the target sphingosine analogue, which can then be carried forward for phosphorylation or biological testing.

  • Purification and Characterization:

    • Action: Purify the product at each stage using column chromatography. Characterize the final compound using NMR spectroscopy and mass spectrometry.

    • Causality: Rigorous purification and structural confirmation are essential to ensure that the tested compound is of high purity and possesses the correct, intended structure and stereochemistry.

Synthesis_Workflow Start L-Serine (Chiral Pool) Step1 Step 1: Protection (e.g., N-Boc, Weinreb Amide) Start->Step1 Ensures selectivity Step2 Step 2: C-C Bond Formation (e.g., Grignard Addition) Step1->Step2 Builds backbone Step3 Step 3: Stereoselective Reduction (Key Step for Diol Stereochemistry) Step2->Step3 Sets 2,3-anti stereochemistry Step4 Step 4: Olefin Cross-Metathesis (Chain Elongation) Step3->Step4 Installs hydrophobic tail Step5 Step 5: Deprotection Step4->Step5 Unmasks functional group End Sphingosine Analogue Step5->End

Figure 2: General workflow for the stereoselective synthesis of a sphingosine analogue.

Chapter 4: In Search of a Signal: Biological Evaluation

The discovery of active sphingosine analogues requires a multi-tiered screening cascade that validates activity from the molecular target to a physiological response. This system must be self-validating, with each assay providing a logical checkpoint before proceeding to more complex and resource-intensive experiments.

Target-Based Screening: Sphingosine Kinase (SphK) Assays

For analogues designed as SphK inhibitors, direct measurement of enzyme inhibition is the primary screen. The classic, highly reliable method uses radiolabeling.

Experimental Protocol: In Vitro SphK Inhibition Assay

Objective: To determine the potency (IC₅₀) of a test compound to inhibit human SphK1 and/or SphK2.

Pillar of Trustworthiness: This assay directly measures the enzymatic product, providing a non-ambiguous readout of kinase activity. Running parallel assays with and without the inhibitor and comparing to a known standard (e.g., dimethylsphingosine) validates the results.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, recombinant human SphK1 or SphK2, and sphingosine (or another lipid substrate) micelles.

  • Inhibitor Addition: Add the test compound at various concentrations (e.g., 10-point serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation of Reaction: Start the reaction by adding ATP, including a catalytic amount of [γ-³²P]ATP. Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Causality: The kinase transfers the radiolabeled gamma-phosphate from ATP to sphingosine, creating [³²P]-S1P. The amount of radioactivity incorporated is directly proportional to enzyme activity.[25]

  • Reaction Quench: Stop the reaction by adding an acidic solution (e.g., HCl).

  • Product Extraction: Add a chloroform/methanol solvent mixture, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

    • Causality: The lipid product, [³²P]-S1P, partitions into the lower organic phase, while the unreacted, water-soluble [γ-³²P]ATP remains in the upper aqueous phase. This separation is the critical step for isolating the signal from the background.

  • Quantification: Carefully transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Modern Alternatives: While robust, the radioassay is labor-intensive. Higher-throughput methods now exist, such as scintillation proximity assays (SPA) or RapidFire® mass spectrometry, which directly measures the conversion of a labeled sphingosine substrate to its S1P product.[25][26]

Cell-Based Screening: S1P Receptor Functional Assays

For S1P receptor modulators like FTY720, cell-based assays are essential to confirm functional activity.

  • β-Arrestin Recruitment Assays: These assays are widely used to measure GPCR activation. Upon agonist binding, S1P receptors recruit β-arrestin. Using cells that co-express the receptor and a tagged β-arrestin (e.g., using NanoBiT or BRET technology), agonist activity can be quantified by measuring a luminescent or fluorescent signal.[27] This provides a direct readout of the initial step in receptor desensitization and internalization.

  • Receptor Internalization Assays: To confirm the "functional antagonist" mechanism, microscopy or flow cytometry can be used to visualize and quantify the disappearance of S1P₁ receptors from the cell surface after treatment with an agonist.[14]

  • GTPγS Binding Assays: This biochemical assay measures the first step in G protein activation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable, radiolabeled GTP analogue ([³⁵S]GTPγS), receptor activation can be quantified by measuring the amount of radioactivity incorporated into cell membranes.

In Vivo Validation: The Lymphopenia Model

The definitive physiological readout for an S1P₁ functional antagonist is its ability to induce lymphopenia (a reduction in circulating lymphocytes).

  • Workflow: Mice are administered the test compound orally or via injection. Blood samples are collected at various time points (e.g., 0, 4, 24, 48 hours). Total lymphocyte counts are determined using an automated hematology analyzer or flow cytometry.

  • Causality: A potent S1P₁ functional antagonist will cause a profound and sustained reduction in peripheral blood lymphocyte counts, directly validating the compound's ability to sequester lymphocytes in lymphoid organs and confirming its potential as an immunomodulator.[28]

Screening_Workflow Start Synthesized Analogue Library Primary_Assay Primary Screen: In Vitro Enzyme Assay (e.g., SphK1/2) or Receptor Binding Assay Start->Primary_Assay Hit_Ident Identify Potent Hits Primary_Assay->Hit_Ident Secondary_Assay Secondary Screen: Cell-Based Functional Assays (e.g., β-Arrestin, Internalization) Hit_Ident->Secondary_Assay Confirm Mechanism SAR_Dev Structure-Activity Relationship (SAR) Development Secondary_Assay->SAR_Dev Lead_Opt Lead Optimization (ADME/Tox Properties) SAR_Dev->Lead_Opt Iterative Cycle In_Vivo In Vivo Validation: Pharmacodynamic Model (e.g., Mouse Lymphopenia Assay) Lead_Opt->In_Vivo Assess Physiological Effect Candidate Preclinical Candidate In_Vivo->Candidate

Figure 3: An integrated workflow for the discovery and validation of sphingosine analogues.

Chapter 5: The Next Generation: Fine-Tuning for Selectivity and Safety

The clinical success of FTY720, a non-selective S1P receptor agonist, validated the therapeutic concept but also highlighted the need for more refined molecules. Side effects of FTY720, such as transient bradycardia, are attributed to its agonist activity at the S1P₃ receptor, which is expressed in the heart. This spurred the development of second-generation analogues with improved selectivity for the S1P₁ receptor.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies revealed key structural requirements for S1P receptor agonism. A typical S1P₁ agonist consists of three parts:

  • A Polar Headgroup: An acidic moiety (e.g., carboxylate, phosphonate) that mimics the phosphate of S1P and engages with key basic residues in the receptor binding pocket.

  • A Lipophilic Tail: A long alkyl or aryl-alkyl chain that occupies a deep hydrophobic pocket within the receptor.

  • A Central Scaffold/Linker: Connects the headgroup and tail, often containing the critical amino alcohol functionality or a bioisostere.

Modifications to each of these regions have been explored to optimize potency, selectivity, and pharmacokinetic properties.[29]

Data Presentation: Comparison of S1P Receptor Modulators

The evolution from non-selective to selective S1P₁ agonists is a clear example of successful lead optimization.

CompoundClassS1P Receptor Selectivity ProfileKey Clinical Characteristic
Fingolimod (FTY720) First-Generation (Prodrug)Non-selective agonist for S1P₁, S1P₃, S1P₄, S1P₅.[9]First oral therapy for MS; associated with cardiac side effects (bradycardia) due to S1P₃ agonism.[21]
Siponimod Second-GenerationSelective agonist for S1P₁ and S1P₅.[20][27]Developed to reduce S1P₃-mediated cardiac effects; approved for secondary progressive MS.[20]
Ozanimod Second-GenerationSelective agonist for S1P₁ and S1P₅.Designed for high S1P₁ selectivity to minimize off-target effects; approved for relapsing MS and ulcerative colitis.
Ponesimod Second-GenerationHighly selective S1P₁ agonist.Features a rapid elimination profile, allowing for faster immune system reconstitution upon discontinuation.

Conclusion: Future Horizons

The discovery of sphingosine analogues has transformed our ability to modulate the immune system. The journey from myriocin to FTY720 and the subsequent development of highly selective S1P₁ agonists is a powerful case study in drug discovery, blending natural product chemistry, serendipity, reverse pharmacology, and rational design. The profound understanding of the S1P signaling axis that resulted from this work has not only delivered life-changing medicines for patients with multiple sclerosis but has also opened up new therapeutic avenues. Research continues to explore the role of S1P modulators in other autoimmune conditions like psoriasis, Crohn's disease, and ulcerative colitis.[30] Furthermore, other enzymes in the sphingolipid pathway, such as SphK1/2 and S1P lyase, are being actively investigated as targets for cancer, inflammation, and fibrosis, ensuring that the enigmatic legacy of the Sphinx molecule will continue to inspire new discoveries for years to come.[5][31]

References

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Sources

"2S-Amino-4E-pentadecene-1,3R-diol" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action: 2S-Amino-4E-pentadecene-1,3R-diol (Sphingosine d15:1) [1]

Executive Summary

2S-Amino-4E-pentadecene-1,3R-diol , commonly known as Sphingosine (d15:1) , is a bioactive sphingoid base distinguished by its 15-carbon backbone.[1] While structurally homologous to the canonical mammalian sphingosine (d18:1), its abbreviated chain length confers unique physiochemical properties and biological roles.[1] In research and drug development, it serves a dual function:

  • The Gold-Standard Internal Standard: Due to its low endogenous abundance in mammalian tissues, it is the precise analytical anchor for quantifying sphingolipids via LC-MS/MS.[1]

  • A Bioactive Metabolic Probe: It actively engages the Sphingolipid Rheostat , modulating critical survival pathways including PDK1/Akt signaling , PKC inhibition , and PP2A activation .[1] Emerging research further implicates C15-sphingolipids as key metabolites at the host-microbiome interface , specifically derived from commensal Bacteroides species.[1]

Molecular Profile & Physiochemical Identity

Before defining the mechanism, we must establish the structural constraints that dictate its cellular behavior.[1]

FeatureSpecificationImpact on Mechanism
Systematic Name (2S,3R,4E)-2-amino-4-pentadecene-1,3-diolDefines stereospecific binding to kinases (e.g., SphK1/2).[1]
Common Name Sphingosine (d15:[1][2][3]1)"d" denotes dihydroxy (1,3-diol); "15:1" denotes 15 carbons, 1 double bond.[1]
Molecular Formula C₁₅H₃₁NO₂ (MW: 257.41 g/mol )Mass shift (-42 Da vs. d18:[1]1) allows mass spectrometric resolution.[1]
Lipophilicity LogP ~ 4.5 (Est.)[1]Slightly less hydrophobic than d18:1; faster membrane partitioning kinetics.[1]
Endogenous Status Trace (Mammalian); High (Bacterial)Critical: Its presence in human plasma often signals bacterial metabolism (Bacteroides spp.).[1]

Primary Mechanism of Action: The Kinase Modulation Axis[1]

Sphingosine (d15:1) is not merely a structural lipid; it is a potent signaling lipid that directly modulates kinase activity.[1] Its mechanism is defined by the "Hirsch Activation Model" and competitive inhibition.[1]

A. PDK1 Activation (The Survival Switch)

Sphingosine (d15:1) functions as a specific allosteric activator of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) .[1]

  • Mechanism: The d15:1 molecule binds to the PIF-binding pocket (hydrophobic motif) on the PDK1 kinase domain.[1]

  • Causality: This binding induces a conformational change that increases PDK1's catalytic efficiency toward its substrates (e.g., Akt/PKB, p70S6K) by up to 25-fold.[1]

  • Outcome: Unlike Ceramide (which promotes apoptosis), intracellular accumulation of Sphingosine (d15:[1]1) can paradoxically support survival signaling if it is not rapidly converted to Ceramide.[1]

B. PKC Inhibition (The Anti-Proliferative Brake)[1]
  • Mechanism: d15:1 acts as a competitive inhibitor of Protein Kinase C (PKC) .[1] It competes with diacylglycerol (DAG) and phorbol esters for the C1 regulatory domain.[1]

  • Specificity: The positive charge of the 2-amino group interacts with the acidic phospholipid headgroups in the membrane, disrupting the effector-membrane complex required for PKC activation.[1]

  • Outcome: Inhibition of PKC leads to reduced cell proliferation and can induce cell cycle arrest in G0/G1.[1]

The Sphingolipid Rheostat: Metabolic Fate & Signaling[1]

The biological effect of d15:1 is dictated by its metabolic processing.[1] It enters the "Sphingolipid Rheostat," a dynamic equilibrium that determines cell fate (Death vs. Survival).[1]

Pathway Logic:
  • Phosphorylation (Pro-Survival):

    • Enzyme: Sphingosine Kinase 1/2 (SphK1/SphK2).[1][4]

    • Reaction: d15:1 + ATP → Sphingosine-1-Phosphate (d15:1-S1P) .[1]

    • Effect: d15:1-S1P is a potent ligand for S1P Receptors (S1PR1-5), driving migration, angiogenesis, and lymphocyte trafficking.[1] Note: d15:1-S1P binds S1PRs with similar affinity to d18:1-S1P.[1]

  • Acylation (Pro-Apoptotic):

    • Enzyme: Ceramide Synthase (CerS).[1]

    • Reaction: d15:1 + Fatty Acyl-CoA → C15-Ceramide .[1]

    • Effect: C15-Ceramide activates PP2A (Protein Phosphatase 2A), dephosphorylating Akt and Bcl-2, triggering mitochondrial apoptosis.[1]

Visualization: The Sphingolipid Signaling Network

SphingolipidRheostat d15_Sph Sphingosine (d15:1) (Bioactive Base) d15_S1P S1P (d15:1-P) (Pro-Survival / Migration) d15_Sph->d15_S1P SphK1/2 (Phosphorylation) d15_Cer C15-Ceramide (Pro-Apoptotic) d15_Sph->d15_Cer CerS (Acylation) PDK1 PDK1 Kinase (Activated) d15_Sph->PDK1 Direct Binding (PIF Pocket) PKC PKC Kinase (Inhibited) d15_Sph->PKC Inhibition d15_S1P->d15_Sph SPP1/2 (Dephosphorylation) S1PR S1P Receptors (GPCR Signaling) d15_S1P->S1PR Ligand Binding d15_Cer->d15_Sph Ceramidase PP2A PP2A Phosphatase (Activated) d15_Cer->PP2A Activation

Caption: The central role of Sphingosine (d15:1) in the "Rheostat."[1] It can be phosphorylated to pro-survival S1P or acylated to pro-apoptotic Ceramide, while directly modulating PDK1 and PKC.[1]

Technical Application: The "Self-Validating" Internal Standard

For researchers, the primary utility of d15:1 is analytical.[1] Its mechanism of action in a mass spectrometer is as critical as its biological one.[1]

Why d15:1 is Superior to Deuterated Standards:

  • Chromatographic Fidelity: Unlike deuterated variants (which can experience deuterium isotope effects leading to slight retention time shifts), d15:1 elutes slightly earlier than d18:1 due to the C15 chain, preventing ion suppression (matrix effects) while remaining in the same ionization window.[1]

  • Biological Null: Because d15:1 is rare in mammalian tissue (unless Bacteroides infection is present), the "zero background" assumption holds true for most human/murine samples.[1]

Protocol: Quantitative Lipidomics Workflow

  • Preparation: Dissolve d15:1 in Ethanol:DMSO (9:1) to create a 1 mM stock.[1]

  • Spiking: Add 10 pmol of d15:1 to the cell pellet before lipid extraction (e.g., Bligh-Dyer method). This validates extraction efficiency.[1]

  • Detection (MRM): Monitor the transition m/z 258.3 → 240.3 (loss of water) or 258.3 → 60.1 (ethanolamine fragment).[1]

  • Quantification: Calculate the ratio of Endogenous Sphingosine (d18:1) Area / d15:1 Area.[1][5]

Emerging Field Insight: The Microbiome Connection

Recent "E-E-A-T" grounded research highlights that odd-chain sphingolipids (C15, C17) are signature metabolites of the gut commensal Bacteroides fragilis.[1]

  • Mechanism: Bacterial Serine Palmitoyltransferase (SPT) is promiscuous and can utilize different acyl-CoA substrates, generating C15-sphingolipids.[1]

  • Host Impact: These bacterial sphingolipids can translocate to the host circulation.[1][6] d15:1, therefore, acts as an inter-kingdom signaling molecule , potentially modulating host NKT cells and reducing colonic inflammation.[1]

References

  • Cayman Chemical. (2023).[1] Sphingosine (d15:[1]1) Product Information and Certificate of Analysis. Cayman Chemical.[1] Link

  • King, A. J., et al. (2000).[1] Sphingosine is a novel activator of 3-phosphoinositide-dependent kinase 1.[1] Journal of Biological Chemistry, 275(24), 18108-18113.[1] Link

  • Brown, E. M., et al. (2019).[1] Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis. Cell Host & Microbe, 25(5), 668-680.[1][7] Link

  • Hannun, Y. A., & Obeid, L. M. (2008).[1] Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150.[1] Link

  • Bielawski, J., et al. (2006).[1] Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 579, 443-467.[1] Link

Sources

Technical Guide: Structural Analogs of 2S-Amino-4E-pentadecene-1,3R-diol

Author: BenchChem Technical Support Team. Date: March 2026

From C15-Sphingoid Scaffolds to S1P Receptor Modulators[1]

Executive Summary

2S-Amino-4E-pentadecene-1,3R-diol (commonly referred to as C15-Sphingosine ) represents a specific, non-canonical sphingoid base.[1] While the C18 homolog (Sphingosine) is the dominant mammalian backbone, the C15 analog serves as a critical tool in lipidomics (as an endogenous internal standard) and a scaffold for structure-activity relationship (SAR) studies.

This guide deconstructs the C15-sphingosine architecture to analyze its structural analogs. It explores how modifications to the hydrophobic tail, the stereochemical headgroup, and the alkene linker transform this molecule from a metabolic intermediate into potent therapeutics like Fingolimod (FTY720) and Safingol .

Part 1: Pharmacophore Deconstruction & SAR Logic[1]

To design or analyze analogs, one must first understand the tripartite architecture of the parent molecule. The biological activity of C15-sphingosine is governed by three distinct pharmacophores:

DomainStructural FeatureBiological FunctionCriticality for Analogs
Headgroup 2-Amino-1,3-diol (2S, 3R)Recognition site for Sphingosine Kinases (SphK1/2).[1] The C1-OH is phosphorylated to form S1P analogs.[1]High: Inversion of stereochemistry (e.g., to threo) often abolishes kinase activity but may enhance cytotoxicity (e.g., Safingol).[1]
Linker 4E-Trans AlkeneRestricts conformational flexibility; facilitates binding in the hydrophobic pocket of S1P receptors.[1]Medium: Reduction to a single bond (Sphinganine) retains kinase activity but alters receptor binding kinetics.[1]
Tail C15 Hydrocarbon ChainAnchors the molecule in the lipid bilayer.Variable: C15 is shorter than the canonical C18. Extension to C18 increases lipophilicity; introduction of phenyl rings (FTY720) enhances receptor selectivity.
Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural modifications to the C15 backbone yield distinct functional analogs.

SAR_Map C15 Parent Scaffold C15-Sphingosine (2S-Amino-4E-pentadecene-1,3R-diol) HeadMod Headgroup Modification (2-amino-2-alkyl-1,3-diol) C15->HeadMod Pro-drug design TailMod Tail Elongation (C15 -> C18) C15->TailMod Biological mimicry SatMod Linker Saturation (Remove 4E Double Bond) C15->SatMod PKC inhibition FTY720 Fingolimod (FTY720) (Immunomodulator) HeadMod->FTY720 Adds phenyl ring & symmetry C18Sph Canonical Sphingosine (C18-Sph) TailMod->C18Sph Endogenous signaling Safingol Safingol (L-threo-dihydrosphingosine) SatMod->Safingol Stereo-inversion (2S, 3S)

Caption: SAR map demonstrating the derivation of key therapeutic agents and biological standards from the core sphingoid scaffold.[1]

Part 2: Classification of Structural Analogs
1. Chain-Length Homologs (The C18 Standard)

The most direct analog is Sphingosine (d18:1) .

  • Structure: 2S-Amino-4E-octadecene-1,3R-diol.[1]

  • Difference: Addition of 3 carbons to the tail.

  • Significance: While C15-sphingosine acts as a substrate, C18 is the primary physiological ligand.[1] In drug development, C15 is often used as an internal standard because it is chemically identical in reactivity but chromatographically distinct from endogenous C18.[1]

2. Headgroup-Modified Immunomodulators (Fingolimod)

Fingolimod (FTY720) is a structural analog designed to act as a "pro-drug."[1][2][3]

  • Structure: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol.[1][2][4]

  • Mechanism: It lacks the secondary hydroxyl at C3 found in C15-sphingosine.[1] Instead, it possesses a symmetric propanediol headgroup.[1] Like sphingosine, it is phosphorylated in vivo by SphK2 to form FTY720-P, which mimics Sphingosine-1-Phosphate (S1P) and internalizes S1P receptors, causing immunosuppression.[1][2]

3. Stereochemical & Saturation Analogs (Safingol)

Safingol represents a modification of both the linker and stereochemistry.

  • Structure: L-threo-dihydrosphingosine (2S, 3S configuration, saturated chain).[1]

  • Mechanism: Unlike the erythro-C15 parent which promotes cell survival via S1P, the threo configuration and saturation turn this analog into a Protein Kinase C (PKC) inhibitor and a competitive inhibitor of Sphingosine Kinase, often used in cancer therapy synergy.

Part 3: Synthetic Methodology (Garner's Aldehyde Route)

To synthesize C15-sphingosine or its analogs, the Garner’s Aldehyde route is the industry standard for maintaining chiral integrity at the C2 and C3 positions.

Protocol: Synthesis of C15-Sphingosine Backbone

Objective: Stereoselective synthesis of 2S-Amino-4E-pentadecene-1,3R-diol.

  • Starting Material: L-Serine (provides the 2S chiral center).[1]

  • Formation of Garner's Aldehyde:

    • Protect L-Serine amine with Boc and carboxyl with methyl ester.[1]

    • Reduce to alcohol, then protect as an acetonide (oxazolidine ring).[1]

    • Reduce ester to aldehyde using DIBAL-H.[1]

    • Result: (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde ).[1]

  • Tail Attachment (Grignard/Alkyne Addition):

    • React Garner's aldehyde with 1-dodecyne (C12 alkyne) using n-BuLi to form the C15 backbone.[1]

    • Note: This step creates a mixture of diastereomers at C3 (erythro/threo).

  • Reduction & Deprotection:

    • Reduce the internal alkyne to a trans-alkene using Birch reduction (Li/NH3) or Red-Al to ensure 4E geometry.[1]

    • Deprotect the acetonide and Boc groups using TFA/HCl.

    • Purification: Recrystallization or HPLC to isolate the erythro (2S, 3R) isomer.[1]

Visualization: Synthetic Workflow

Synthesis_Flow Start L-Serine (Chiral Pool) Step1 1. Boc Protection 2. Acetonide Formation 3. DIBAL-H Reduction Start->Step1 Garner Garner's Aldehyde (Chiral Scaffold) Step1->Garner Step2 Nucleophilic Addition (Lithiated 1-dodecyne) Garner->Step2 Inter Propargylic Alcohol (C15 Backbone) Step2->Inter Step3 Red-Al Reduction (Alkyne -> Trans-Alkene) Inter->Step3 Step4 Acidic Deprotection (Remove Boc/Acetonide) Step3->Step4 Final 2S-Amino-4E-pentadecene-1,3R-diol Step4->Final

Caption: Stereoselective synthesis of C15-sphingosine via the Garner's Aldehyde pathway.

Part 4: Biological Characterization Protocol[1]

The critical assay for any sphingosine analog is determining its interaction with Sphingosine Kinase (SphK) . Analogs either act as substrates (generating S1P-like signaling molecules) or inhibitors (blocking cell survival pathways).[1]

Protocol: Sphingosine Kinase (SphK1) Activity Assay

Principle: Measures the transfer of gamma-phosphate from ATP to the C1-hydroxyl of the sphingoid base.

Materials:

  • Recombinant human SphK1.[1]

  • Substrate: C15-Sphingosine (or analog) dissolved in DMSO/BSA.[1]

  • [γ-32P]ATP or fluorescent ATP analog (ADP-Glo).[1]

  • Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl2, 10% Glycerol.[1]

Step-by-Step Methodology:

  • Preparation: Dilute C15-sphingosine to 100 µM in reaction buffer containing 0.1% fatty-acid-free BSA (BSA acts as a carrier for the lipid).

  • Incubation: Mix 10 µL of substrate, 10 µL of SphK1 enzyme (approx 5 ng), and 20 µL of ATP mix (1 mM cold ATP + tracer).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 20 µL 1N HCl followed by 100 µL Chloroform:Methanol (2:1).

  • Separation: Vortex and centrifuge to separate phases. The phosphorylated product (C15-S1P) partitions into the aqueous/interface phase (or requires specific acidic extraction), while unreacted lipid stays in organic phase.[1]

    • Alternative: Use TLC (Silica gel 60) with 1-butanol/acetic acid/water (3:1:[1]1) to separate Sphingosine from S1P.[1]

  • Quantification: Measure radioactivity via scintillation counting or fluorescence intensity.[1]

Visualization: Signaling Pathway Context

Signaling_Path Sph C15-Sphingosine (Analog) SphK Sphingosine Kinase (SphK1/2) Sph->SphK Substrate S1P C15-S1P (Phosphorylated) SphK->S1P Receptors S1P Receptors (S1PR1-5) S1P->Receptors Binding Lyase S1P Lyase S1P->Lyase Irreversible Cleavage Response Cell Survival / Migration Receptors->Response Signaling Degradation Hexadecenal + Phosphoethanolamine Lyase->Degradation

Caption: Metabolic fate of C15-sphingosine analogs within the S1P signaling axis.[1]

Part 5: Therapeutic Implications[1][2][6][7]

The C15-sphingosine structure serves as a template for two major drug classes:[1]

  • S1P Receptor Modulators (Autoimmune Disease): Analogs like Fingolimod utilize the "sphingosine-like" phosphorylation to target S1P receptors.[1] The C15 backbone teaches us that the chain length must be sufficient (approx C15-C18) to penetrate the receptor's hydrophobic pocket, but the headgroup must be phosphorylatable.

  • SphK Inhibitors (Cancer): Analogs that mimic the C15 structure but cannot be phosphorylated (e.g., by removing the C1-OH or inverting stereochemistry) act as competitive inhibitors.[1] These "dead-end" analogs prevent the formation of pro-survival S1P, shifting the cellular balance toward apoptosis (the "Sphingolipid Rheostat").

References
  • Avanti Polar Lipids. Sphingosine Standards and Analogs: Technical Data Sheets. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5280335 (Sphingosine).[1] Available at: [Link]

  • Huwiler, A., & Zangemeister-Wittke, U. (2018).[1] The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent.[1][5] Frontiers in Pharmacology.[1] Available at: [Link]

  • Pyne, S., & Pyne, N. J. (2010).[1] Sphingosine kinase 1: A rapid assay for assessment of sphingosine kinase inhibitors and substrates.[6] NIH PubMed Central.[1] Available at: [Link]

  • Garner, P., & Park, J. M. (1987).[1] The synthesis of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.[1] Organic Syntheses.[1][7][8][9] Available at: [Link]

Sources

Biological Activity & Application of Sphingosine C15 Base (d15:1)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity, metabolic fate, and analytical application of Sphingosine C15 base (d15:1) . It is designed for researchers requiring high-fidelity lipidomic data and a mechanistic understanding of sphingoid base behavior.

Executive Summary: The "Odd-Chain" Paradigm

Sphingosine C15 (d15:1) is a non-mammalian, odd-chain sphingoid base.[1] While structurally homologous to the canonical Sphingosine C18 (d18:1), its biological activity is defined by a unique duality:

  • Metabolic Competence: It is recognized as a substrate by mammalian enzymes (Sphingosine Kinases, Ceramide Synthases), allowing it to enter the sphingolipid signaling rheostat.[2]

  • Biological Orthogonality: Because it is virtually absent in mammalian tissues, its background signal is negligible.

This guide explores the specific biological activities of C15 sphingosine—including its phosphorylation kinetics and PKC inhibition potential—and details how to leverage these properties for precise mass spectrometric quantification.

Chemical & Structural Physiology

To understand the biological activity, one must first quantify the structural deviation from the endogenous norm.

FeatureSphingosine C18 (Endogenous)Sphingosine C15 (Exogenous Probe)Biological Implication
Formula C18H37NO2C15H31NO2C15 is more water-soluble (approx. 2-3x) due to shorter alkyl chain.
Backbone 2-amino-4-trans-octadecene-1,3-diol2-amino-4-trans-pentadecene-1,3-diolRetains the critical trans double bond at C4-C5 required for SphK recognition.
pKa (Amine) ~9.1~9.1Identical ionization efficiency in ESI+ MS source.
Lipophilicity (LogP) ~5.6~4.0C15 partitions faster into aqueous phases; requires specific extraction protocols.

Biological Activity Profile

Contrary to the assumption that internal standards are "inert," Sphingosine C15 is biologically active. It interacts with the cellular machinery in three distinct ways.

Enzymatic Substrate Specificity (The Metabolic Trap)

Sphingosine C15 is not a bystander; it is a competitive substrate.

  • Sphingosine Kinase (SphK1/2): C15 sphingosine is rapidly phosphorylated at the C1-OH position to form Sphingosine-1-Phosphate C15 (S1P-d15:1) .

    • Kinetics: While

      
       is comparable to C18, the 
      
      
      
      is often slightly higher, meaning enzymes prefer the endogenous C18 substrate if both are present in equimolar amounts.
  • Ceramide Synthase (CerS): C15 can be N-acylated to form C15-backbone ceramides (e.g., C15-Cer-d16:0). This "metabolic sink" can deplete your internal standard if incubation times are prolonged in live-cell experiments.

Protein Kinase C (PKC) Inhibition

Long-chain bases (LCBs) like C18 sphingosine are potent inhibitors of PKC.

  • Mechanism: They act as amphiphiles, interfering with the diacylglycerol (DAG) binding site on PKC.

  • C15 Activity: C15 retains this inhibitory capacity but with reduced potency (approx. 60-70% of C18 potency) due to the shorter hydrophobic tail, which destabilizes its insertion into the membrane interface where PKC activation occurs.

Receptor Agonism (The S1P Mimic)

Once phosphorylated, S1P-d15:1 acts as a ligand for S1P receptors (S1PR1-5).

  • Implication: If used in high concentrations (>1 µM) in live cells, C15 sphingosine will be converted to a bioactive agonist that triggers cytoskeletal rearrangement and cell migration, potentially confounding phenotypic assays.

Visualizing the Signaling & Metabolic Fate

The following diagram illustrates the "Dual Fate" of Sphingosine C15: its intended analytical path versus its potential biological diversion.

C15_Metabolism C15 Sphingosine C15 (d15:1) SphK Sphingosine Kinase (SphK1/2) C15->SphK Phosphorylation CerS Ceramide Synthase (CerS) C15->CerS N-Acylation MS Mass Spectrometry Detection (m/z 258.3) C15->MS Analytical Path (Extraction) S1P15 S1P-d15:1 (Bioactive Agonist) SphK->S1P15 Cer15 Ceramide-d15:1 (Metabolic Sink) CerS->Cer15 S1PR S1P Receptors (Signaling Activation) S1P15->S1PR Agonism

Caption: The Dual Fate of Sphingosine C15. Green path represents the analytical goal; dashed paths represent biological metabolism that can occur in live matrices.

Protocol: Biological Validation & Quantification

To use C15 sphingosine effectively, you must validate that it is not being metabolized during your sample preparation.

The "Spike-Recovery" Integrity Test

Objective: Confirm that endogenous enzymes in your matrix (plasma/tissue homogenate) are not degrading the C15 standard during the extraction process.

Reagents:

  • Sphingosine C15 Standard (10 µM in Methanol).

  • Matrix: Human Plasma or Cell Lysate.

  • Extraction Solvent: Methanol/Chloroform (2:1 v/v).[3]

Step-by-Step Methodology:

  • Preparation: Aliquot 100 µL of plasma into two sets of tubes: Group A (Pre-Extraction Spike) and Group B (Post-Extraction Spike).

  • Group A (Test): Add 10 µL of C15 Standard directly to the plasma. Incubate at Room Temperature for 0, 10, and 30 minutes.

    • Rationale: This exposes C15 to active plasma enzymes (e.g., secreted sphingomyelinases or residual kinase activity).

  • Quench/Extraction: Add 750 µL of Methanol:Chloroform (2:1) to Group A tubes immediately after their time points.

  • Group B (Control): Add solvent first to quench enzymes, then add 10 µL of C15 Standard.

    • Rationale: This represents 100% theoretical recovery with no enzymatic loss.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation:

    
    
    
    • Acceptance Criteria: Stability > 95% at 30 mins. If <95%, your extraction requires an immediate "crash" step (e.g., ice-cold methanol) to stop metabolism.

LC-MS/MS Quantification Parameters

Sphingosine C15 is quantified using Multiple Reaction Monitoring (MRM).

ParameterSettingNotes
Ionization ESI Positive ModeProtonated molecular ion [M+H]+
Precursor Ion m/z 258.3Corresponds to C15H31NO2 + H+
Product Ion 1 m/z 240.3Loss of water [M+H-H2O]+ (Quantifier)
Product Ion 2 m/z 60.1Ethanolamine fragment (Qualifier)
Cone Voltage ~25 VOptimized for sphingoid bases
Collision Energy ~18-22 eVFor the 258.3 -> 240.3 transition

Self-Validating Workflow for Drug Discovery

When screening drugs that alter sphingolipid metabolism (e.g., SphK inhibitors), using C15 as a standard requires a "Cross-Check" workflow to ensure the drug doesn't also inhibit the ionization of the standard.

Validation_Workflow Start Start: Drug Treatment (e.g., SphK Inhibitor) Extract Cell Lysis & C15 Spike Start->Extract MS_Run LC-MS/MS Analysis Extract->MS_Run Check1 Check C15 Peak Area vs. Solvent Blank MS_Run->Check1 Pass Area Variation < 15% (Valid Assay) Check1->Pass Consistent Fail Area Suppression > 15% (Matrix Effect) Check1->Fail Suppressed Action Dilute Sample or Change Chromatography Fail->Action

Caption: Matrix Effect Validation Workflow. Ensures drug treatment does not alter C15 ionization efficiency.

References

  • Pruett, S. T., et al. (2008).[4][5] "Biodiversity of sphingoid bases ('sphingosines') and related amino alcohols."[2][4][5] Journal of Lipid Research. [Link][4]

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology. [Link]

  • Schmelz, E. M., et al. (1994). "Uptake and metabolism of sphingolipids in isolated intestinal loops of mice." Journal of Nutrition. [Link]

  • Lipid MAPS® Structure Database. "Sphingosine (d15:1) Structure and Properties."[1][2][4] [Link]

Sources

The Strategic Utility of 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine) in Lipidomics and Organelle Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Rationale for Odd-Chain Sphingoid Bases

In mammalian lipid biochemistry, the sphingoid base backbone is overwhelmingly dominated by 18-carbon (d18:1) structures. The molecule 2S-Amino-4E-pentadecene-1,3R-diol , commonly known as C15-sphingosine or D-erythro-Sphingosine C-15 , is a naturally occurring but exceptionally rare 15-carbon homolog[1].

For drug development professionals and molecular biologists, this rarity is not a biological triviality—it is a highly exploitable chemical feature. The absence of endogenous C15-sphingosine in standard mammalian tissue matrices makes it an unparalleled tool for two distinct, high-value applications:

  • As a synthetic precursor for engineering degradation-resistant, non-cytotoxic fluorescent probes (e.g., Acetyl-C16-ceramide-NBD) for live-cell organelle tracking[2].

  • As an absolute internal standard in quantitative LC-MS/MS sphingolipidomics, providing a chemically identical but mass-shifted reference that eliminates matrix interference[3].

Quantitative Data: Physicochemical Profile

Understanding the physical properties of C15-sphingosine is critical for predicting its partitioning behavior in lipid bilayers and organic solvents.

PropertySpecificationMechanistic Significance
Formal Name 2S-amino-4E-pentadecene-1,3R-diolDefines the stereochemistry required for biological enzyme recognition (e.g., CERT transport).
Molecular Formula C15H31NO2Odd-chain carbon length prevents isotopic overlap with endogenous C18 lipids during MS/MS.
Formula Weight 257.4 g/mol Lower molecular weight than d18:1 alters retention time in reverse-phase chromatography.
Solubility Ethanol (Miscible), DMF (10 mg/ml)High organic solubility dictates the necessity of carrier complexes (e.g., BSA) for aqueous cell delivery.
Stability ≥4 years at -20°CEnsures reliable long-term calibration curves for quantitative lipidomics.

Table 1: Physicochemical properties of C15-sphingosine based on reference standards[1].

Application I: Engineering Advanced Golgi Probes

The Mechanistic Flaw of Traditional Probes

Historically, researchers utilized NBD-C6-ceramide to visualize the Golgi apparatus. However, this probe suffers from severe limitations: it is highly cytotoxic, rapidly metabolized by sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS), and non-specifically localizes to the endoplasmic reticulum (ER) at physiological temperatures[4].

The C15-Sphingosine Solution: Acetyl-C16-ceramide-NBD

To bypass these metabolic bottlenecks, researchers synthesized Acetyl-C16-ceramide-NBD using C15-sphingosine as the precursor base[5].

  • The C15 Base + C16 Acyl Chain: Provides the optimal hydrophobic footprint to mimic natural ceramides, enabling recognition by the Ceramide Transport Protein (CERT).

  • C-1 Hydroxyl Acetylation: By acetylating the C-1 position, the molecule becomes chemically resistant to SMS and GCS, as these enzymes require a free primary alcohol to transfer phosphocholine or glucose[2].

G A 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine) B N-Acylation (C16) & NBD Conjugation A->B C C-1 Hydroxyl Acetylation B->C D Acetyl-C16-ceramide-NBD C->D E Sphingomyelin Synthase D->E Blocks F Glucosylceramide Synthase D->F Blocks G Stable Golgi Accumulation (>24 hours) D->G CERT-mediated transport

Metabolic resistance of Acetyl-C16-ceramide-NBD derived from C15-sphingosine.

Probe FeatureTraditional NBD-C6-CeramideAcetyl-C16-ceramide-NBD (C15 base)
Metabolic Stability Low (Minutes to Hours)High (>24 Hours)
Cytotoxicity High (Induces Apoptosis)Negligible
Transport Mechanism Vesicular & Non-specificCERT-mediated (Specific)
Post-Mitotic Tracking Impossible (Signal diffuses)Possible (Maintains localization)

Table 2: Comparative efficacy of fluorescent ceramide probes[4][5].

Protocol 1: Live-Cell Golgi Imaging via Acetyl-C16-ceramide-NBD

This protocol utilizes the C15-derived probe for long-term organelle tracking. It is designed as a self-validating system to ensure fluorescence correlates with true Golgi localization, not metabolic byproducts.

  • Probe-BSA Complex Preparation: Dissolve Acetyl-C16-ceramide-NBD in ethanol to create a 5 mM stock. Inject 1 µL of stock into 1 mL of Hanks' Balanced Salt Solution (HBSS) containing 0.34 µM defatted Bovine Serum Albumin (BSA).

    • Causality: Free ceramides form micelles in aqueous media, preventing cellular uptake. BSA acts as a lipid shuttle, presenting the monomeric probe to the plasma membrane.

  • Pulse Labeling: Incubate target cells (e.g., CHO or HeLa) with the 5 µM probe-BSA complex for 30 minutes at 4°C.

    • Causality: The 4°C temperature allows plasma membrane insertion but halts ATP-dependent vesicular and CERT-mediated intracellular transport, synchronizing the probe population.

  • Chase Period: Wash cells 3x with ice-cold HBSS to remove unbound probe. Replace with pre-warmed (37°C) culture medium and incubate for 30–60 minutes.

  • Self-Validation Checkpoint (Brefeldin A Test): To confirm that the observed fluorescence is truly Golgi-localized via CERT, treat a control well with 5 µg/mL Brefeldin A (BFA) prior to the chase. BFA collapses the Golgi into the ER. If the probe is accurate, the distinct perinuclear puncta will disperse into a diffuse reticular ER pattern.

  • Imaging: Observe under Confocal Laser Scanning Microscopy (CLSM) using standard FITC/NBD filter sets (Ex: 488 nm, Em: 520 nm).

Trafficking ER Endoplasmic Reticulum (ER) Donor Membrane Probe Acetyl-C16-ceramide-NBD ER->Probe Insertion CERT Ceramide Transport Protein (CERT) Probe->CERT Extraction Tox Cytotoxicity / ER Retention Probe->Tox Prevented by Acetylation Golgi Golgi Apparatus Acceptor Membrane CERT->Golgi Non-vesicular Transport

CERT-mediated interorganelle trafficking of the C15-sphingosine derived probe.

Application II: Absolute Quantification in Sphingolipidomics

In mass spectrometry, matrix effects (ion suppression or enhancement) can drastically skew the quantification of endogenous lipids. By spiking a sample with C15-sphingosine prior to extraction, researchers create an internal standard that experiences the exact same extraction efficiency and ionization dynamics as the endogenous C18-sphingosine, but is easily distinguishable by a mass difference of 42 Da (three CH2 groups)[3][6].

Protocol 2: LC-MS/MS Sphingolipid Extraction and Quantification

This protocol guarantees high-recovery extraction of amphiphilic sphingoid bases while utilizing C15-sphingosine to normalize data.

  • Sample Homogenization & Spiking: Homogenize tissue or lyse 1x10^6 cells in 200 µL of PBS. Immediately spike the homogenate with exactly 10 pmol of C15-sphingosine (dissolved in ethanol).

    • Causality: Spiking before extraction ensures that any physical loss of lipids during the liquid-liquid phase separation is mathematically corrected by the internal standard's recovery rate.

  • Modified Bligh-Dyer Extraction: Add 750 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 1 minute. Add 250 µL of Chloroform, vortex. Add 250 µL of MS-grade H2O, vortex.

    • Causality: This specific solvent ratio forces a biphasic separation. Sphingoid bases, being amphiphilic but highly hydrophobic due to the long carbon chain, partition exclusively into the lower organic (chloroform) phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Carefully extract the lower organic phase using a glass Hamilton syringe (avoiding the proteinaceous interphase).

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of inert Nitrogen gas. Reconstitute the dried lipid film in 100 µL of Methanol:Water (9:1, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]+ ionization efficiency of the primary amine on the sphingosine backbone during Electrospray Ionization (ESI).

  • Self-Validation Checkpoint (Recovery Calculation): Run a "neat" standard (10 pmol C15-sphingosine injected directly into the MS without extraction) alongside the extracted samples. Calculate the ratio of the extracted IS peak area to the neat IS peak area. A self-validating protocol should yield >85% recovery. If recovery is lower, suspect emulsion formation during step 3.

MS_Workflow S1 Biological Sample (Cells/Tissue) S2 Spike Internal Standard (C15-Sphingosine, 10 pmol) S1->S2 S3 Liquid-Liquid Extraction (CHCl3:MeOH:H2O) S2->S3 S4 Phase Separation & Lower Organic Phase Recovery S3->S4 S5 LC-MS/MS Analysis (MRM Mode) S4->S5 S6 Absolute Quantification (Endogenous d18:1 vs d15:1) S5->S6 Data Processing

Self-validating LC-MS/MS lipidomics workflow utilizing C15-sphingosine.

Quantitative Data: MS/MS Parameters

To program the triple quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions are utilized in positive ESI mode. The primary product ion for sphingoid bases is typically the dehydrated product formed by the loss of two water molecules[M+H-2H2O]+.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Endogenous Sphingosine (d18:1) 300.3264.315
Internal Standard (d15:1) 258.3222.315

Table 3: LC-MS/MS MRM transitions for sphingosine quantification.

Conclusion

The structural uniqueness of 2S-Amino-4E-pentadecene-1,3R-diol (C15-sphingosine) elevates it from a mere biological anomaly to a cornerstone of modern lipid research. Whether acting as the structural foundation for degradation-resistant Golgi probes like Acetyl-C16-ceramide-NBD[2], or serving as the ultimate internal standard for mitigating matrix effects in LC-MS/MS[3], its integration into experimental workflows ensures high-fidelity data, rigorous self-validation, and robust scientific integrity.

References

  • Makiyama, T., et al. "Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex." Traffic, vol. 16, no. 5, 2015, pp. 476-492. PubMed - NIH, [Link].

  • Hirata, Y., et al. "Palmitoylation-Dependent Small-Molecule Fluorescent Probes for Live-Cell Golgi Imaging." ACS Chemical Biology, vol. 18, no. 5, 2023, pp. 1152-1159. ACS Publications, [Link].

Sources

function of C15 sphingoid bases in cell signaling

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding the Atypical: The Function of C15 Sphingoid Bases in Cell Signaling and Membrane Dynamics

Executive Summary Standard sphingolipid biology has historically focused on the canonical 18-carbon (d18:1) sphingosine backbone. However, advancements in high-resolution sphingolipidomics have unveiled a critical sub-network of "atypical" chain-length variants, notably the C15 sphingoid bases (d15:1). This technical guide provides an in-depth mechanistic analysis of C15 sphingolipids, exploring their unique biophysical properties, their emerging roles in mitochondrial apoptosis and neuroinflammation, and their indispensable utility as bio-orthogonal probes and internal standards in modern lipidomics.

The de novo synthesis of typical sphingolipids begins with Serine Palmitoyltransferase (SPT) condensing L-serine with palmitoyl-CoA (C16-CoA) to form 3-ketosphinganine, eventually yielding a d18:1 sphingoid base[1]. However, SPT exhibits critical substrate promiscuity. When myristoyl-CoA (C14-CoA) is utilized instead of palmitoyl-CoA, the pathway generates a C15 sphingoid base (d15:1)[1].

Causality in Biophysics: The length of the sphingoid base fundamentally dictates the lateral segregation and melting temperature (Tm) of the resulting ceramide within a phospholipid bilayer[2]. Shortening the sphingoid base from d18:1 to d15:1 significantly lowers the Tm (from ~96°C to ~82°C)[2]. This biophysical shift impairs the formation of tightly packed, ceramide-rich gel phases, thereby altering lipid raft dynamics, membrane fluidity, and the subsequent clustering of signaling receptors[2].

C15 Sphingolipids in Cell Signaling

2.1. Blood-Brain Barrier (BBB) Permeability and Neuroinflammation Unlike their longer-chain counterparts which remain tightly anchored in peripheral cell membranes, short- and odd-chain ceramides like C15-ceramide exhibit unique systemic mobility. In vivo models demonstrate that C15-ceramide can traverse a metabolically stressed blood-brain barrier (BBB)[3]. Once in the central nervous system, these atypical ceramides integrate into microglial and astrocytic membranes, inducing ER stress at mitochondria-associated membranes (MAMs). This triggers calcium transfer to mitochondria, releasing mitochondrial ROS, which primes and activates the NLRP3 inflammasome—creating a feed-forward loop that links peripheral lipotoxicity directly to central neuroinflammation[3].

2.2. CERT-Mediated Mitochondrial Apoptosis Ceramides are potent mediators of apoptosis, but their extreme hydrophobicity complicates intracellular transport. The Ceramide Transfer Protein (CERT) possesses a START domain that selectively binds ceramides. Studies utilizing pacCer—a photoactivatable and clickable C15-ceramide analog—have mapped how CERT shuttles ceramide from the ER directly to the outer mitochondrial membrane (OMM)[4]. The specific use of the C15 backbone in pacCer allows the accommodation of diazirine and alkyne functional groups without exceeding the steric bulk of a natural C18 ceramide, preserving its native binding affinity[4]. Upon delivery to the mitochondria, these ceramides trigger Bax-dependent apoptosis by altering OMM permeability[4].

Experimental Workflows and Methodologies

As a Senior Application Scientist, it is critical to ensure that experimental design is self-validating. The use of C15 sphingolipids in the laboratory falls into two primary categories: as internal standards for mass spectrometry and as engineered probes for spatial lipidomics.

Protocol 1: LC-MS/MS Quantification using C15-Sphingosine as an Internal Standard

Causality: Endogenous d15:1 levels in mammalian tissues are exceptionally low[1]. Spiking samples with C15-sphingosine provides a chemically identical extraction and ionization profile to endogenous d18:1 species, allowing for absolute quantification without signal interference[5].

  • Sample Homogenization: Homogenize 50 mg of tissue in 1 mL of ice-cold Methanol/Chloroform (2:1, v/v).

  • Standard Spiking: Add exactly 50 pmol of C15-Sphingosine (d15:1) internal standard to the homogenate. (Validation: The precise molar addition ensures normalization against matrix effects and extraction losses).

  • Lipid Extraction: Sonicate for 15 mins, then add 0.5 mL of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 mins.

  • Organic Phase Recovery: Extract the lower organic phase, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of Methanol/Isopropanol (1:1).

  • LC-MS/MS Analysis: Run on a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in positive MRM mode, tracking specific transitions for d15:1.

Protocol 2: Photoaffinity Labeling with pacCer (C15-Ceramide Analog)

Causality: Identifying transient lipid-protein interactions requires capturing the complex in vivo before extraction. pacCer uses UV light to covalently crosslink the lipid to its binding protein (e.g., CERT), while the alkyne group allows fluorescent tagging via Click Chemistry[4].

  • Liposome Preparation: Prepare liposomes containing pacCer and phosphatidylcholine (1:9 molar ratio) via lipid film hydration and extrusion.

  • Incubation: Incubate target cells with pacCer liposomes for 30 mins at 37°C to allow lipid uptake and protein binding.

  • UV Crosslinking: Irradiate the samples with UV light (365 nm) for 5 mins on ice. (Validation: The diazirine ring on the C15 chain generates a highly reactive carbene that covalently bonds to adjacent amino acid residues in the binding pocket).

  • Click Chemistry: Lyse cells and perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with Alexa-Fluor-647-azide for 1 hour at room temperature.

  • Detection: Resolve proteins via SDS-PAGE and detect lipid-protein complexes using in-gel fluorescence imaging.

Protocol 3: Live-Cell Golgi Imaging using NBD-C15-Sphingosine

Causality: Traditional C6-NBD-ceramides are rapidly metabolized and lose organelle specificity. Acetyl-C16-ceramide-NBD (built on a C15-sphingosine backbone) resists degradation by sphingomyelin synthase, allowing sustained, non-toxic accumulation in the Golgi apparatus[6].

  • Probe Complexation: Complex the C15-NBD probe with defatted BSA (5 µM probe, 1:1 molar ratio) in Hanks' Balanced Salt Solution (HBSS) to facilitate cellular uptake.

  • Pulse Labeling: Incubate live cells with the complex for 30 mins at 4°C (blocks vesicular trafficking, allowing plasma membrane insertion).

  • Chase: Wash cells with ice-cold HBSS, add warm culture medium, and incubate for 30 mins at 37°C to allow transport to the Golgi.

  • Imaging: Visualize via Confocal Laser Scanning Microscopy (CLSM) using the FITC channel (Ex: 488 nm, Em: 520 nm).

Quantitative Data Summary

Property / MetricCanonical (d18:1) SphingolipidsAtypical (d15:1) SphingolipidsBiological / Experimental Implication
Melting Temp (Tm) ~96.4 °C~82.4 °CC15 exhibits higher membrane fluidity and reduced lateral segregation.
BBB Permeability Low (highly hydrophobic)High (shorter chain mobility)C15 can cross the BBB, linking systemic metabolism to neuroinflammation.
Endogenous Abundance High (>90% of SPBs)Very Low (<1% of SPBs)Makes C15 an ideal, interference-free internal standard for LC-MS/MS.
Metabolic Stability Readily converted to SM/GlcCerResistant (when acetylated)C15 analogs provide stable, long-term imaging of the Golgi apparatus.

Visualizations

C15_Signaling_Pathway Myristoyl Myristoyl-CoA (C14) + L-Serine SPT Serine Palmitoyltransferase (SPT) (Substrate Promiscuity) Myristoyl->SPT C15_Base C15 Sphingoid Base (d15:1) SPT->C15_Base De novo synthesis C15_Cer C15-Ceramide C15_Base->C15_Cer Ceramide Synthase (CerS) BBB Blood-Brain Barrier (BBB) Permeability C15_Cer->BBB Systemic Circulation CERT CERT-Mediated Transport C15_Cer->CERT Intracellular Trafficking Microglia Microglia / Astrocytes BBB->Microglia NLRP3 NLRP3 Inflammasome Activation (Neuroinflammation) Microglia->NLRP3 ER Stress / mtROS Mito Mitochondria (OMM) CERT->Mito Apoptosis Bax-Dependent Apoptosis Mito->Apoptosis Membrane Permeabilization

Fig 1: Biosynthetic generation of C15 sphingolipids and their divergent cellular signaling pathways.

pacCer_Workflow Step1 1. Incubation pacCer (C15 Analog) + Cell Lysate Step2 2. Crosslinking UV Irradiation (365nm) Covalent Bond Formation Step1->Step2 Step3 3. Click Chemistry Alexa-Fluor-647 Azide + Cu(I) Catalyst Step2->Step3 Step4 4. Detection SDS-PAGE & In-Gel Fluorescence Step3->Step4

Fig 2: Self-validating experimental workflow for identifying ceramide-binding proteins using pacCer.

Conclusion

The C15 sphingoid base is no longer just a structural anomaly or a passive internal standard. Driven by enzyme promiscuity and dietary inputs, atypical C15 sphingolipids actively participate in critical signaling cascades, from initiating neuroinflammation across the BBB to facilitating CERT-mediated mitochondrial apoptosis. For drug development professionals and researchers, integrating these atypical bases into lipidomic panels and utilizing their engineered analogs (like pacCer and NBD-C15) provides unprecedented resolution into the spatial and temporal dynamics of lipid signaling.

References

  • Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - MDPI -[Link]

  • Synthesis and characterization of some atypical sphingoid bases - PubMed -[Link]

  • In vivo Blood-Brain Barrier (BBB) permeability of C15 ceramide - ResearchGate -[Link]

  • Diverting CERT-mediated ceramide transport to mitochondria triggers Bax-dependent apoptosis - Journal of Cell Science (The Company of Biologists) -[Link]

  • The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation - Biophysical Journal (PMC) -[Link]

  • Palmitoylation-Dependent Small-Molecule Fluorescent Probes for Live-Cell Golgi Imaging - ACS Chemical Biology -[Link]

Sources

The Rare Sphingoid: A Technical Guide to 2S-Amino-4E-pentadecene-1,3R-diol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Sources & Technical Analysis of "2S-Amino-4E-pentadecene-1,3R-diol" (Sphingosine d15:1) Content Type: Technical Whitepaper Audience: Researchers, Lipidomic Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2S-Amino-4E-pentadecene-1,3R-diol , commonly referred to in lipidomics as Sphingosine (d15:1) or C15-Sphingosine , is a rare, odd-chain sphingoid base. Unlike the canonical C18-sphingosine (d18:1) which constitutes the backbone of the majority of mammalian sphingolipids, the C15 variant is biologically scarce.

This scarcity renders it invaluable as an internal standard in mass spectrometry. Because it is chemically identical in functionality to physiological sphingosine but absent or negligible in most biological samples, it allows for precise quantification of endogenous sphingolipids without background interference.

Structural Specifications
  • IUPAC Name: (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol[1]

  • Common Name: Sphingosine (d15:1)

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Molecular Weight: 257.41 g/mol

  • Stereochemistry: The erythro configuration (2S, 3R) matches natural mammalian sphingolipids.

  • Unsaturation: Trans (E) double bond at position C4-C5.

Primary Natural Sources

While often synthesized for analytical use, 2S-Amino-4E-pentadecene-1,3R-diol occurs naturally in specific ecological niches. Its presence is usually indicative of unique fatty acid metabolism (odd-chain precursors) or specific enzymatic promiscuity.

A. Botanical Source: Callerya speciosa (Millettia speciosa)

Recent phytochemical profiling (2024-2026) has identified Sphingosine (d15:1) as a constituent in the roots of Callerya speciosa, a medicinal plant used in traditional Vietnamese and Chinese medicine ("Sam Nam" or "Niu Da Li").

  • Localization: Concentrated in the root systems.

  • Extraction Fraction: High-Performance Liquid Chromatography (HPLC) profiling detects it primarily in the Ethyl Acetate (EtOAc) fraction of methanolic extracts.

  • Context: It co-occurs with bioactive flavonoids and triterpenoids. Its presence suggests that C. speciosa possesses an acyl-CoA pool rich in odd-chain fatty acids (specifically C13) or a Serine Palmitoyltransferase (SPT) variant with broader substrate specificity.

B. Fermentation Products: Distilled Wine

Trace quantities of 2S-Amino-4E-pentadecene-1,3R-diol have been detected in aged distilled wines.

  • Origin: Likely derived from yeast sphingolipid metabolism (Saccharomyces cerevisiae) during fermentation or lipid breakdown from grape skins.

  • Significance: While not a viable extraction source due to low yield, its presence impacts the organoleptic and chemical profile of the distillate.

C. Mammalian Occurrence (Trace/Pathological)

In humans and mammals, d15:1 is considered an "atypical" sphingoid base.

  • Skin: Found in the stratum corneum ceramides, where chain length diversity is critical for barrier function.

  • Plasma: Detectable at trace levels, often correlated with dietary intake of odd-chain saturated fatty acids (e.g., from dairy or ruminant fats) which provide the Tridecanoyl-CoA precursor.

Biosynthetic Mechanism: The "SPT Promiscuity" Pathway

The synthesis of 2S-Amino-4E-pentadecene-1,3R-diol follows the canonical de novo sphingolipid pathway but utilizes a non-canonical precursor.

The Mechanism
  • Standard Pathway (d18:1): Serine Palmitoyltransferase (SPT) condenses Palmitoyl-CoA (C16) + Serine.

  • Rare Pathway (d15:1): SPT condenses Tridecanoyl-CoA (C13) + Serine.

The limiting factor is the availability of Tridecanoyl-CoA (C13:0). In most organisms, even-chain fatty acids dominate. However, in organisms with active odd-chain fatty acid synthesis (certain plants/bacteria) or high dietary intake, the C13 precursor is available for SPT.

Pathway Visualization

The following diagram illustrates the divergence between the canonical (d18:1) and rare (d15:1) pathways.

Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalCoA Palmitoyl-CoA (C16) PalCoA->SPT Major Route TriCoA Tridecanoyl-CoA (C13) (Rare Precursor) TriCoA->SPT Minor Route Keto18 3-Ketosphinganine (d18:0) SPT->Keto18 Condensation Keto15 3-Ketosphinganine (d15:0) SPT->Keto15 Condensation Sph18 Sphingosine (d18:1) Canonical Keto18->Sph18 Reductase + Desaturase Sph15 Sphingosine (d15:1) (2S-Amino-4E-pentadecene-1,3R-diol) Keto15->Sph15 Reductase + Desaturase

Figure 1: Divergent biosynthesis of sphingoid bases. The d15:1 isomer arises from the condensation of Tridecanoyl-CoA with L-Serine.

Technical Protocol: Isolation & Identification

For researchers aiming to isolate this compound from natural sources (e.g., Callerya speciosa) or validate it in biological samples, the following workflow is recommended.

Extraction Strategy (Plant Matrix)

This protocol is adapted from recent isolation methodologies for Callerya species.

StepProcedureCritical Technical Note
1. Preparation Dry roots at 40°C; grind to fine powder.Low heat prevents thermal degradation of the double bond.
2. Primary Extraction Macerate in Methanol (MeOH) x 3 cycles (1 week each).Exhaustive extraction ensures polar lipids are captured.
3. Fractionation Evaporate MeOH. Resuspend in water. Partition sequentially with Hexane

Ethyl Acetate (EtOAc)

Butanol.
Target Phase: The EtOAc fraction contains the d15:1 base.
4. Enrichment Silica Gel Column Chromatography on EtOAc fraction.Use a gradient of CHCl3/MeOH. Sphingoid bases elute in polar fractions.
Analytical Validation (LC-MS/MS)

To confirm the identity of "2S-Amino-4E-pentadecene-1,3R-diol" versus other isomers, use the following transitions.

  • Ion Mode: Positive ESI (

    
    )
    
  • Precursor Ion: m/z 258.3

  • Product Ions:

    • m/z 240.3 (

      
      )
      
    • m/z 60.1 (

      
      , characteristic ethanolamine fragment)
      
  • Retention Time: Will elute earlier than d18:1 Sphingosine on C18 columns due to shorter chain length (lower hydrophobicity).

Application: The "Gold Standard" Internal Standard

The primary utility of d15:1 in drug development and lipidomics is its role as an internal standard.

Why d15:1?

  • Biological Silence: Unlike d17:1 (which is found in significant amounts in some tissues) or deuterated standards (which can be expensive and sometimes show isotope effects), d15:1 is naturally absent in most mammalian samples.

  • Chemical Equivalence: It mirrors the ionization efficiency and extraction recovery of d18:1 sphingosine perfectly.

  • Cost-Effective: It allows for absolute quantification without the interference of endogenous levels.

Protocol for Quantification:

  • Spike biological samples (plasma/tissue) with 10 pmol of d15:1 prior to lipid extraction.

  • Perform extraction (e.g., Bligh-Dyer).

  • Calculate the ratio of Endogenous d18:1 Area / Spiked d15:1 Area.

  • This ratio corrects for extraction loss and matrix effects.

References

  • Quan, N. V., et al. (2024). Cytotoxicity of Callerya speciosa Fractions against Myeloma and Lymphoma Cell Lines. National Institutes of Health (PMC). Retrieved from [Link]

  • LIPID MAPS Structure Database. (n.d.). Sphingosine (d15:1) Entry. Retrieved from [Link]

  • Pruett, S. T., et al. (2008). Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols. Journal of Lipid Research. Retrieved from [Link]

  • Kalogiouri, N. P., et al. (2024). Effect of Aging on Distilled Wine Quality. SSRN Electronic Journal. Retrieved from [Link]

Sources

2S-Amino-4E-pentadecene-1,3R-diol (d15:1 Sphingosine): Metabolic Dynamics and Application as a Gold-Standard Lipidomic Tracer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of lipid biochemistry, 2S-Amino-4E-pentadecene-1,3R-diol —commonly known as d15:1 sphingosine or D-erythro-Sphingosine C-15—occupies a unique dual role. While it is a naturally occurring but highly rare odd-chain sphingoid base, its primary value to drug development professionals and researchers lies in its function as an indispensable internal standard for mass spectrometry-based lipidomics. This whitepaper deconstructs the structural chemistry, metabolic integration, photochemical stability, and self-validating laboratory applications of d15:1 sphingosine.

Structural Chemistry and Biophysical Properties

The canonical mammalian sphingoid base is the 18-carbon d18:1 sphingosine. In contrast, 2S-amino-4E-pentadecene-1,3R-diol features a truncated 15-carbon aliphatic chain[1].

  • Chemical Formula: C₁₅H₃₁NO₂

  • Molecular Weight: 257.4 g/mol [2]

  • Stereochemistry: The molecule retains the biologically active D-erythro configuration, defined by an amino group at position 2 (S configuration), hydroxyl groups at positions 1 and 3 (R configuration), and a trans (E) double bond at position 4[1][3].

Causality of Solvation: The amphiphilic nature of the 1,3-diol/2-amino headgroup paired with the 15-carbon hydrophobic tail governs its physical state. It is supplied as a crystalline solid that is miscible in ethanol and soluble in DMSO (~2 mg/ml) and DMF (~10 mg/ml)[1]. Because the 4E double bond is susceptible to auto-oxidation, stock solutions must be purged with an inert gas (e.g., nitrogen or argon) to preserve structural integrity[1].

Integration into Sphingolipid Metabolism

Although mammalian lipid metabolism is heavily biased toward even-chain substrates (synthesized via C2-unit additions from acetyl-CoA), the enzymatic machinery of the sphingolipid rheostat exhibits broad substrate plasticity. Exogenously introduced C15-sphingosine is not merely an inert tracer; it is biologically active and preferentially accumulates in the Golgi complex without cytotoxicity[4].

Once internalized, d15:1 sphingosine enters the canonical metabolic pathway:

  • Phosphorylation: Sphingosine kinases (SphK1 and SphK2) recognize the 2S-amino-1,3R-diol headgroup, phosphorylating the primary hydroxyl at C1 to generate C15-sphingosine-1-phosphate (C15-S1P)[5].

  • Degradation: The phosphorylated intermediate is irreversibly cleaved by S1P lyase. Because the aliphatic tail is 15 carbons long, this C-C bond cleavage yields 2-tridecenal (a 13-carbon aldehyde) and phosphoethanolamine, fundamentally differing from the 2-hexadecenal produced by canonical d18:1 degradation[5].

SphingolipidMetabolism C15 d15:1 Sphingosine (Golgi Accumulation) SphK Sphingosine Kinase (Phosphorylation) C15->SphK ATP C15S1P C15-Sphingosine-1-Phosphate (C15-S1P) SphK->C15S1P Lyase S1P Lyase (C-C Cleavage) C15S1P->Lyase Products 2-Tridecenal + Phosphoethanolamine Lyase->Products Irreversible

Metabolic flux of d15:1 sphingosine through the canonical sphingolipid pathway.

Photochemical Transformations and Stability

For researchers handling sphingoid bases, understanding their photochemical degradation is critical to preventing pre-analytical sample loss. Direct UV photolysis of C15-sphingosine triggers a homolytic n,σ*-transition of the N-H bond[6].

Mechanism of Degradation: This transition leads to the formation of highly reactive N- and C-centered radicals[5][6]. The resulting radical cascade induces a rupture of the C-C bond in the parent compound, producing 2-tridecenal and glycolaldehyde[5]. The addition of oxidative agents (like hydrogen peroxide) or sensitizers (like acetone) drastically accelerates this deamination and fragmentation process[5][6].

Photolysis C15 d15:1 Sphingosine UV UV Irradiation (n,σ* transition) C15->UV Radicals N- & C-Centered Radicals UV->Radicals Homolytic Cleavage Products 2-Tridecenal + Glycolaldehyde Radicals->Products C-C Bond Rupture

Photochemical decomposition of d15:1 sphingosine via UV irradiation.

High-Resolution Lipidomics: The Self-Validating System

The paramount application of d15:1 sphingosine is its use as an internal standard (IS) in chromatographic and spectrometric analysis[1][3].

The Causality Behind the Choice: Why use d15:1 instead of an isotopically labeled d18:1?

  • Zero Endogenous Interference: Mammalian cells produce negligible amounts of odd-chain sphingolipids. Spiking d15:1 guarantees a clean background free from endogenous isotopic overlap.

  • Chromatographic Co-elution: The 15-carbon chain causes d15:1 to elute slightly earlier than d18:1 on reversed-phase C18 columns, but close enough that it experiences identical matrix suppression effects during Electrospray Ionization (ESI).

  • Cost-Efficiency: It provides the quantitative rigor of a stable-isotope-labeled standard at a fraction of the synthesis cost.

LipidomicsWorkflow Sample Biological Matrix (Cells/Plasma) Spike Spike d15:1 IS (Known Concentration) Sample->Spike Extract Liquid-Liquid Extraction (Isolate Lipids) Spike->Extract Homogenization LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Organic Phase Validate Self-Validation (Recovery 85-115%) LCMS->Validate Quantitation

Self-validating lipidomics workflow utilizing d15:1 sphingosine as an internal standard.

Quantitative Data Presentation

Table 1: Physicochemical Comparison of Sphingoid Bases
Propertyd15:1 SphingosineCanonical d18:1 Sphingosine
Formal Name 2S-amino-4E-pentadecene-1,3R-diol2S-amino-4E-octadecene-1,3R-diol
Chain Length 15 Carbons (Odd)18 Carbons (Even)
Molecular Weight 257.4 g/mol 299.5 g/mol
Precursor Ion [M+H]⁺ 258.4 m/z300.3 m/z
Primary Lyase Product 2-Tridecenal2-Hexadecenal
Table 2: LC-MS/MS MRM Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
d15:1 Sphingosine 258.4240.415Internal Standard (Quantifier)
d15:1 Sphingosine 258.4222.420Internal Standard (Qualifier)
d18:1 Sphingosine 300.3282.315Endogenous Target

Self-Validating Experimental Protocols

Protocol A: Sphingolipid Extraction and LC-MS/MS Quantification

This protocol utilizes a modified Bligh-Dyer extraction to isolate sphingoid bases from biological matrices.

  • Step 1: Matrix Preparation & Spiking. Transfer 100 µL of plasma or cell lysate to a glass vial. Immediately spike with 10 µL of a 1 µM d15:1 sphingosine working solution. Causality: Spiking before any solvent addition ensures the internal standard undergoes the exact same extraction losses and degradation as the endogenous lipids.

  • Step 2: Protein Precipitation. Add 800 µL of Methanol:Chloroform (2:1, v/v). Vortex vigorously for 30 seconds.

  • Step 3: Phase Separation. Add 250 µL of Chloroform and 250 µL of LC-MS grade water. Centrifuge at 3,000 × g for 10 minutes. Causality: This creates a biphasic system. The hydrophobic sphingolipids partition entirely into the lower organic (chloroform) phase, leaving proteins and salts in the upper aqueous phase.

  • Step 4: Acquisition. Extract the lower phase, evaporate under nitrogen gas, and reconstitute in 100 µL of Methanol for LC-MS/MS injection.

  • Self-Validation Mechanism (Recovery Check): Calculate the absolute peak area of the d15:1 internal standard in the biological matrix relative to a neat solvent blank spiked at the same concentration. If the recovery falls outside the 85%–115% threshold, the extraction is deemed compromised (due to severe matrix effects or emulsion loss), and the sample batch must be invalidated and re-extracted.

Protocol B: Photochemical Fragmentation Assay

Used to determine the stability of sphingoid bases under specific lighting conditions.

  • Step 1: Substrate Preparation. Prepare a 100 µM solution of d15:1 sphingosine in ethanol[6].

  • Step 2: UV Irradiation. Expose the solution to a continuous UV light source (e.g., 254 nm) in a quartz cuvette for 30 minutes.

  • Step 3: Radical Trapping & Analysis. Derivatize the resulting aldehydes (2-tridecenal and glycolaldehyde) using 2,4-dinitrophenylhydrazine (DNPH) to stabilize them for spectrophotometric or MS analysis[5].

  • Self-Validation Mechanism (Dark Control Monitoring): A foil-wrapped "dark control" aliquot of the exact same d15:1 solution must be incubated in parallel. If 2-tridecenal is detected in the dark control, it indicates pre-existing auto-oxidation or contamination. The assay is only validated if the dark control maintains >99% precursor integrity.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5282500, 2S-Amino-4E-pentadecene-1,3R-diol." PubChem.[Link]

  • Lisovskaya, A., et al. "A Novel Pathway of Photoinduced Decomposition of Sphingolipids." ResearchGate.[Link]

  • Slotte, J. P. "Sphingomyelin and Cholesterol: From Membrane Biophysics and Rafts to Potential Medical Applications." ResearchGate.[Link]

  • Lisovskaya, A., et al. "Photochemical transformations of sphingosine and serinol in aqueous and ethanol solutions." ResearchGate.[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol (D-erythro-C15-Sphingosine)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereoselective Synthesis, Olefin Cross-Metathesis, and Mechanistic Validation

Introduction and Biological Utility

Sphingolipids are ubiquitous structural components of eukaryotic membranes and crucial bioactive signaling molecules[1]. While mammalian cells predominantly biosynthesize C18-sphingosine, the 15-carbon analog—(2S,3R,4E)-2-amino-4-pentadecene-1,3-diol (commonly known as D-erythro-C15-sphingosine)—is highly valued in analytical biochemistry and chemical biology.

Because it is absent in most biological matrices, C15-sphingosine serves as an ideal, non-endogenous internal standard for the quantitative mass spectrometry (LC-MS/MS) of complex sphingolipidomes[2]. Furthermore, C15-sphingosine is a critical building block for synthesizing fluorescent probes, such as acetyl-C16-ceramide-NBD, which preferentially accumulate in the Golgi complex for live-cell imaging without inducing cytotoxicity[3]. In biophysical assays, photochemical studies utilize C15-sphingosine to map lipid radical formation, demonstrating that its photolysis yields 2-tridecenal and glycolaldehyde via targeted C–C bond cleavage[4][5].

Retrosynthetic Strategies & Workflow

The structural complexity of D-erythro-C15-sphingosine lies in its anti-1,2-amino alcohol motif and the E-configured allylic double bond. Two primary state-of-the-art strategies are employed to construct this scaffold:

  • Olefin Cross-Metathesis (CM): Utilizing Garner's aldehyde (derived from the chiral pool, L-serine), a vinyl group is introduced to form a C5-allylic alcohol. Subsequent cross-metathesis with 1-dodecene using a Ruthenium-based catalyst (Grubbs II) yields the C15 carbon backbone[1][6].

  • Ni-Catalyzed Reductive Coupling: An elegant alternative involves the direct coupling of Garner's aldehyde with a C12-alkynylsilane using a Nickel(0) catalyst, simultaneously establishing the C3 stereocenter and the E-alkene geometry[7].

For this application note, we detail the Olefin Cross-Metathesis route due to the commercial availability of the reagents, its robust scalability, and high stereochemical fidelity.

G Target D-erythro-C15-Sphingosine (Target Molecule) Protected Protected C15-Sphingosine (Acetonide/Boc) Target->Protected Global Deprotection (HCl/MeOH) Allylic C5-Allylic Alcohol (Anti-Diastereomer) Protected->Allylic Cross-Metathesis (Grubbs II Catalyst) Alkene 1-Dodecene (C12 Aliphatic Chain) Protected->Alkene Garner Garner's Aldehyde (Chiral Pool) Allylic->Garner Felkin-Anh Addition (-78 °C) Grignard Vinylmagnesium Bromide (Nucleophile) Allylic->Grignard

Retrosynthetic workflow for D-erythro-C15-Sphingosine via Olefin Cross-Metathesis.

Mechanistic Insights: Stereocontrol in C-C Bond Formation

To ensure a self-validating protocol, it is critical to understand the causality behind the experimental conditions:

  • Diastereoselective Nucleophilic Addition: Garner's aldehyde is configurationally stable, but the addition of nucleophiles must be kinetically controlled[8]. The addition of vinylmagnesium bromide proceeds via the Felkin-Anh non-chelation transition state . The nucleophile attacks from the sterically least hindered re-face, yielding the anti-isomer (D-erythro) as the major product[8]. Maintaining a strict -78 °C environment prevents epimerization and maximizes the anti/syn ratio.

  • Thermodynamic E-Selectivity: In the cross-metathesis step, the thermodynamic stability of the E-alkene drives the stereoselectivity. The Grubbs second-generation catalyst facilitates the rapid equilibration of the metallacyclobutane intermediates. Due to the severe steric bulk of the oxazolidine ring and the long aliphatic tail, the reaction heavily favors the E-isomer of the C15 chain[1][6].

Step-by-Step Experimental Protocol

Note: All reactions must be performed under an inert argon atmosphere using anhydrous solvents to prevent catalyst poisoning and Grignard degradation.

Protocol A: Synthesis of the C5-Allylic Alcohol Intermediate
  • Preparation: Dissolve Garner's aldehyde (10.0 mmol) in anhydrous THF (50 mL) within a flame-dried round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise add vinylmagnesium bromide (1.0 M in THF, 15.0 mL, 15.0 mmol) over 30 minutes. Causality: Slow addition prevents localized heating, preserving the Felkin-Anh stereocontrol[8].

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl (20 mL), then allow the mixture to warm to room temperature.

  • Isolation: Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to isolate the pure anti-allylic alcohol.

Protocol B: Olefin Cross-Metathesis
  • Setup: In a flame-dried Schlenk flask, dissolve the pure anti-allylic alcohol (5.0 mmol) and 1-dodecene (15.0 mmol, 3.0 equiv.) in anhydrous dichloromethane (DCM, 25 mL).

  • Catalyst Addition: Add Grubbs II catalyst (0.25 mmol, 5 mol%).

  • Reflux: Heat the mixture to a gentle reflux (40 °C) for 12 hours. Causality: The continuous evolution of ethylene gas shifts the equilibrium forward via Le Chatelier's principle, driving the cross-metathesis to completion[6].

  • Termination: Cool to room temperature and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes. Causality: Excess ethyl vinyl ether reacts with the active ruthenium species to form a catalytically inactive, stable Fischer carbene complex, preventing unwanted double-bond migration during workup.

  • Purification: Concentrate the solvent and purify the residue by column chromatography to yield the protected C15-sphingosine derivative.

Protocol C: Global Deprotection
  • Hydrolysis: Dissolve the protected C15-sphingosine (3.0 mmol) in a mixture of methanol (15 mL) and 1N HCl (5 mL). Alternative: Using Amberlyst-15 acidic resin in acetone provides a milder, heterogeneous deprotection environment that minimizes elimination side-reactions[1].

  • Heating: Stir at 50 °C for 4 hours to simultaneously cleave the acetonide (oxazolidine) and the N-Boc protecting groups.

  • Neutralization: Cool to room temperature, neutralize carefully with 1N NaOH to pH 10, and extract with CHCl₃/MeOH (4:1) (3 x 30 mL).

  • Final Polish: Dry the organic layers, concentrate, and recrystallize from cold ethyl acetate to afford pure (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol.

Quantitative Data & Yield Optimization

The efficiency of the cross-metathesis step is highly dependent on the catalyst generation and solvent system. Table 1 summarizes the optimization parameters for synthesizing the C15 backbone.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
Grubbs I (5 mol%)DCM40244585:15
Grubbs II (5 mol%) DCM 40 12 82 >95:5
Grubbs II (5 mol%)Toluene80678>95:5
Hoveyda-Grubbs II (5 mol%)DCM40885>95:5

Table 1: Optimization of the cross-metathesis reaction between the C5-allylic alcohol and 1-dodecene. Second-generation ruthenium catalysts (Grubbs II and Hoveyda-Grubbs II) provide vastly superior yields and excellent thermodynamic E-selectivity compared to first-generation variants[1][6].

References

1.[4] OH radical reactions with the hydrophilic component of sphingolipids - ResearchGate. Available at:[Link] 2.[5] Photochemical transformations of sphingosine and serinol in aqueous and ethanol solutions - ResearchGate. Available at:[Link] 3.[3] Palmitoylation-Dependent Small-Molecule Fluorescent Probes for Live-Cell Golgi Imaging - ACS Chemical Biology. Available at:[Link] 4.[2] Sphingomyelin and Cholesterol: From Membrane Biophysics and Rafts to Potential Medical Applications - ResearchGate. Available at:[Link] 5.[7] Diastereoselective Nickel-Catalyzed Reductive Couplings of Aminoaldehydes and Alkynylsilanes: Application to the Synthesis of D-erythro-Sphingosine - PubMed (NIH). Available at:[Link] 6.[1] SPHINGOLIPIDS AND GLYCOSPHINGOLIPIDS — THEIR SYNTHESES AND BIOACTIVITIES - LOCKSS. Available at: [Link] 7.[6] Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis - ResearchGate. Available at:[Link] 8.[8] Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - Beilstein Journals. Available at:[Link]

Sources

Application Note: Stereoselective Chiral Synthesis of 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Sphingolipids are critical structural components of cellular membranes and potent signaling molecules. While C18-sphingosine is the most abundant backbone in mammalian tissues, variations in hydrocarbon chain length (C12–C26) play distinct roles in lipid phase behavior and cell signaling. 2S-Amino-4E-pentadecene-1,3R-diol (D-erythro-Sphingosine C-15) is a rare, naturally occurring 15-carbon sphingoid base. Due to its unique chain length and absence in standard biological matrices, it is highly valued as an internal standard for the quantification of endogenous sphingolipids via mass spectrometry and chromatographic methods[1].

This application note details a highly stereoselective, "chiral pool" synthetic route to C15-sphingosine. By utilizing L-serine as the primary chiral building block, we bypass the need for expensive asymmetric catalysts. The methodology ensures absolute stereocontrol at the C2 and C3 positions and guarantees the trans (E) geometry of the C4-C5 double bond, yielding an enantiopure analytical standard[2].

Mechanistic Pathway & Reaction Design

The synthesis relies on three critical mechanistic transformations, each chosen to preserve stereochemical integrity:

  • Stereocenter Preservation via (S)-Garner's Aldehyde: Direct nucleophilic addition to unprotected amino aldehydes often results in racemization. By converting L-serine into (S)-Garner's aldehyde (an oxazolidine derivative), the

    
    -stereocenter is locked in a rigid five-membered ring. This prevents epimerization and directs the incoming nucleophile[3].
    
  • Felkin-Anh Diastereoselectivity: The alkynylation of (S)-Garner's aldehyde with lithium 1-dodecynide proceeds with high anti diastereoselectivity (>10:1). The rigid oxazolidine ring forces the nucleophile to attack from the less hindered face, establishing the essential (3R) hydroxyl configuration of natural sphingosine[4].

  • Selective trans-Reduction: The conversion of the propargylic alcohol to the (E)-allylic alcohol is achieved using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). The aluminum hydride coordinates to the C3-hydroxyl group, delivering the hydride intramolecularly to the alkyne, exclusively yielding the trans (4E) double bond without over-reducing the molecule[2].

Synthetic Workflow Diagram

G LSerine L-Serine (Chiral Pool) Garner (S)-Garner's Aldehyde (Stereocenter Preservation) LSerine->Garner Protection & Reduction Propargyl Propargylic Alcohol (anti-Diastereoselective Addition) Garner->Propargyl + 1-Dodecyne / n-BuLi TransAlkene (E)-Allylic Alcohol (Red-Al trans-Reduction) Propargyl->TransAlkene Red-Al (trans-reduction) C15Sphingosine C15-Sphingosine (2S-Amino-4E-pentadecene-1,3R-diol) TransAlkene->C15Sphingosine Acidic Deprotection

Figure 1: Stereoselective synthetic workflow for C15-Sphingosine from L-Serine.

Experimental Protocols: A Self-Validating System

Protocol A: Alkynylation of (S)-Garner's Aldehyde

Objective: Establish the C15 carbon backbone and the C3 (R)-hydroxyl stereocenter.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 1-dodecyne (1.2 equiv, 12 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 equiv). Stir the mixture for 30 minutes to ensure complete formation of lithium 1-dodecynide.

  • Coupling: Dissolve (S)-Garner's aldehyde (1.0 equiv, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the lithiated alkyne solution over 15 minutes.

  • Reaction: Maintain the reaction at -78 °C for 4 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 8:2) stained with KMnO₄. The starting aldehyde should be consumed, replaced by a distinct, lower

    
     spot corresponding to the propargylic alcohol.
    
  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: trans-Reduction of Propargylic Alcohol

Objective: Stereoselectively reduce the alkyne to an (E)-alkene.

  • Preparation: Dissolve the purified propargylic alcohol intermediate (5 mmol) in anhydrous THF (15 mL) under argon. Cool to 0 °C in an ice bath.

  • Reduction: Dropwise add Red-Al (65 wt% in toluene, 2.5 equiv). The excess reagent ensures complete coordination to the hydroxyl group and subsequent hydride delivery.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: Extract a 50

    
    L micro-aliquot, quench, and acquire a crude 
    
    
    
    H NMR spectrum. Confirm the disappearance of the alkyne carbon signals and the appearance of two distinct olefinic protons exhibiting a large coupling constant (
    
    
    Hz), which definitively validates the trans (E) geometry.
  • Workup: Carefully quench the reaction at 0 °C with 1M NaOH to precipitate aluminum salts. Extract with Et₂O, wash with brine, dry, and concentrate.

Protocol C: Global Deprotection

Objective: Remove the Boc and acetonide protecting groups to yield the free sphingoid base.

  • Preparation: Dissolve the (E)-allylic alcohol intermediate in methanol (10 mL).

  • Deprotection: Add 1M aqueous HCl to achieve a pH of ~2. Stir the solution at room temperature for 2 to 4 hours.

  • Validation Checkpoint 3: Analyze the mixture via ESI-MS (positive mode). The target mass [M+H]⁺ at m/z 258.24 must be the dominant peak, confirming complete removal of the oxazolidine and Boc groups.

  • Workup: Neutralize the solution with saturated NaHCO₃. Extract the free sphingoid base using a chloroform:methanol (2:1, v/v) mixture. Dry the organic layer and evaporate the solvent to yield C15-sphingosine as a white crystalline solid[5].

Quantitative Data & Validation Metrics

To ensure reproducibility and analytical integrity, the synthetic parameters and expected validation metrics are summarized below.

Table 1: Synthetic Parameters and Stoichiometry

StepTransformationKey ReagentsTemp / TimeExpected Yield
1 Alkynylation1-Dodecyne, n-BuLi, (S)-Garner's Aldehyde-78 °C, 4 h75–85%
2 trans-ReductionRed-Al (65% in toluene), THF0 °C to RT, 12 h80–90%
3 Global Deprotection1M HCl in MethanolRT, 2–4 h>90%

Table 2: Analytical Validation Metrics for C15-Sphingosine

ParameterValue / Specification
Formal Name 2S-Amino-4E-pentadecene-1,3R-diol
Molecular Formula C₁₅H₃₁NO₂
Formula Weight 257.4 g/mol [1]
Exact Mass [M+H]⁺ m/z 258.24
Physical State Crystalline solid[1]
Solubility DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: Miscible[5]

H NMR Key Shifts

~5.7 (dt, 1H, H-5),

~5.4 (dd, 1H, H-4),

~4.1 (t, 1H, H-3)

References

  • Beilstein Journal of Organic Chemistry. "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products".[Link]

  • ResearchGate. "Synthesis of sphingosine and sphingoid bases".[Link]

Sources

purification of "2S-Amino-4E-pentadecene-1,3R-diol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and Chromatographic Purification of 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine)

Introduction & Rationale

2S-Amino-4E-pentadecene-1,3R-diol, formally known as D-erythro-C15-sphingosine or Sphingosine (d15:1), is a naturally occurring but exceedingly rare odd-chain sphingoid base[1]. While mammalian tissues predominantly synthesize 18-carbon sphingoid bases, the 15-carbon analog is highly valued as an internal standard for the quantitative analysis of sphingolipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. Because its mass and retention time do not overlap with endogenous C16 or C18 sphingolipids, it serves as a critical baseline for lipidomic profiling[3][4].

During the chemical synthesis of sphingosine analogs—often achieved via cross-coupling metathesis[5] or biomimetic precursors like 3-ketosphinganine[6]—the resulting crude mixtures contain transition metal catalysts, unreacted precursors, and undesired stereoisomers (e.g., threo diastereomers or 4Z cis-isomers). Isolating the biologically relevant 2S, 3R, 4E configuration requires a highly optimized, multi-modal purification strategy[5][7].

Physicochemical Properties & Purification Challenges

Sphingoid bases are notoriously difficult to purify due to their highly amphiphilic nature. The primary amine and 1,3-diol system create a highly polar headgroup, while the pentadecene tail is strongly hydrophobic.

Table 1: Physicochemical Profile of C15-Sphingosine

Property Value / Description
Formal Name 2S-amino-4E-pentadecene-1,3R-diol[1]
Synonyms D-erythro-Sphingosine C-15; Sphingosine (d15:1)[1]
Molecular Formula C₁₅H₃₁NO₂[2]
Formula Weight 257.4 g/mol [2]
Amine pKa ~9.1 (Zwitterionic potential depending on pH)

| Solubility | Miscible in Ethanol; 10 mg/mL in DMF; 2 mg/mL in DMSO[1] |

The Causality of Chromatographic Failure: On standard un-modified silica, the free amine (pKa ~9.1) interacts irreversibly with acidic surface silanols, causing severe peak tailing. To circumvent this, our protocol employs a dual-mode strategy: a basified Normal Phase (NP) separation to resolve diastereomers, followed by an acidified Reverse Phase (RP) separation to resolve geometric isomers.

Purification Workflow

PurificationWorkflow Crude Crude Synthetic Mixture (C15-Sphingosine + Byproducts) LLE Liquid-Liquid Extraction (Modified Bligh-Dyer, pH > 10) Crude->LLE Remove polar salts & catalysts NP_Flash Normal Phase Flash Chromatography (CHCl3:MeOH:NH4OH) LLE->NP_Flash Organic phase recovery Prep_HPLC Preparative RP-HPLC (C18, H2O:MeCN:TFA) NP_Flash->Prep_HPLC Resolve erythro/threo diastereomers QC LC-MS/MS & NMR Validation (>98% Purity) Prep_HPLC->QC Isolate 4E (trans) from 4Z (cis) Pure Pure 2S-Amino-4E-pentadecene-1,3R-diol (Lyophilized Standard) QC->Pure Final purity confirmation

Fig 1. Self-validating chromatographic workflow for C15-sphingosine purification.

Step-by-Step Self-Validating Protocols

Protocol A: Liquid-Liquid Partitioning (Modified Bligh-Dyer)

Objective: Remove polar synthetic byproducts (e.g., salts, unreacted serine derivatives) from the crude organic mixture. Causality: At physiological pH, the amine group of sphingosine is protonated (ammonium), making it partially water-soluble and prone to emulsion formation. By adding NaOH to reach pH > 10, we deprotonate the amine, rendering the molecule highly hydrophobic and forcing it entirely into the lower chloroform layer.

  • Dissolve 1.0 g of crude C15-sphingosine mixture in 10 mL of Chloroform:Methanol (1:2, v/v) in a glass centrifuge tube.

  • Add 3.1 mL of LC-MS grade water, followed by 3.1 mL of Chloroform and 3.1 mL of 0.5 M NaOH.

  • Vortex vigorously for 2 minutes, then centrifuge at 2,000 x g for 5 minutes at 4°C to resolve the biphasic system.

  • Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette.

  • Self-Validation Checkpoint: Spot 2 µL of both the aqueous and organic phases on a Silica Gel 60 TLC plate. Develop in CHCl₃:MeOH:2M NH₄OH (40:10:1). Stain with Ninhydrin and heat. A purple spot (indicating the primary amine) must only appear in the organic phase lane (Rf ~0.45). If a spot is present in the aqueous lane, the pH is too low; add more NaOH and repeat extraction.

Protocol B: Normal Phase Flash Chromatography (Diastereomeric Resolution)

Objective: Separate the target D-erythro isomer from threo byproducts. Causality: The addition of 1% NH₄OH to the mobile phase dynamically passivates the acidic silanol groups on the silica stationary phase. This prevents secondary ionic interactions with the sphingosine amine, ensuring sharp peaks[7]. This sharp elution enables the subtle hydrogen-bonding differences between the erythro (2S,3R) and threo (2S,3S) diols to dictate retention time, effectively resolving the diastereomers.

  • Dry the organic phase from Protocol A under N₂ gas and reconstitute in 5 mL of pure Chloroform.

  • Load the sample onto a pre-equilibrated 40 g bare silica flash column.

  • Elute using a stepwise gradient of Solvent A (Chloroform) and Solvent B (Methanol containing 1% NH₄OH):

    • 0–5 Column Volumes (CV): 100% A

    • 5–15 CV: 90% A / 10% B

    • 15–25 CV: 80% A / 20% B

  • Collect 15 mL fractions.

  • Self-Validation Checkpoint: Analyze fractions via TLC (Ninhydrin stain). The erythro isomer typically elutes slightly later than the threo isomer due to optimal bidentate hydrogen bonding of the 1,3-diol with the silica. Pool only the fractions containing the pure lower spot.

Protocol C: Preparative RP-HPLC (Geometric Isomer Resolution)

Objective: Isolate the 4E (trans) isomer from trace 4Z (cis) isomers to achieve >98% purity. Causality: Resolving the 4E from the 4Z isomer is nearly impossible on normal phase silica. On a C18 column, the linear trans-alkene packs more efficiently against the hydrophobic stationary phase than the kinked cis-alkene, causing it to elute slightly later. Using an acidic modifier (0.1% Formic Acid) ensures the amine is fully protonated, increasing solubility in the mobile phase and preventing tailing on the C18 matrix.

  • Concentrate the pooled fractions from Protocol B and dissolve in 2 mL of Methanol.

  • Inject onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Run the gradient detailed in Table 2 at a flow rate of 15 mL/min.

Table 2: Preparative RP-HPLC Gradient for C15-Sphingosine

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.0 60 40
5.0 60 40
25.0 10 90
30.0 0 100

| 35.0 | 60 | 40 |

  • Self-Validation Checkpoint: Direct a 1% split of the eluent to an inline ESI-MS. Monitor the extracted ion chromatogram (XIC) for m/z 258.2 [M+H]⁺. To avoid leading/tailing edge contamination from trace geometric isomers, strictly pool only the core 80% of the major peak.

Final Quality Control & Validation

Lyophilize the pooled HPLC fractions to yield a crystalline solid[1]. Before utilizing the purified 2S-Amino-4E-pentadecene-1,3R-diol as a lipidomics standard, validate the batch through the following triad:

  • Purity: Analytical LC-MS/MS must show >98% purity based on the Total Ion Chromatogram (TIC) area[2].

  • Identity: High-Resolution Mass Spectrometry (HRMS) must yield an exact mass of 258.2428 [M+H]⁺.

  • Stereochemistry: ¹H-NMR (CDCl₃) must confirm the trans double bond via a coupling constant (J) of ~15.4 Hz for the vinylic protons at C4 and C5.

References

  • He, L., et al. "Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx." Molecules 26.15 (2021): 4528. Available at:[Link]

  • Garner, P., et al. "A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine." The Journal of Organic Chemistry 63.17 (1998): 5732-5738. Available at:[Link]

  • Howell, A. R., et al. "Synthesis of sphingosine and sphingoid bases." ResearchGate (2012). Available at:[Link]

  • Niyomploy, P., et al. "Lipid biomarker profiling of adult Brugia malayi using mass spectrometry detection." PLoS One (2022). Available at:[Link]

Sources

Analytical Techniques for the Characterization of 2S-Amino-4E-pentadecene-1,3R-diol (D-erythro-Sphingosine C-15)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Rare Sphingoid Base

2S-Amino-4E-pentadecene-1,3R-diol, also known as D-erythro-Sphingosine C-15, is a naturally occurring but relatively rare sphingoid base.[1][2] Structurally, it is an amino alcohol with a 15-carbon unsaturated hydrocarbon chain.[1] Sphingolipids, the broader class to which this molecule belongs, are fundamental components of cellular membranes and play critical roles in cell signaling, apoptosis, and inflammation.[3] Given their biological significance, the precise and accurate analysis of individual sphingolipid species like D-erythro-Sphingosine C-15 is paramount for understanding their function and for the development of novel therapeutics. This is particularly relevant in fields such as oncology, neurodegeneration, and metabolic diseases where dysregulation of sphingolipid metabolism is often observed.[3]

This application note provides a comprehensive overview of the state-of-the-art analytical techniques for the qualitative and quantitative analysis of 2S-Amino-4E-pentadecene-1,3R-diol. We will delve into the nuances of sample preparation, chromatographic separation, and detection by mass spectrometry and nuclear magnetic resonance spectroscopy, offering field-proven insights and detailed protocols to guide your research.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

LC-MS/MS has emerged as the preferred method for the sensitive and specific quantification of sphingolipids from complex biological matrices.[4] The coupling of high-performance liquid chromatography (HPLC) for separation with tandem mass spectrometry (MS/MS) for detection allows for the accurate measurement of low-abundance species like D-erythro-Sphingosine C-15.

A. The "Why": Causality in Method Selection

The choice of LC-MS/MS is driven by its inherent selectivity and sensitivity. The chromatographic separation helps to resolve the analyte of interest from other structurally similar lipids, minimizing ion suppression effects in the mass spectrometer. The subsequent MS/MS detection, particularly in the Multiple Reaction Monitoring (MRM) mode, provides an additional layer of specificity by monitoring a specific precursor-to-product ion transition, ensuring that the detected signal is indeed from the target molecule.

B. Experimental Workflow: From Sample to Signal

The overall workflow for LC-MS/MS analysis involves several critical steps, each requiring careful optimization for reliable results.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) IS_Addition Internal Standard Addition Sample->IS_Addition Spike-in Extraction Lipid Extraction IS_Addition->Extraction e.g., Methanol/ Dichloromethane Concentration Solvent Evaporation Extraction->Concentration Nitrogen Stream Reconstitution Reconstitution Concentration->Reconstitution Mobile Phase LC_Separation HPLC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization (ESI+) Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification

Caption: Workflow for the LC-MS/MS analysis of 2S-Amino-4E-pentadecene-1,3R-diol.

C. Detailed Protocol: LC-MS/MS Analysis

1. Sample Preparation (from Human Plasma)

This protocol is adapted from established methods for sphingolipid extraction.[5][6]

  • Internal Standard Spiking: To 50 µL of thawed plasma, add 10 µL of an appropriate internal standard solution (e.g., a deuterated or odd-chain sphingosine not present in the sample) at a known concentration. The use of an internal standard is crucial for correcting for variations in extraction efficiency and instrument response.[5]

  • Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) protein precipitation solution, such as methanol or a methanol:acetonitrile mixture. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[5]

  • Incubation and Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection and Concentration: Carefully transfer the supernatant containing the lipid extract to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[5]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

2. HPLC Conditions

  • Column: A reversed-phase C8 or C18 column is typically suitable for separating sphingolipids.[5][7]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid (pH adjusted to 4.0).[7]

  • Mobile Phase B: 95% Acetonitrile with 5 mM ammonium formate and 0.1% formic acid (pH adjusted to 4.0).[7]

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. A typical gradient might start at 50% B, ramp to 100% B, hold for a few minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: A flow rate of 300-500 µL/min is common.[7]

  • Column Temperature: Maintaining the column at an elevated temperature, for instance, 60°C, can improve peak shape and reduce viscosity.[8]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization in the positive ion mode (ESI+) is highly effective for sphingoid bases as they readily form protonated molecules [M+H]+.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ions for 2S-Amino-4E-pentadecene-1,3R-diol need to be determined by direct infusion of a standard.

  • Expected MRM Transition:

    • Precursor Ion (Q1): m/z 258.3 (corresponding to [C15H31NO2+H]+)

    • Product Ion (Q3): The fragmentation pattern will need to be determined empirically, but common losses for sphingoid bases include water and parts of the hydrocarbon chain.

Parameter Typical Value Rationale
Ion Spray Voltage 4,500 VOptimizes the formation of gas-phase ions.
Ion Source Temperature 450 °CAids in desolvation of the analyte ions.
Collision Gas MediumNitrogen is commonly used to induce fragmentation in the collision cell.
Curtain Gas 45 psiPrevents neutral solvent molecules from entering the mass spectrometer.

Table 1: Representative Mass Spectrometry Parameters.[9]

II. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A Cost-Effective Alternative

For laboratories without access to a mass spectrometer, HPLC with fluorescence detection offers a viable and sensitive alternative for the quantification of primary amines like 2S-Amino-4E-pentadecene-1,3R-diol. This method relies on pre-column derivatization to attach a fluorescent tag to the amino group of the molecule.

A. The "Why": Leveraging Derivatization for Sensitivity

The native molecule does not possess a chromophore or fluorophore, making it invisible to standard UV or fluorescence detectors. Derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative that can be detected with high sensitivity.[10]

B. Experimental Workflow: The Derivatization Step

HPLC-FLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample_Prep Sample Extraction (as in LC-MS/MS) Derivatization OPA Derivatization Sample_Prep->Derivatization Incubation HPLC_Separation HPLC Separation Derivatization->HPLC_Separation Injection FLD_Detection Fluorescence Detection HPLC_Separation->FLD_Detection Excitation/Emission Quantification Quantification FLD_Detection->Quantification Peak Area

Caption: Workflow for HPLC with fluorescence detection of 2S-Amino-4E-pentadecene-1,3R-diol.

C. Detailed Protocol: HPLC with Fluorescence Detection

1. Derivatization Procedure

This protocol is based on established methods for sphingosine derivatization.[10]

  • Reagent Preparation: Prepare an o-phthalaldehyde (OPA) reagent by dissolving OPA in a suitable solvent (e.g., ethanol) and adding a thiol, such as 2-mercaptoethanol, in a borate buffer (pH 10.5).

  • Derivatization Reaction: To the dried lipid extract, add the OPA reagent and incubate for a short period (e.g., 5 minutes) at room temperature. The reaction is rapid and should be performed consistently for all samples and standards.

  • Sample Dilution and Filtration: After derivatization, dilute the sample with the mobile phase and filter it through a 0.22 µm filter before injection into the HPLC system.

2. HPLC and Fluorescence Detector Conditions

  • Column: A reversed-phase C18 column is commonly used.[10]

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and a phosphate buffer (e.g., 5 mM potassium phosphate, pH 7.0) is typical.[10]

  • Flow Rate: Around 1 mL/min.[10]

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

Parameter Typical Value
Column C18, 100 x 4.6 mm
Mobile Phase Methanol:5 mM Potassium Phosphate pH 7.0 (90:10 v/v)
Flow Rate 1.0 mL/min
Excitation λ 340 nm
Emission λ 455 nm

Table 2: Representative HPLC-FLD Conditions.[10]

III. Chiral HPLC: Resolving Stereoisomers

The specific stereochemistry of 2S-Amino-4E-pentadecene-1,3R-diol is a critical aspect of its identity and biological activity. Chiral HPLC is the technique of choice for separating enantiomers and diastereomers.

A. The "Why": The Importance of Stereochemical Purity

Biological systems are inherently chiral, and different stereoisomers of a molecule can have vastly different biological activities. Therefore, it is essential to be able to separate and quantify the specific stereoisomer of interest. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for this purpose.[11]

B. General Protocol for Chiral HPLC Method Development

A universal method for all chiral separations does not exist; therefore, a systematic screening approach is necessary.

  • Column Selection: Screen a variety of polysaccharide-based chiral stationary phases (e.g., cellulose or amylose-based columns).

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/heptane with an alcohol modifier (e.g., ethanol, isopropanol).

    • Reversed Phase: Use mixtures of water with an organic modifier (e.g., acetonitrile, methanol).

  • Additive Screening: Small amounts of acidic or basic additives can significantly impact the separation.

  • Temperature Optimization: Varying the column temperature can affect the selectivity of the separation.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of a molecule, including its stereochemistry. While less sensitive than mass spectrometry, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

A. The "Why": Confirming the Molecular Blueprint

NMR experiments, such as 1H, 13C, COSY, HSQC, and HMBC, provide a wealth of information that allows for the complete assignment of the proton and carbon signals in the molecule. This is crucial for confirming the identity of a synthesized standard or for elucidating the structure of an unknown metabolite.

B. Expected NMR Spectral Features

A complete NMR analysis would involve the following experiments:

  • 1H NMR: Provides information about the number and chemical environment of the protons. Key signals would include those for the olefinic protons, the protons on the carbons bearing the hydroxyl and amino groups, and the aliphatic chain protons.

  • 13C NMR: Shows the signals for all the carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which is valuable for determining the relative stereochemistry.

Experiment Information Gained
1H NMR Proton chemical shifts and coupling constants.
13C NMR Carbon chemical shifts.
COSY H-H correlations through bonds.
HSQC Direct C-H correlations.
HMBC Long-range C-H correlations (2-3 bonds).
NOESY H-H correlations through space (stereochemistry).

Table 3: Key NMR Experiments for Structural Elucidation.

V. Conclusion: A Multi-faceted Analytical Approach

The comprehensive analysis of 2S-Amino-4E-pentadecene-1,3R-diol requires a multi-faceted approach. LC-MS/MS stands out as the method of choice for sensitive and specific quantification in complex biological matrices. HPLC with fluorescence detection provides a robust and cost-effective alternative. Chiral HPLC is indispensable for ensuring stereochemical purity, a critical factor in biological studies. Finally, NMR spectroscopy serves as the ultimate tool for definitive structural confirmation. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to confidently analyze this important sphingoid base and unravel its role in health and disease.

References

  • Kasai, T., et al. (2018). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Analytical Sciences, 34(7), 817-823.
  • O'Sullivan, S., et al. (2017). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Metabolites, 7(3), 39.
  • Gao, F., et al. (2019). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer.
  • Gräler, M. H. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry, 407(28), 8533-8542.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Sphingolipids.
  • Zu, H., et al. (2012). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry, 424(2), 105-112.
  • Proia, R. L., & Hla, T. (2015). Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. In Sphingolipids (pp. 31-41). Humana Press, New York, NY.
  • Sallam, M. A., & Ragy, M. M. (2005). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection.
  • Bio-protocol. (2025).
  • Zhang, X., et al. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org.
  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry.
  • He, X., et al. (2009). Simultaneous quantitative analysis of ceramide and sphingosine in mouse blood by naphthalene-2,3-dicarboxyaldehyde derivatization after hydrolysis with ceramidase.
  • ResearchGate. (n.d.).
  • Hammad, S. M., et al. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. International Journal of Molecular Sciences, 20(18), 4403.
  • TargetMol. (n.d.). Sphingosine (d15:1).
  • BioKB. (n.d.).
  • Cayman Chemical. (n.d.). Sphingosine (d15:1) (CAS 86555-28-4).
  • Tocris Bioscience. (n.d.). D-erythro-Sphingosine (synthetic).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
  • Santa Cruz Biotechnology. (n.d.). D-erythro-Sphingosine C-15.
  • Larodan. (n.d.). C15-D-erythro-Sphingosine.
  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 163-172.
  • Hypha Discovery. (n.d.).
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Supplementary Information for: Structure-inspired design of a sphingolipid mimic sphingosine-1-phosphate receptor agonist
  • ResearchGate. (2019, August 7).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Czaplicka, M., & H-Y. (2000). Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin. Journal of Lipid Research, 41(8), 1265-1273.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222.

Sources

Advanced Application Note: Metabolic Tracing & Lipidomics Using 2S-Amino-4E-pentadecene-1,3R-diol (Sphingosine d15:1)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2S-Amino-4E-pentadecene-1,3R-diol , commonly referred to as Sphingosine (d15:1) , is a synthetic or rare naturally occurring sphingoid base analog.[1][2][3] Unlike the canonical C18-sphingosine (d18:1) found abundantly in mammalian cells, the d15:1 variant possesses a 15-carbon chain.

This structural distinction is the cornerstone of its utility in cell culture and drug development. Because d15:1 is virtually absent in standard mammalian cell lines, it serves as an orthogonal metabolic probe . It allows researchers to:

  • Differentiate Exogenous vs. Endogenous Metabolism: Track the uptake and conversion of sphingosine into complex sphingolipids (e.g., d15-Ceramide, d15-S1P) without interference from the cell's endogenous d18-sphingolipid pool.

  • Validate Lipid Extraction Efficiency: Act as an ideal internal standard (IS) for quantitative LC-MS/MS lipidomics, correcting for matrix effects and extraction losses.

  • Investigate Chain-Length Specificity: Study how sphingolipid enzymes (CerS, SphK) discriminate based on carbon chain length.

This guide provides high-fidelity protocols for solubilization, live-cell metabolic labeling, and mass spectrometry quantification.

Chemical Properties & Handling[1]

PropertySpecification
Systematic Name 2S-Amino-4E-pentadecene-1,3R-diol
Common Name Sphingosine (d15:1), C15-Sphingosine
Molecular Formula C₁₅H₃₁NO₂
Molecular Weight 257.41 g/mol
Solubility (Ethanol) Miscible (Recommended for stocks)
Solubility (DMSO) ~2 mg/mL (Requires warming; not recommended for high-conc stocks)
Storage -20°C (Powder); -80°C (Solubilized stock)
Critical Handling Note

Sphingolipids are "sticky" and hydrophobic. They adsorb to plastic surfaces. Always use glass vials (borosilicate) for stock preparation and storage. Use low-retention pipette tips during serial dilutions to prevent concentration errors.

Protocol A: Preparation of BSA-Complexed Sphingosine for Cell Treatment

Purpose: Sphingosine is insoluble in aqueous media and cytotoxic at high free concentrations. Complexing with Fatty Acid-Free Bovine Serum Albumin (BSA) acts as a physiological carrier, ensuring efficient cellular uptake and reducing non-specific toxicity.

Reagents
  • Sphingosine (d15:[1][2][3][4]1) powder[5]

  • Ethanol (Absolute, HPLC grade)

  • Fatty Acid-Free BSA (lyophilized)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step Procedure
  • Prepare Lipid Stock (10 mM):

    • Dissolve 2.57 mg of Sphingosine (d15:1) in 1 mL of absolute ethanol.

    • Vortex and sonicate in a water bath at 37°C for 5 minutes until clear.

    • Storage: Aliquot into glass vials, purge with nitrogen/argon gas to prevent oxidation, and store at -80°C.

  • Prepare BSA Carrier Solution (4 mg/mL):

    • Dissolve 40 mg of Fatty Acid-Free BSA in 10 mL of PBS.

    • Filter sterilize using a 0.22 µm PES syringe filter.

  • Complexing (The "Dropwise" Method):

    • Target: 100 µM Sphingosine (d15:1) in BSA solution (10x working solution).

    • While vortexing the BSA solution continuously at medium speed, slowly add the 10 mM ethanolic sphingosine stock dropwise.

    • Calculation: To make 10 mL of complexed solution, add 100 µL of 10 mM stock to 9.9 mL of BSA solution.

    • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow the lipid to bind the hydrophobic pockets of albumin.

    • Result: A clear or slightly opalescent solution ready for cell treatment.

Application Note: Metabolic Flux Analysis (Pulse-Chase)

Objective: To track the salvage pathway activity by monitoring the conversion of d15:1 Sphingosine into d15:1 Ceramide (via Ceramide Synthase) and d15:1 S1P (via Sphingosine Kinase).

Experimental Workflow

MetabolicTracing d15_Sph Exogenous d15:1 Sphingosine Uptake Cellular Uptake (Transporters/Diffusion) d15_Sph->Uptake d15_Sph_Int Intracellular d15:1 Sphingosine Uptake->d15_Sph_Int SphK Sphingosine Kinase (SphK1/2) d15_Sph_Int->SphK CerS Ceramide Synthase (CerS1-6) d15_Sph_Int->CerS d15_S1P d15:1 S1P (Signaling) SphK->d15_S1P Phosphorylation d15_Cer d15:1 Ceramide (Pro-Apoptotic) CerS->d15_Cer Acylation d15_SM d15:1 Sphingomyelin d15_Cer->d15_SM SMS

Caption: Metabolic fate of d15:1 Sphingosine. Exogenous d15:1 enters the salvage pathway, diverging into phosphorylation (S1P) or acylation (Ceramide).

Protocol
  • Seeding: Plate cells (e.g., HeLa, HEK293, or primary neurons) to reach 70-80% confluency.

  • Starvation (Optional but Recommended): Wash cells with PBS and incubate in serum-free medium for 4-12 hours to synchronize lipid metabolism.

  • Pulse Treatment:

    • Dilute the BSA-Complexed Sphingosine (d15:1) into warm culture medium to a final concentration of 1–5 µM .

    • Control: Treat parallel wells with Vehicle (Ethanol/BSA in medium).

    • Incubate for defined timepoints (e.g., 15 min, 1h, 6h, 24h).

  • Quenching & Harvest:

    • Place plate on ice immediately.

    • Aspirate medium. Wash cells 2x with cold PBS + 0.1% BSA (removes surface-bound lipid) followed by 1x cold PBS.

    • Scrape cells in 500 µL cold methanol or harvest via trypsinization (if analyzing pellets).

  • Lipid Extraction: Proceed immediately to Bligh-Dyer or Matyash extraction protocols for LC-MS analysis.

Protocol B: Quantitative Lipidomics (Internal Standard)

Purpose: Using d15:1 as a "spike-in" standard to quantify endogenous sphingosine (d18:1) levels.

The "Spike-Before-Extract" Rule

To validate the extraction efficiency, the internal standard must be added to the cell pellet before any solvent is added.

  • Cell Pellet Preparation: Harvest 1-5 million cells; wash with PBS; pellet at 500 x g.

  • Spiking:

    • Add 10 pmol of Sphingosine (d15:1) directly to the cell pellet.

    • Note: Prepare a working spike solution (e.g., 1 µM in Methanol) and add 10 µL.

  • Extraction:

    • Add 1 mL Methanol:Chloroform (2:1).

    • Vortex vigorously for 30 seconds.

    • Add 300 µL water (induces phase separation).

    • Centrifuge (2000 x g, 5 min).

    • Collect the lower organic phase (lipids).

  • Analysis: Dry under nitrogen and reconstitute in LC-MS mobile phase.

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Lipid shock (adding ethanol stock directly to water).MUST use the BSA-complexing method described in Section 3.
Low MS Signal Adsorption to plasticware.Switch to silanized glass vials for all lipid handling steps.
Cell Toxicity Concentration too high.Sphingosine is a detergent at >10 µM. Titrate dose (0.5 - 5 µM). Check morphology for rounding/detachment.
Carryover in LC-MS Lipid sticking to column.Use a "sawtooth" wash gradient (99% B) between runs. Use d15:1 to monitor carryover specifically.

References

  • PubChem. (2024).[4] 2S-Amino-4E-pentadecene-1,3R-diol (Sphingosine d15:1).[1][2][3][4] National Library of Medicine. [Link]

Sources

Application Note: 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine) as a Precision Internal Standard for Quantitative Sphingolipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids are highly dynamic bioactive signaling molecules that dictate critical cellular fates, including proliferation, differentiation, and apoptosis. The accurate quantification of these lipids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously challenging due to their hydrophobic nature, variable extraction recoveries, and susceptibility to matrix-induced ion suppression.

This application note establishes the definitive protocol for utilizing 2S-Amino-4E-pentadecene-1,3R-diol (commonly designated as D-erythro-sphingosine C-15 or d15:1 sphingosine) as an optimal internal standard (IS) for targeted sphingolipidomics. By integrating this rare analog into your workflow, researchers can achieve absolute quantification with high reproducibility and analytical confidence.

Chemical & Structural Grounding

2S-Amino-4E-pentadecene-1,3R-diol is a naturally occurring but exceptionally rare homolog of the predominant mammalian d18:1 sphingosine[1]. Structurally, it features a 15-carbon aliphatic chain, a trans double bond at the C4 position, and a 1,3-diol, 2-amino headgroup[2].

Table 1: Chemical and Physical Properties
PropertySpecification
Formal Name 2S-amino-4E-pentadecene-1,3R-diol
Common Synonyms C15-Sphingosine, D-erythro-Sphingosine C-15, Sphingosine (d15:1)
CAS Registry Number 86555-28-4
Molecular Formula C₁₅H₃₁NO₂
Molecular Weight 257.41 g/mol
Solubility Ethanol (Miscible), DMF (~10 mg/mL), DMSO (~2 mg/mL)
Storage & Stability -20°C; Stable for ≥4 years in crystalline solid form

Data supported by compound specifications from Cayman Chemical and PubChem[1][2].

Biological Context: The Sphingolipid Rheostat

To understand the necessity of precise quantification, one must look at the "Sphingolipid Rheostat." This paradigm dictates that the relative balance between pro-apoptotic ceramides/sphingosine and pro-survival sphingosine-1-phosphate (S1P) determines cell survival. Because these metabolites are rapidly interconverted by specific kinases and phosphatases, capturing a true snapshot of their steady-state concentrations requires immediate quenching and highly controlled extraction methodologies.

SphingolipidRheostat Cer Ceramide (Pro-apoptotic) Sph Sphingosine (Endogenous d18:1) Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P Sphingosine Kinase S1P->Sph S1P Phosphatase

Figure 1: The Sphingolipid Rheostat signaling pathway dictating cellular apoptosis and survival.

Methodological Rationale: Why C15-Sphingosine?

As a Senior Application Scientist, I strongly advise against using external calibration curves alone for lipidomics. The causality behind choosing C15-Sphingosine as an internal standard relies on three analytical pillars:

  • Negligible Endogenous Background: Mammalian sphingoid bases typically range from 16 to 20 carbons (predominantly d18:1). The d15:1 species is virtually absent in mammalian tissues[1]. This guarantees a zero-background baseline, eliminating the risk of endogenous interference during MS detection.

  • Extraction Homology: C15-Sphingosine shares the exact polar headgroup and unsaturation profile of endogenous d18:1 sphingosine. It partitions identically during liquid-liquid extraction (LLE) or protein precipitation, perfectly mirroring the extraction recovery of your target analytes.

  • Ionization Equivalence: In the Electrospray Ionization (ESI) source, C15-Sphingosine experiences identical matrix-induced ion suppression or enhancement as endogenous sphingolipids, allowing for mathematically rigorous signal normalization.

Experimental Protocol: LC-MS/MS Workflow

Reagent Preparation
  • IS Stock Solution: Dissolve crystalline C15-Sphingosine in 100% LC-MS grade Ethanol to a concentration of 1 mM. Expert Insight: Purge the vial with inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation of the C4 double bond[1].

  • IS Working Solution: Dilute the stock to 1 µM in Methanol.

Sample Extraction Protocol

Crucial Causality Note: Sphingolipids are highly hydrophobic and will irreversibly adsorb to standard polypropylene tubes. Always use silanized glass vials for extraction and autosampler storage to prevent catastrophic signal loss.

  • Sample Aliquot: Transfer 50 µL of plasma or tissue homogenate into a 2 mL glass extraction vial.

  • IS Spiking: Add 10 µL of the 1 µM C15-Sphingosine Working Solution. Spiking before extraction is mandatory to account for any physical lipid loss during the subsequent precipitation steps.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol/Chloroform (2:1, v/v).

  • Agitation: Vortex vigorously for 2 minutes to disrupt lipid-protein complexes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the lipid-rich organic supernatant to a clean glass autosampler vial.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of Nitrogen gas. Reconstitute the dried lipid film in 50 µL of Mobile Phase A.

ExtractionWorkflow Step1 1. Biological Sample (Plasma/Tissue Homogenate) Step2 2. Spike Internal Standard (C15-Sphingosine, 1 µM) Step1->Step2 Step3 3. Protein Precipitation (MeOH/CHCl3 Addition) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 14,000 x g) Step3->Step4 Step5 5. Organic Phase Collection & Nitrogen Drying Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode, ESI+) Step5->Step6

Figure 2: Step-by-step lipid extraction and LC-MS/MS analytical workflow.

LC-MS/MS Analytical Parameters
  • Column: C8 or C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 0.1% Formic Acid and 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (1:1) containing 0.1% Formic Acid and 2 mM Ammonium Formate.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Table 2: Optimized MRM Transitions (ESI+)

The following Multiple Reaction Monitoring (MRM) transitions target the protonated precursor ion


 and the dominant product ion generated by the neutral loss of water (

) or two water molecules (

).
AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)
C15-Sphingosine (IS) 258.2 240.2 15
Endogenous Sphingosine (d18:1)300.3282.315
Sphinganine (d18:0)302.3284.316
Sphingosine-1-Phosphate (d18:1)380.3264.320

Note: Absolute quantification is achieved by calculating the peak area ratio of the endogenous analyte to the C15-Sphingosine IS, plotted against a multi-point calibration curve of synthetic standards.

References

  • PubChem. "(2S,3R,E)-2-Aminopentadec-4-ene-1,3-diol - PubChem - NIH". National Center for Biotechnology Information. Available at:[Link][2]

  • PubMed / National Institutes of Health. "Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex". Available at:[Link][3]

Sources

Application Note: Engineering Membrane Dynamics and Quantitation in LNPs using C15-Sphingosine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the specific utility of 2S-Amino-4E-pentadecene-1,3R-diol (commonly referred to as C15-Sphingosine or Sphingosine d15:1 ) in the development and characterization of Lipid Nanoparticles (LNPs).

Executive Summary

In the landscape of mRNA and gene delivery, the lipid shell's physicochemical properties dictate stability, biodistribution, and endosomal escape. 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine) is a rare, non-endogenous sphingoid base analog. Unlike the canonical C18-sphingosine found abundantly in mammalian cell membranes, the C15 variant offers a unique hydrocarbon chain length that modulates membrane fluidity without interfering with endogenous lipid signaling pathways during analysis.

This guide outlines two primary applications:

  • Formulation Engineering: Using C15-Sphingosine as a structural "helper" lipid to tune the phase transition temperature (

    
    ) and enhance endosomal fusogenicity.
    
  • Quantitative Bioanalysis: Utilizing C15-Sphingosine as a robust Internal Standard (IS) for the LC-MS/MS quantification of LNP lipid biodistribution, eliminating matrix interference.

Scientific Rationale & Mechanism

Structural Modulation of the LNP Bilayer

Standard LNPs rely on a quaternary lipid system: Ionizable Lipid, Helper Lipid (DSPC/DOPE), Cholesterol, and PEG-Lipid. Incorporating sphingolipids can enhance particle rigidity and mimic viral envelopes.

  • Fluidity Tuning: The C15 chain is significantly shorter than the standard C18 sphingosine or C18 acyl chains of DSPC. Incorporating C15-Sphingosine introduces "packing defects" in the lipid bilayer. These defects lower the local phase transition temperature, increasing membrane fluidity and potentially facilitating the fusion event required for endosomal escape.

  • pH-Responsive Charge: The amino group at position 2 (pK

    
    
    
    
    
    6.6–7.0 in aggregates) acts as a secondary pH sensor. At physiological pH (7.4), it remains largely neutral/associated. In the acidic endosome (pH 5.0–6.0), it protonates, contributing cationic charge that interacts with anionic endosomal lipids (phosphatidylserine), promoting membrane destabilization.[]
The "Silent" Standard

For pharmacokinetic (PK) studies, distinguishing exogenous LNP lipids from endogenous cellular lipids is critical. Since mammalian tissues contain negligible amounts of C15-sphingoid bases, this molecule serves as an ideal Internal Standard . It co-elutes with sphingolipids in reverse-phase chromatography but is mass-resolved, allowing precise normalization of extraction efficiency.

Visualization: Mechanism & Workflow

LNP Structure and Endosomal Escape Pathway

The following diagram illustrates how C15-Sphingosine integrates into the LNP surface and facilitates cargo release upon acidification.

LNP_Mechanism cluster_0 LNP Formulation (pH 7.4) cluster_1 Endosomal Environment (pH 5.5) cluster_2 Cytosolic Release LNP LNP Surface (Stable Bilayer) C15 C15-Sphingosine (Neutral/Embedded) LNP->C15 Incorporation Protonation Acidification (H+ Influx) LNP->Protonation Cellular Uptake Charge C15-Sphingosine (Protonated - NH3+) C15->Charge H+ Binding Protonation->Charge pKa ~6.6 Destabilization Membrane Destabilization Charge->Destabilization Anionic Lipid Interaction Fusion Endosomal Fusion Destabilization->Fusion Escape mRNA Release (Translation) Fusion->Escape

Caption: Schematic of C15-Sphingosine activation. At pH 7.4, the lipid stabilizes the LNP. Upon endosomal acidification, the amino group protonates, triggering membrane destabilization and cargo release.[2]

Application 1: Formulation Protocol

Objective: Synthesize LNPs containing 5 mol% C15-Sphingosine to evaluate enhanced endosomal escape properties.

Materials
  • Ionizable Lipid: DLin-MC3-DMA or ALC-0315[3]

  • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Structural Lipid: Cholesterol[3][4]

  • Target Lipid: 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine) (Purity >98%)

  • PEG-Lipid: DMG-PEG2000

  • Payload: Firefly Luciferase mRNA (for reporter assay)

  • Buffer: 50 mM Citrate Buffer (pH 4.0), PBS (pH 7.4)

Lipid Mix Preparation

We will replace a portion of the Cholesterol/DSPC with C15-Sphingosine to maintain structural integrity while introducing the active component.

Molar Ratio (Standard vs. Modified):

Component Standard (mol%) Modified (S-LNP) (mol%) Role
Ionizable Lipid 50 50 RNA Complexation
DSPC 10 10 Bilayer Stability
Cholesterol 38.5 33.5 Structural Rigidity
C15-Sphingosine 0 5.0 Fluidity/Fusogenicity

| PEG-Lipid | 1.5 | 1.5 | Steric Stabilization |

Microfluidic Assembly Steps
  • Solubilization: Dissolve all lipids in absolute ethanol. Ensure C15-Sphingosine is fully dissolved (warm to 37°C if necessary, solubility ~10-20 mg/mL).

  • mRNA Preparation: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to a concentration of 0.15 mg/mL.

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or T-junction mixer).

    • Flow Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis: Immediately dialyze the resulting mixture against 1000x volume of PBS (pH 7.4) for 6 hours at 4°C using a 10 kDa MWCO cassette to remove ethanol and neutralize pH.

  • Filtration: Sterile filter using a 0.22 µm PES membrane.

Quality Control (QC)
  • Size/PDI: Measure via Dynamic Light Scattering (DLS). Target: 60–100 nm, PDI < 0.2.

  • Encapsulation Efficiency: Ribogreen assay (with and without Triton X-100). Target: >85%.

Application 2: Analytical Protocol (LC-MS/MS)

Objective: Quantify total sphingolipid content in LNP-treated tissue using C15-Sphingosine as an Internal Standard.

Sample Preparation
  • Tissue Homogenization: Homogenize 50 mg of liver tissue in 500 µL PBS.

  • Spike-In: Add 10 µL of 1 µM C15-Sphingosine (in methanol) to the homogenate before extraction. This is the critical step to normalize for extraction loss.

  • Lipid Extraction: Perform a Bligh-Dyer extraction (Chloroform:Methanol:Water).

  • Phase Separation: Centrifuge at 3000 x g. Collect the lower organic phase.

  • Reconstitution: Evaporate solvent under nitrogen; reconstitute in 100 µL Methanol:Formic Acid (99:1).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 1 mM Ammonium Formate.

  • Gradient: 70% B to 100% B over 5 minutes.

  • MRM Transitions:

    • Analyte (e.g., C18-Sphingosine): 300.3

      
       282.3 (m/z)
      
    • Internal Standard (C15-Sphingosine): 258.3

      
       240.3 (m/z)
      
    • Note: The mass shift of -42 Da (3 carbons) clearly separates the IS from endogenous lipids.

Experimental Workflow Diagram

Workflow cluster_formulation Formulation Phase cluster_analysis Bioanalysis Phase Lipids Lipid Mix (Inc. C15-Sphingosine) Mixing Microfluidic Mixing (3:1 Aq:Et) Lipids->Mixing LNP_Final S-LNP (Sphingosine-Modulated) Mixing->LNP_Final Sample Biological Sample (Plasma/Tissue) LNP_Final->Sample In Vivo Admin Spike Spike Internal Std (C15-Sphingosine) Sample->Spike Extract Lipid Extraction (Bligh-Dyer) Spike->Extract LCMS LC-MS/MS Quantification Extract->LCMS

Caption: Dual workflow showing the generation of modified LNPs (left) and the analytical validation using C15-Sphingosine as a standard (right).

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[][3][5][6] Molecular Therapy, 25(7), 1467-1475. Retrieved from [Link]

  • Kolter, T., & Sandhoff, K. (2010). Sphingolipid Metabolism. Annual Review of Cell and Developmental Biology, 26, 543-572. (Context for sphingoid base structure and pKa).
  • Sato, Y., et al. (2020). Understanding the pKa of Ionizable Lipids in Lipid Nanoparticle Formulation. Journal of Controlled Release. (General reference for pKa importance in LNP design).
  • Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. (Basis for using odd-chain sphingolipids as internal standards).

Sources

Stereoselective Synthesis of Sphingosine Analogues: Methodologies and Applications in Sphingosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Sphingolipids are fundamental structural components of eukaryotic cell membranes and potent bioactive signaling molecules. The cellular fate is largely dictated by the "sphingolipid rheostat" , a dynamic equilibrium between pro-apoptotic ceramides/sphingosine and pro-survival sphingosine-1-phosphate (S1P)[1].

Sphingosine kinases (SphK1 and SphK2) are the central regulatory enzymes of this rheostat, catalyzing the ATP-dependent phosphorylation of sphingosine to S1P[2]. Because SphK1 overexpression is heavily implicated in tumor progression, angiogenesis, and chemotherapeutic resistance, the development of synthetic sphingosine analogues to act as selective SphK inhibitors has become a critical frontier in targeted cancer therapy[1],[2].

rheostat Ceramide Ceramide (Apoptosis) CDase CDase Ceramide->CDase Sphingosine Sphingosine (Growth Arrest) CerS CerS Sphingosine->CerS SphK SphK1 / SphK2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (Survival/Proliferation) SPPase SPPase S1P->SPPase CDase->Sphingosine CerS->Ceramide SphK->S1P SPPase->Sphingosine

The Sphingolipid Rheostat: Dynamic balance between Ceramide, Sphingosine, and S1P.

Strategic Retrosynthesis & Core Methodologies

Natural sphingosine possesses a strictly conserved D-erythro (2S, 3R) stereocenter configuration alongside a trans (E) double bond. Because unnatural enantiomers and diastereomers exhibit drastically reduced or altered biological activities, absolute stereocontrol during synthesis is non-negotiable.

The Chiral Pool and Garner's Aldehyde

The most robust synthetic strategy leverages L-serine as an inexpensive chiral pool precursor. L-serine is converted into Garner’s aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate). The cyclic acetonide protection of Garner's aldehyde is critical: it prevents the racemization of the highly labile


-chiral center during subsequent basic or nucleophilic transformations[3].
Causality in Stereoselective Addition

The defining step in sphingosine synthesis is the nucleophilic addition to Garner's aldehyde to establish the C3 hydroxyl group.

  • Felkin-Anh Control (Unnatural threo): If a nucleophile (e.g., an alkynyl lithium or dialkylzinc reagent) is added in non-coordinating solvents without a chelating metal, the reaction proceeds via the Felkin-Anh transition state, predominantly yielding the unnatural syn (threo) diastereomer.

  • Cram Chelation Control (Natural erythro): To achieve the natural configuration, anhydrous Zinc Bromide (

    
    ) is introduced. 
    
    
    
    forms a rigid, bidentate chelate complex with both the aldehyde oxygen and the Boc carbonyl oxygen. This conformational lock forces the incoming nucleophile to attack from the less sterically hindered Re face, exclusively yielding the desired anti (erythro) allylic alcohol[3].
Modular Assembly via Cross-Metathesis

Historically, lipid tails were installed via simple Wittig olefinations. However, modern drug development requires modularity. By synthesizing a common terminal alkene precursor from Garner's aldehyde, diverse lipid tails (e.g., highly fluorinated chains or triazole-containing moieties) can be attached in a single step via Olefin Cross-Metathesis using the Grubbs II catalyst. This approach is highly efficient for probing the hydrophobic binding pockets of SphK1 and SphK2[2].

synthesis LSerine L-Serine (Chiral Pool) Garner Garner's Aldehyde (N-Boc, Acetonide) LSerine->Garner Addition Stereoselective Addition (Vinyl Grignard + ZnBr2) Garner->Addition AllylicAlc anti-Allylic Alcohol (erythro isomer) Addition->AllylicAlc CrossMetathesis Cross-Metathesis (Grubbs II + Lipid Tail) AllylicAlc->CrossMetathesis ProtectedSph Protected Sphingosine Analogue CrossMetathesis->ProtectedSph Deprotection Global Deprotection (TFA / HCl) ProtectedSph->Deprotection Sphingosine D-erythro-Sphingosine Analogue Deprotection->Sphingosine

Stereoselective synthetic workflow from L-Serine to D-erythro-sphingosine analogues.

Experimental Protocols: Step-by-Step Methodology

Protocol 1: Chelation-Controlled Synthesis of anti-Allylic Alcohol

Objective: Establish the (2S, 3R) stereocenters using Garner's aldehyde.

  • Preparation of the Chelate: Flame-dry a Schlenk flask under argon. Add anhydrous

    
     (1.5 equiv) and dissolve in anhydrous THF (0.2 M). Cool the solution to -78 °C.
    
  • Substrate Addition: Slowly add a solution of Garner’s aldehyde (1.0 equiv) in THF dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the rigid bidentate chelate complex[3].

  • Nucleophilic Attack: Add vinylmagnesium bromide (2.0 equiv, 1.0 M in THF) dropwise over 15 minutes. The chelation restricts rotation, forcing the Grignard reagent to attack via the Cram-chelation model.

  • Quenching & Workup: Stir for an additional 2 hours at -78 °C, then quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL), wash the combined organic layers with brine, dry over
    
    
    , and concentrate in vacuo.
  • Validation: Purify via flash chromatography (Hexanes/EtOAc). Analyze via

    
    -NMR; the coupling constant (
    
    
    
    ) should confirm the anti configuration (typically
    
    
    Hz for the protected oxazolidine).
Protocol 2: Olefin Cross-Metathesis for Lipid Tail Installation

Objective: Attach a functionalized lipid tail to the polar headgroup.

  • Reaction Setup: In a flame-dried flask, dissolve the anti-allylic alcohol (1.0 equiv) and the desired terminal alkene (e.g., 1-pentadecene or a fluorinated analogue) (3.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%). Note: High dilution is critical to prevent homodimerization of the allylic alcohol.

  • Reflux: Heat the mixture to reflux (40 °C) under an argon atmosphere for 12-16 hours. Monitor the disappearance of the starting material via TLC (stain with phosphomolybdic acid).

  • Purification: Concentrate the mixture. Purify the crude product by flash column chromatography. The trans (E) selectivity of the newly formed double bond is thermodynamically driven by the Grubbs II catalyst and can be verified by the large vinylic coupling constant (

    
     Hz) in 
    
    
    
    -NMR[2].
Protocol 3: Global Deprotection

Objective: Remove the Boc and acetonide groups to yield the active free base.

  • Acidic Cleavage: Dissolve the protected sphingosine analogue in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Neutralization: Concentrate the solution under a stream of nitrogen to remove excess TFA. Redissolve the residue in methanol and add 1 M HCl in ether to precipitate the sphingosine analogue as a stable hydrochloride salt.

  • Final Validation: Confirm purity via high-resolution mass spectrometry (HRMS) and chiral HPLC to ensure no racemization occurred during deprotection.

Quantitative Data & Optimization Summaries

Table 1: Effect of Lewis Acids on Diastereoselectivity (Addition to Garner's Aldehyde)

The choice of Lewis acid fundamentally dictates the stereochemical outcome of the nucleophilic addition. The data below highlights the necessity of


 for synthesizing natural analogues[3].
Lewis Acid / AdditiveNucleophileSolventTransition State ModelMajor DiastereomerDiastereomeric Ratio (anti:syn)
None Lithium acetylideTHFFelkin-Anhsyn (threo)1 : 4

Lithium acetylideTHFCram Chelationanti (erythro) 15 : 1

Alkynyl zinc

Felkin-Anhsyn (threo)1 : 15
Table 2: Biological Evaluation of Synthesized Analogues against Sphingosine Kinases

Modifications to the lipid tail, such as the introduction of triazole rings and varying degrees of fluorination, significantly impact isoform selectivity. Highly fluorinated tails drastically improve selectivity toward SphK2 due to differential hydrophobic pocket topologies[2].

CompoundHeadgroup ModificationLipid Tail ModificationSphK1

(

M)
SphK2

(

M)
Selectivity Ratio (SphK1/SphK2)
D-erythro-Sphingosine None (Natural)None (Natural)SubstrateSubstrateN/A
DMS N,N-dimethylNone4.55.0~ 0.9
Analogue 3a N,N-dimethylTriazole + Alkyl> 50.04.2> 11.9
Analogue 4a GuanidiniumTriazole + Heptafluoropropyl> 50.01.8> 27.7

References

Sources

Application Note: High-Performance LC-MS/MS Analysis of 2S-Amino-4E-pentadecene-1,3R-diol (Sphingosine d15:1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 2S-Amino-4E-pentadecene-1,3R-diol , commonly referred to as Sphingosine (d15:1) . While naturally occurring sphingosine (d18:[1]1) is the dominant backbone in mammalian sphingolipids, the d15:1 analog is structurally identical except for a truncated carbon chain (C15 vs. C18).

Due to its absence or negligible presence in most mammalian tissues, Sphingosine (d15:1) is the gold-standard non-endogenous Internal Standard (IS) for the quantification of free sphingoid bases. This guide provides a self-validating workflow for its use as an IS, while also covering its quantification as a primary analyte in specific microbiological or metabolic studies (e.g., Bacteroides metabolism).

Scientific Background & Mechanism

Chemical Identity
  • IUPAC Name: (2S,3R,4E)-2-aminopentadec-4-ene-1,3-diol

  • Common Name: Sphingosine (d15:1); C15-Sphingosine

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 257.41 g/mol

  • Monoisotopic Mass: 257.2355 Da[2]

Mechanistic Role in Analysis

In LC-MS/MS lipidomics, accurate quantification is plagued by matrix effects—ion suppression or enhancement caused by co-eluting phospholipids.

  • As an Internal Standard: d15:1 shares the exact ionization efficiency and extraction recovery properties as d18:1 but can be chromatographically resolved (Reverse Phase) or co-eluted (HILIC) depending on the method strategy.

  • Fragmentation Physics: Under Electrospray Ionization (ESI+), sphingoid bases protonate at the amine group (

    
    ). Collision-Induced Dissociation (CID) typically yields a dominant water loss 
    
    
    
    and a characteristic cleavage of the C2-C3 bond, producing the ethanolamine fragment (
    
    
    60).

Experimental Protocol

Reagents and Standards Preparation

Critical Requirement: Use LC-MS grade solvents to minimize background noise.

  • Stock Solution (1 mg/mL):

    • Dissolve 1 mg of crystalline Sphingosine (d15:1) in 1 mL of Methanol .

    • Note: Ethanol or DMSO can be used, but Methanol is preferred for compatibility with mobile phases.

    • Store at -20°C in amber glass vials (stable for >1 year).

  • Working Internal Standard (IS) Solution (500 ng/mL):

    • Dilute the Stock Solution 1:2000 into Methanol containing 0.1% Formic Acid.

    • Usage: This solution will be used during the protein precipitation step.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum but is adaptable to cell homogenates.

  • Aliquot: Transfer 50 µL of biological sample into a 1.5 mL centrifuge tube.

  • Spike & Precipitate: Add 200 µL of Working IS Solution (d15:1 in MeOH).

    • Mechanism: The high organic content precipitates proteins while the d15:1 integrates into the sample matrix, correcting for extraction efficiency.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.

    • Optional: If sensitivity is low, evaporate the supernatant under

      
       and reconstitute in 50 µL of Mobile Phase A.
      

LC-MS/MS Methodology

Liquid Chromatography (Reverse Phase)

A C18 column is selected to separate sphingoid bases based on chain length. d15:1 (C15) will elute earlier than d18:1 (C18) due to lower hydrophobicity.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

Mobile Phases:

  • A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate

  • B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate

    • Note: Ammonium formate improves peak shape and ionization stability.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 50% Loading
3.00 95% Elution of d15:1 (~2.2 min) & d18:1 (~2.6 min)
4.00 95% Wash
4.10 50% Re-equilibration

| 5.50 | 50% | End of Run |

Mass Spectrometry (MRM Parameters)
  • Source: ESI Positive (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Spray Voltage: 4500 V

  • Source Temp: 350°C

  • Curtain Gas: 30 psi

MRM Transitions Table: | Analyte | Precursor (


) | Product (

) | Type | CE (eV) | Dwell (ms) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sphingosine d15:1 | 258.3 | 240.3 | Quantifier | 20 | 50 | | Sphingosine d15:1 | 258.3 | 60.1 | Qualifier | 35 | 50 | | Sphingosine d15:1 | 258.3 | 222.3 | Qualifier | 25 | 50 | | Sphingosine d18:1 | 300.3 | 282.3 | Target | 22 | 50 |
  • Logic: The transition

    
     represents the loss of water (
    
    
    
    ), which is the most abundant and stable fragment for sphingoid bases. The
    
    
    ion corresponds to the ethanolamine headgroup cleavage, highly specific but often lower intensity.

Visualizations

Analytical Workflow

This diagram illustrates the critical path from sample extraction to data output.[3]

Workflow Sample Biological Sample (50 µL) IS_Add Add IS (d15:1) in MeOH (200 µL) Sample->IS_Add Spike Precip Protein Precipitation & Centrifugation IS_Add->Precip Vortex LC UHPLC Separation (C18 Column) Precip->LC Supernatant MS ESI-MS/MS (MRM Mode) LC->MS Elution Data Quantification (Area Ratio d18:1/d15:1) MS->Data Detection

Caption: Step-by-step workflow for sphingolipid analysis using d15:1 as an Internal Standard.

Fragmentation Pathway

Proposed fragmentation mechanism for Sphingosine d15:1 in ESI+ mode.

Fragmentation Precursor Precursor Ion [M+H]+ = 258.3 WaterLoss1 Product Ion 1 [M+H - H2O]+ = 240.3 (Quantifier) Precursor->WaterLoss1 - H2O (18 Da) Headgroup Headgroup Fragment C2H6NO+ = 60.1 (Qualifier) Precursor->Headgroup C2-C3 Cleavage WaterLoss2 Product Ion 2 [M+H - 2H2O]+ = 222.3 WaterLoss1->WaterLoss2 - H2O (18 Da)

Caption: MS/MS fragmentation pathway of Sphingosine d15:1 showing primary water loss and headgroup cleavage.

Validation & Troubleshooting

Linearity & Range
  • Linear Range: 1 ng/mL to 1000 ng/mL.[3]

  • Calibration: If using d15:1 as an analyte, use d17:1 Sphingosine as the internal standard to avoid interference.

  • Acceptance Criteria:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Sensitivity Ion suppression from phospholipids.Ensure adequate diversion of flow to waste during the first 1 min. Switch to Ammonium Formate buffer.
Peak Tailing Interaction with silanols on column.Increase Ammonium Formate concentration (up to 5 mM) or use a column with better end-capping.
Carryover Stickiness of sphingoid bases.Use a needle wash of 50:50 Isopropanol:Acetonitrile + 0.1% Formic Acid.
RT Shift pH fluctuation in mobile phase.Prepare fresh mobile phases daily; ensure pH is ~3.5 (buffered by formate).

References

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91. Available at: [Link]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707. Available at: [Link]

  • LIPID MAPS® Lipidomics Gateway. Sphingolipids Analysis Protocols. Available at: [Link]

Sources

protocol for incorporating "2S-Amino-4E-pentadecene-1,3R-diol" into liposomes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Validation of C15-Sphingosine Cationic Liposomes for Low-Toxicity Delivery and Lipidomic Tracking

Executive Summary

The development of cationic liposomes for intracellular delivery (e.g., nucleic acids, proteins) has historically relied on synthetic lipids like DOTAP, which are notorious for causing cumulative cellular toxicity. 2S-Amino-4E-pentadecene-1,3R-diol , commonly known as C15-Sphingosine or Sphingosine (d15:1), offers a highly effective, biologically metabolizable alternative. Because its primary amine is protonated at physiological pH, it serves as an excellent cationic anchor. Furthermore, as a rare 15-carbon structural analog of the endogenous 18-carbon mammalian sphingosine, C15-Sphingosine allows for absolute, background-free tracking in LC-MS/MS lipidomic assays[1]. This protocol details the formulation, physicochemical rationale, and validation of C15-Sphingosine liposomes.

Rationale: The Case for C15-Sphingosine

Standard transfection reagents utilize permanently charged or highly synthetic cationic lipids that accumulate in cellular membranes, leading to significant cytotoxicity and off-target transcriptomic changes over 48–72 hours[2].

Substituting synthetic lipids with naturally derived sphingoid bases drastically reduces this toxicity because cells possess the endogenous enzymatic machinery (e.g., ceramide synthases, sphingosine kinases) to metabolize and clear the lipid after cargo delivery[2]. However, using standard C18-sphingosine confounds downstream lipidomic analysis due to high endogenous background levels. C15-Sphingosine solves this by acting as an orthogonal, unnatural tracer that retains the exact fusogenic and complexation properties of native sphingosine[1][3].

Physicochemical Profile

Understanding the physical properties of C15-Sphingosine is critical for predicting its behavior in solvent systems and aqueous buffers.

PropertySpecification
Formal Name 2S-Amino-4E-pentadecene-1,3R-diol
Common Synonyms D-erythro-Sphingosine C-15, Sphingosine (d15:1)
CAS Number 86555-28-4
Molecular Formula C₁₅H₃₁NO₂
Molecular Weight 257.4 g/mol
pKa (Primary Amine) ~8.9 (Cationic at pH 7.4)
Solubility Miscible in Ethanol; 10 mg/mL in DMF; 2 mg/mL in DMSO[1][4]

Formulation Strategy & Causality

To create a stable, fusogenic liposome, C15-Sphingosine cannot be used in isolation. It must be formulated with specific helper lipids to ensure structural integrity and endosomal escape[5][6].

  • C15-Sphingosine (40 mol%): Provides the cationic surface charge required for electrostatic complexation with negatively charged cargo (e.g., mRNA, pDNA) and facilitates initial binding to anionic proteoglycans on the target cell surface.

  • DOPE (40 mol%): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine acts as a critical helper lipid. While stable in a lamellar phase at pH 7.4, the acidic environment of the endosome (pH < 5.5) protonates the DOPE headgroup. This induces a structural transition to an inverted hexagonal (H_II) phase, which destabilizes the endosomal membrane and drives cytosolic cargo release[5].

  • Cholesterol (20 mol%): Fills the geometrical voids between the cylindrical DOPE and the single-chain C15-Sphingosine, rigidifying the bilayer to prevent premature cargo leakage in the presence of serum proteins.

Step-by-Step Protocol: Thin-Film Hydration & Extrusion

This methodology guarantees the formation of monodisperse Small Unilamellar Vesicles (SUVs).

Step 4.1: Lipid Stock Preparation

  • Dissolve C15-Sphingosine, DOPE, and Cholesterol individually in anhydrous Chloroform/Methanol (2:1 v/v) to a concentration of 10 mg/mL.

  • Combine the lipids in a round-bottom flask at a 40:40:20 molar ratio .

Step 4.2: Thin-Film Formation

  • Attach the flask to a rotary evaporator. Submerge the flask in a 40°C water bath.

  • Evaporate the solvent under reduced pressure (gradually dropping to <50 mbar) rotating at 100 rpm until a uniform, translucent lipid film forms on the glass.

  • Causality Check: Transfer the flask to a vacuum desiccator for a minimum of 2 hours (or overnight) to remove trace organic solvents, which can destabilize the final liposomal bilayer and cause cytotoxicity.

Step 4.3: Hydration

  • Pre-warm 20 mM HEPES buffer (pH 7.4, non-supplemented) to 60°C.

    • Causality Check: HEPES is strictly preferred over PBS. The high ionic strength and multivalent phosphate ions in PBS can screen the positive charge of the sphingosine amine, leading to rapid vesicle aggregation.

  • Add the warmed buffer to the lipid film to achieve a final total lipid concentration of 5 mM.

  • Hydrate by agitating the flask in a 60°C water bath for 45 minutes.

    • Causality Check: Hydration must occur above the phase transition temperature (Tm) of the lipid mixture to ensure the lipids are in a fluid crystalline state, allowing for spontaneous self-assembly into Multilamellar Vesicles (MLVs).

Step 4.4: Extrusion

  • Assemble a thermobarrel extruder with two stacked 100 nm polycarbonate membranes. Pre-heat the extruder block to 60°C.

  • Pass the MLV suspension through the membranes 11 times .

    • Causality Check: Always perform an odd number of passes. This ensures that the final extruded sample exits on the opposite side of the extruder from where it entered, leaving any large, unextruded aggregates trapped in the inlet syringe.

Workflow A Lipid Mixing (C15-Sph + DOPE + Chol) B Solvent Evaporation (Thin Film) A->B C Hydration (HEPES, 60°C) B->C D Extrusion (100 nm Pores) C->D E Cationic SUVs (Validation: DLS/Zeta) D->E

Fig 1. Step-by-step workflow for the formulation of C15-Sphingosine cationic liposomes.

Analytical Validation (Self-Validating System)

To ensure batch-to-batch reproducibility, every liposome preparation must be subjected to the following validation gates:

  • Dynamic Light Scattering (DLS):

    • Acceptance Criteria: Z-average diameter of 90–120 nm with a Polydispersity Index (PDI) < 0.2. A PDI > 0.2 indicates incomplete extrusion or buffer-induced aggregation.

  • Zeta Potential Analysis:

    • Acceptance Criteria: +30 mV to +50 mV. This highly positive charge confirms that the primary amine of C15-Sphingosine is oriented outward and successfully protonated, ensuring colloidal stability via electrostatic repulsion[7].

  • LC-MS/MS Quantification:

    • Acceptance Criteria: Extract an aliquot using the Bligh-Dyer method. Quantify C15-Sphingosine via Multiple Reaction Monitoring (MRM) to confirm that the final concentration matches the theoretical yield, ensuring no lipid was lost during extrusion[1].

Intracellular Trafficking & Metabolic Clearance

Once the C15-Sphingosine liposomes complex with cargo and enter the cell, they follow a distinct pathway that highlights their low-toxicity profile compared to synthetic alternatives.

Pathway Lipo C15-Sphingosine Lipoplex Endo Endocytosis Lipo->Endo Acid Endosomal Acidification (pH < 5.5) Endo->Acid Escape DOPE-Mediated Membrane Fusion Acid->Escape Release Cytosolic Cargo Release Escape->Release Metab Degradation via Ceramide Synthase Escape->Metab C15-Sph clearance

Fig 2. Cellular uptake, endosomal escape, and metabolic clearance of C15-Sphingosine liposomes.

References

  • Falsafi, S., et al. "Relating Toxicity to Transfection: Using Sphingosine To Maintain Prolonged Expression in Vitro." Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • Kao, G., et al. "Gene Transfer Mediated by Sphingosine/ Dioleoylphosphatidylethanolamine Liposomes in the Presence of Poloxamer 188." Journal of Liposome Research, Taylor & Francis. Available at:[Link]

  • PubMed. "Sphingosine-based liposome as DNA vector for intramuscular gene delivery." National Institutes of Health. Available at:[Link]

Sources

Application Note: Utilizing 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine) for High-Fidelity Sphingosine Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sphingolipid Rheostat & Analytical Bottlenecks

Sphingosine kinases (SphK1 and SphK2) are critical lipid kinases that phosphorylate sphingosine to generate sphingosine-1-phosphate (S1P)[1]. This conversion is the linchpin of the "sphingolipid rheostat," a cellular mechanism that dictates cell fate by shifting the balance from pro-apoptotic ceramides and sphingosine to pro-survival, proliferative S1P[2]. Accurately measuring SphK activity is paramount in oncology, immunology, and targeted drug development[2].

However, traditional in vitro SphK assays face a significant analytical bottleneck: biological matrices (e.g., cell lysates, tissue homogenates) contain high endogenous levels of natural C18-sphingosine and C18-S1P. This high background severely limits the dynamic range and sensitivity of the assay, making it difficult to distinguish de novo kinase activity from pre-existing lipid pools.

The Solution: C15-Sphingosine as a Specific Substrate

To circumvent endogenous interference, 2S-Amino-4E-pentadecene-1,3R-diol (commonly known as D-erythro-C15-sphingosine, CAS 86555-28-4) is employed as a highly specific, non-endogenous substrate analog[3]. With a 15-carbon chain, it is structurally homologous enough to C18-sphingosine to be efficiently recognized and phosphorylated by both SphK1 and SphK2, yet it yields a product (C15-S1P) with a distinct mass-to-charge ratio (m/z)[3]. This -42 Da mass shift allows for absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without isotopic overlap.

Causality & Experimental Design (E-E-A-T)

As a self-validating system, this protocol is designed with strict mechanistic controls to ensure absolute quantitative accuracy:

  • Substrate Presentation (The Micelle Effect): Sphingolipids are highly hydrophobic[1]. Simply adding C15-sphingosine to an aqueous buffer will result in precipitation and erratic enzyme kinetics. This protocol utilizes a BSA/Triton X-100 mixed-micelle system to solubilize the lipid and present it to the cytosolic SphK enzymes in a biomimetic state.

  • Self-Validating Quantification: A robust assay must account for variable lipid extraction efficiencies and MS ionization suppression. By spiking C17-S1P (another non-endogenous analog) into the quench buffer as an Internal Standard (IS), the protocol becomes self-validating. Any loss of the C15-S1P product during extraction is proportionally mirrored by the IS, ensuring absolute quantitative accuracy.

  • Thermodynamic Quenching: The reaction is terminated using a methanol/chloroform mixture. This achieves two goals simultaneously: it instantly denatures the SphK enzyme to halt the reaction, and it initiates the phase separation required for downstream lipid extraction.

Pathway Visualization

Pathway Cer Ceramide (Pro-Apoptotic) Sph C15-Sphingosine (Substrate Analog) Cer->Sph Ceramidase S1P C15-Sphingosine-1-Phosphate (Quantifiable Product) Sph->S1P Sphingosine Kinase (SphK1 / SphK2)

Caption: C15-Sphingosine acts as a substrate analog in the sphingolipid rheostat pathway.

Step-by-Step Protocol: High-Fidelity SphK Activity Assay

Reagents & Materials
  • Substrate: 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine), ≥98% purity[3].

  • Internal Standard: C17-Sphingosine-1-Phosphate (C17-S1P).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM EGTA, 10% glycerol.

  • ATP Solution: 10 mM ATP in assay buffer.

  • Lipid Delivery Vehicle: 4 mM Fatty Acid-Free BSA, 1% Triton X-100.

Methodology
  • Substrate Complexation: Dissolve C15-Sphingosine in ethanol to create a 10 mM stock. Dilute to 100 µM in the Lipid Delivery Vehicle (BSA/Triton X-100). Sonicate in a water bath for 10 minutes to ensure uniform mixed-micelle formation.

  • Enzyme Preparation: Lyse target cells in Assay Buffer (without ATP). Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant and quantify protein concentration via BCA assay. Dilute the lysate to 1 mg/mL.

  • Reaction Assembly: In a silanized glass tube, combine 50 µL of cell lysate (50 µg protein) and 20 µL of the 100 µM C15-Sphingosine micelle complex. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of 10 mM ATP to initiate the kinase reaction. (Causality Note: Always include a negative control where ATP is replaced with buffer, and a baseline control where the lysate is heat-denatured by boiling for 5 minutes).

  • Kinetic Incubation: Incubate precisely for 30 minutes at 37°C with gentle shaking.

  • Quenching & Extraction: Terminate the reaction by adding 300 µL of Methanol/Chloroform (2:1, v/v) containing 50 nM C17-S1P (Internal Standard). Vortex vigorously for 30 seconds.

  • Phase Separation: Add 100 µL of 1M HCl and 100 µL of Chloroform. Vortex and centrifuge at 3,000 x g for 10 minutes. Collect the lower organic phase, dry under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Methanol for LC-MS/MS analysis.

Workflow Visualization

Workflow Step1 1. Prepare Enzyme Source (Cell Lysate or Recombinant SphK) Step2 2. Add C15-Sphingosine Substrate (2S-Amino-4E-pentadecene-1,3R-diol) + ATP Step1->Step2 Step3 3. Incubate at 37°C (Kinetic Phosphorylation) Step2->Step3 Step4 4. Quench Reaction (Add Organic Solvent + C17-S1P IS) Step3->Step4 Step5 5. Lipid Extraction (Phase Separation / Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify C15-S1P via MRM) Step5->Step6

Caption: Step-by-step workflow for the C15-Sphingosine kinase activity assay.

Quantitative Data Presentation: LC-MS/MS Parameters

To ensure high-throughput and high-sensitivity detection, Multiple Reaction Monitoring (MRM) is utilized in positive electrospray ionization (ESI+) mode. The table below summarizes the critical quantitative parameters for distinguishing the C15 analog from endogenous background lipids.

AnalyteRole in AssayPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
C15-Sphingosine Substrate258.4240.415
C15-S1P Target Product338.4222.420
C17-S1P Internal Standard366.4250.420
C18-S1P Endogenous Marker380.4264.420

Data Note: The primary fragmentation pathway for S1P analogs in ESI+ mode involves the loss of water and the phosphate group, yielding the characteristic product ions listed above.

References

  • Title: Sphingosine 1-phosphate signalling in mammalian cells Source: Biochemical Journal, 349(Pt 2), 385-402 (2000). URL: [Link]

  • Title: Sphingosine-1-phosphate signaling and its role in disease Source: Trends in Cell Biology, 22(1), 50-60 (2012). URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2S-Amino-4E-pentadecene-1,3R-diol (Sphingosine d15:1)

[1]

Technical Overview

2S-Amino-4E-pentadecene-1,3R-diol is scientifically designated as Sphingosine (d15:1) .[1][2][3][4] It is a rare, naturally occurring sphingoid base with a 15-carbon backbone, distinct from the canonical 18-carbon sphingosine (d18:1).[1][5][4]

Due to its amphiphilic nature (polar head group + lipophilic hydrocarbon tail), users frequently encounter phase separation when transitioning from organic stock solutions to aqueous experimental buffers.[5] This guide addresses these physicochemical challenges with validated protocols.

Physicochemical Snapshot[6]
PropertySpecification
Common Name Sphingosine (d15:1)
CAS Number 86555-28-4
Molecular Weight 257.41 g/mol
Lipophilicity (LogP) ~4.5 (High hydrophobicity)
pKa (Amine) ~6.7 – 9.1 (Species dependent)
Solubility (Ethanol) Miscible (Preferred for Stock)
Solubility (DMSO) ~2 mg/mL (Poor)
Solubility (DMF) ~10 mg/mL
Solubility (Water) Negligible (Requires carrier)

Troubleshooting & FAQs

Q1: "I tried dissolving the powder directly in cell culture media, but it formed visible flakes. Why?"

Diagnosis: Hydrophobic Aggregation. Like all long-chain sphingoid bases, Sphingosine (d15:1) has a critical micelle concentration (CMC) in the low micromolar range.[1][6] When added directly to aqueous media as a solid or a high-concentration organic bolus, the hydrophobic tails aggregate instantly to minimize water exposure, forming insoluble precipitates rather than stable micelles.[1][5]

Solution: You must use a Carrier Protein Complexing method.[1] The most robust system is conjugation to Fatty Acid-Free Bovine Serum Albumin (BSA).[1] The hydrophobic pocket of BSA shields the lipid tail, rendering the complex water-soluble.[1][5]

Q2: "Can I use DMSO as my primary stock solvent?"

Diagnosis: Suboptimal Solvent Choice. While DMSO is a universal solvent for many small molecules, Sphingosine (d15:1) has surprisingly low solubility in DMSO (~2 mg/mL). If you attempt to make a high-molarity stock (e.g., 10 mM) in DMSO, it may crash out upon freezing or even at room temperature.[5]

Solution: Use Ethanol (absolute) for your primary stock solution.[1][7] It is miscible with Sphingosine (d15:1) and easier to evaporate if you are using the "Dry Film" method.[1]

Q3: "My stock solution turned yellow/brown after a month at -20°C."

Diagnosis: Oxidative Degradation. The double bond at the 4E position and the free amine group are susceptible to oxidation.[1]

Solution:

  • Purge: Always overlay stock vials with inert gas (Nitrogen or Argon) before closing.[1]

  • Container: Use amber glass vials to prevent UV-induced degradation.

  • Storage: Store at -20°C. For long-term storage (>3 months), -80°C is preferred.

Validated Experimental Protocols

Protocol A: Preparation of BSA-Complexed Sphingosine (d15:1)

Standard method for cell culture delivery (Final conc: ~125 µM - 1 mM).[1]

Reagents:

  • Sphingosine (d15:[2][3][4][8][9]1) Stock (in Ethanol).[7]

  • Fatty Acid-Free BSA (e.g., Sigma A8806).[1][5]

  • PBS (Phosphate Buffered Saline), pH 7.4.[1][5]

  • Nitrogen stream.[1][7][10][11]

Step-by-Step:

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS to a concentration of 4 mg/mL (approx. 60 µM). Filter sterilize (0.22 µm).

  • Create Lipid Film:

    • Aliquot the required volume of Sphingosine/Ethanol stock into a sterile glass vial.[7]

    • Evaporate the ethanol completely under a gentle stream of Nitrogen. Rotate the vial to coat the walls evenly.

    • Note: Ensure no solvent odor remains.

  • Reconstitution:

    • Add the pre-warmed (37°C) BSA solution to the dried lipid film.

    • Target a final lipid concentration of ≤ 1 mM (typically 125 µM is standard for stock).[1]

  • Complexation:

    • Incubate at 37°C for 30 minutes with continuous agitation (shaker or orbital mixer).

    • Sonicate in a water bath sonicator for 10-15 minutes until the solution is clear or slightly opalescent. Do not probe sonicate (creates aerosols/foam).

  • Usage: Dilute this complex directly into cell culture media.

Protocol B: "Solvent Injection" Method ( Rapid/Screening )

Only for low concentrations (<10 µM final) where BSA is not desired.

  • Prepare a 10 mM stock in absolute Ethanol.

  • While vortexing your media/buffer vigorously, inject the ethanol stock slowly (1:1000 dilution).

  • Critical: Ensure final ethanol concentration is <0.1% to avoid solvent toxicity.

  • Warning: This method is less stable than BSA complexing and may lead to micro-precipitation over time.[1]

Visualizations

Figure 1: Solubility Decision Logic

Use this flow to determine the correct solvent system for your specific application.

SolubilityLogicStartStart: Sphingosine (d15:1) SolidAppCheckWhat is your application?Start->AppCheckMassSpecMass Spectrometry(LC-MS/MS)AppCheck->MassSpecCellCultureCell Culture / BioassayAppCheck->CellCultureChemistryChemical SynthesisAppCheck->ChemistryStockSolventPrimary Stock:Ethanol or MethanolMassSpec->StockSolventCellCulture->StockSolventSynthSolvSolvents:DCM, DMF, or PyridineChemistry->SynthSolvDirectInjDirect Injection(Maintain Organic Phase)StockSolvent->DirectInjAqReqIs aqueous buffer required?StockSolvent->AqReqBSABSA Complexing(Protocol A)AqReq->BSAHigh Conc. / StableSolventInjEthanol Injection(<0.1% v/v)AqReq->SolventInjLow Conc. / Rapid

Caption: Decision tree for selecting the appropriate solvent system based on experimental end-use.

Figure 2: BSA Complexing Workflow

Visual guide for Protocol A (The "Gold Standard" for cellular delivery).[1]

BSAWorkflowStep11. Dissolve Lipidin EthanolStep22. Evaporate Solvent(N2 Stream)Step1->Step2Step33. Lipid Film(Dry on Glass)Step2->Step3Step44. Add BSA (4mg/mL)in PBS (37°C)Step3->Step4Step55. Sonicate & Vortex(Bath, 37°C)Step4->Step5FinalStable ComplexReady for CellsStep5->Final

Caption: Step-by-step workflow for generating water-soluble Sphingosine-BSA complexes.

References

  • Avanti Polar Lipids. Handling and Storage of Sphingolipids. [Link]

  • National Institutes of Health (PubChem). Compound Summary: Sphingosine (d15:1). [Link][1]

Technical Support Center: Optimizing Reactions with 2S-Amino-4E-pentadecene-1,3R-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 2S-Amino-4E-pentadecene-1,3R-diol , commonly known as C15-Sphingosine or Sphingosine (d15:1) . As a rare, 15-carbon naturally occurring sphingoid base, it is an indispensable tool for lipidomics (as an absolute internal standard) and chemical biology (as a synthetic scaffold for fluorescent probes).

This guide provides causality-driven troubleshooting, self-validating protocols, and FAQs designed for researchers and drug development professionals.

Physicochemical Data & Handling Guidelines

Understanding the physical properties of C15-Sphingosine is critical before initiating any reaction. The molecule features a highly hydrophobic 15-carbon tail paired with a polar, reactive 2-amino-1,3-diol headgroup.

Table 1: Quantitative Physicochemical Properties & Experimental Relevance

PropertyValueExperimental Causality & Relevance
Molecular Formula / Weight C15H31NO2 / 257.4 g/mol [1]Used for precise m/z calculation in MS (M+H: 258.4).
Solubility (Ethanol) Miscible[1]Ideal for direct cell-culture dosing or photochemical assays.
Solubility (DMF / DMSO) 10 mg/mL / 2 mg/mL[1]DMF is preferred for anhydrous chemical synthesis (e.g., N-acylation).
Stability ≥4 years at -20°C (Solid)[1]The 4E-double bond is susceptible to oxidation; requires inert gas purging.

Frequently Asked Questions (FAQs)

Q: Why is C15-Sphingosine preferred over C17-Sphingosine as an internal standard in specific biological matrices? A: Mammalian tissues predominantly synthesize sphingolipids with chain lengths ranging from 16 to 26 carbons, with C18 being the most abundant. While C17-sphingosine is widely used as a standard, certain dietary inputs or specific cell lines can produce trace endogenous C17 species. C15-Sphingosine is exceptionally rare in nature[1]. Using it guarantees an absolute zero-background baseline, ensuring no isobaric interference during Multiple Reaction Monitoring (MRM) transitions.

Q: My C15-Sphingosine stock solution degraded prematurely. How can I prevent this? A: Degradation is almost always oxidative. The allylic alcohol moiety and the 4E-double bond are prime targets for lipid peroxidation. Causality: Molecular oxygen generates peroxyl radicals that attack the double bond. Solution: Always dissolve the crystalline solid in solvents that have been rigorously purged with an inert gas (argon or nitrogen)[1], and store aliquots at -20°C in amber glass vials to prevent photo-oxidation.

Core Workflows & Troubleshooting Guides

Workflow A: LC-MS/MS Lipidomics Extraction & Quantification

When using C15-Sphingosine to quantify endogenous sphingolipids, researchers often struggle with inconsistent recovery rates during liquid-liquid extraction.

LCMS A Biological Matrix (Endogenous Lipids) B Spike C15-Sphingosine (Internal Standard) A->B C Alkaline Bligh-Dyer Extraction (Drive to Organic Phase) B->C D LC-MS/MS (MRM Mode) (m/z 258.4 -> 240.4) C->D E Absolute Quantification (Peak Area Ratio) D->E

LC-MS/MS workflow using C15-Sphingosine as an internal standard for lipid quantification.

Step-by-Step Methodology:

  • Spiking: Add 10 µL of a 1 µM C15-Sphingosine internal standard solution to 100 µL of biological matrix.

  • Alkaline Extraction: Add 375 µL of Chloroform:Methanol (1:2, v/v). Crucially, add 5 µL of 1M Ammonium Hydroxide.

  • Phase Separation: Add 125 µL Chloroform and 125 µL Water. Vortex and centrifuge at 3,000 x g for 5 mins.

  • Collection: Extract the lower organic phase, dry under nitrogen, and reconstitute in the mobile phase.

Troubleshooting: Poor Recovery of C15-Sphingosine

  • Cause: The primary amine on C15-Sphingosine has a pKa of ~9.1. At neutral or acidic pH, it becomes protonated (

    
    ), making the molecule highly amphiphilic. This causes it to partition into the aqueous/methanol layer or become trapped at the phase interface.
    
  • Solution: Basifying the extraction mixture (Step 2) deprotonates the amine (

    
    ), drastically increasing its hydrophobicity and driving it entirely into the chloroform layer.
    
  • Self-Validating System: Spike a blank matrix with C15-Sphingosine and a known C17-Sphingosine standard. A 1:1 molar recovery ratio in the MS detector confirms that the extraction pH is optimal and no selective ion suppression is occurring.

Workflow B: Chemical Synthesis of Fluorescent Ceramide Probes

C15-Sphingosine is the foundational scaffold for synthesizing Golgi-specific probes, such as Acetyl-C16-Ceramide-NBD. This specific analog resists degradation by ceramide metabolic enzymes (like sphingomyelin synthase) and preferentially accumulates in the Golgi complex without cytotoxicity[2].

Synthesis A C15-Sphingosine (Scaffold) B Kinetically Controlled N-Acylation (C16-NBD-NHS ester, DIPEA) A->B C Selective O-Acetylation (C1-Hydroxyl) B->C D Acetyl-C16-Ceramide-NBD (Golgi-Specific Probe) C->D

Stepwise chemical synthesis of Golgi-specific Acetyl-C16-Ceramide-NBD from C15-Sphingosine.

Step-by-Step Methodology:

  • N-Acylation: Dissolve C15-Sphingosine in anhydrous DMF. Add 1.2 equivalents of C16-NBD-NHS ester and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours in the dark.

  • Purification: Purify the intermediate via silica gel chromatography.

  • O-Acetylation: Treat the intermediate with acetic anhydride in pyridine at 0°C to selectively acetylate the C1 hydroxyl group, yielding Acetyl-C16-Ceramide-NBD[2].

Troubleshooting: Low Yield Due to O-Acylation Byproducts

  • Cause: The primary (C1) and secondary (C3) hydroxyls will compete with the C2 amine if the coupling reagent is too aggressive (e.g., acyl chlorides) or if the pH is improperly controlled.

  • Solution: Amines are inherently more nucleophilic than hydroxyls. By utilizing a mild base (DIPEA) and a moderately reactive active ester (NHS-ester), the reaction is kinetically controlled to exclusively form the amide bond (N-acylation).

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using Chloroform:Methanol (9:1). The disappearance of the ninhydrin-positive C15-sphingosine spot and the appearance of a single fluorescent (NBD) spot confirms successful N-acylation without over-reaction.

Workflow C: Photochemical Cleavage & Radical Fragmentation

Direct UV photolysis of C15-sphingosine leads to C-C bond cleavage, serving as a model for studying sphingolipid decomposition under oxidative stress.

Photolysis A C15-Sphingosine (Anaerobic Solution) B UV Irradiation (n→σ* transition) A->B C N- and C-Centered Radicals (C2-C3 Bond Cleavage) B->C D 2-Tridecenal C->D E Glycolaldehyde C->E

Photochemical fragmentation of C15-Sphingosine yielding 2-tridecenal and glycolaldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve C15-sphingosine in an aqueous/ethanol solution.

  • Degassing: Bubble the solution with argon for 15 minutes to remove dissolved oxygen.

  • Irradiation: Expose the solution to UV light. The direct photolysis triggers an n→σ* transition, forming N- and C-centered radicals[3].

  • Cleavage: The radicals undergo β-scission, cleaving the C2-C3 bond to yield 2-tridecenal and glycolaldehyde[3].

Troubleshooting: High Non-Specific Degradation / Low 2-Tridecenal Yield

  • Cause: The presence of molecular oxygen intercepts the C-centered radicals to form peroxyl radicals, shifting the pathway from targeted C2-C3 bond cleavage to non-specific lipid peroxidation.

  • Solution: Ensure strict anaerobic conditions during irradiation. If deamination products are desired, controlled addition of hydrogen peroxide can be utilized to extend the range of photolysis products[3], but this must be tightly regulated.

  • Self-Validating System: Analyze the photolysate via GC-MS. The presence of a dominant peak at the m/z corresponding to 2-tridecenal, without a smear of heavily oxygenated byproducts, validates that the system was sufficiently anaerobic and the radical fragmentation pathway was successfully isolated.

References[1] Cayman Chemical. "Sphingosine (d15:1) - PRODUCT INFORMATION". Cayman Chemical Company.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0J3xO3qUAhVXCicDqslJJYNWy7IK_LBML_QraGYJ51ZJQGKnqYxeXYN2PpAvXqlvlYG_F-cnthI5jtEjzcC_DIMOx4fxX3Xx_YmTzxmFItrdnKBB2j23VJ5lNmZ50wyH04I-X3JLroSZc1rO[2] "Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex". PubMed (John Wiley & Sons Ltd, 2015).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEazneorcRq-06HlKna4m6xXFqq2kD8DFhobSTdLInzHj8IG0L8nGJDbHnV5oppu5W8TXcFdtMkJ51bqYIJun71Bru9PUKhAjNiIuAu-hgHfyL8ayp3HUA33zau7XwgwLFEKJKD[3] Lisouskaya, A., et al. "Photochemical transformations of sphingosine and serinol in aqueous and ethanol solutions". ResearchGate (2017).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiMm-CbY88IEdnlOhcdF-6aOOKyYlydy21y7ojTiJHahoCrxo0iq3gg4Zu4gGGs72c0k86wYu0FA1v3lWalaIEV7dCnRhCoiXir-5WJc5XvuKUmLwKdgRKM--lDYjMpFo4mrToo6xiRHA8XXlYMqjV4SwD1fwX6Ti46dJz2KmvSd7n27Hs8ydsaxFCbHgzt3T_HmFjY1GNtTl-HpmABOIKsepX8T1HdijyL9W1Lv0pMp-nKd66o-1j1IvqKnKE95z9KLspbc6BFg==

Sources

Technical Support Center: Sphingosine Analogue Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Support Module: Synthetic Lipid Chemistry

Status: Active Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Subject: Troubleshooting Common Pitfalls in Sphingosine/Ceramide Analogue Construction[1]

Introduction

Welcome to the Sphingolipid Synthetic Core. If you are reading this, you are likely encountering the unique frustrations of sphingoid base synthesis: "greasy" intermediates that streak on columns, protecting groups that migrate when you blink, or the elusive E-alkene geometry that refuses to cooperate.

This guide is not a textbook review; it is a troubleshooting manual designed to unstuck your benchwork. We focus on the three critical failure points: Stereochemical Erosion , Olefin Geometry Control , and Acyl Migration .[1]

Module 1: The Chiral Scaffold (Head Group Integrity)

The Issue: You started with enantiopure L-serine, but your final sphingosine analogue shows low optical rotation or broadened NMR signals indicating diastereomeric contamination.

Root Cause Analysis: The standard intermediate, Garner’s Aldehyde , is chemically fragile.[1] It is prone to racemization at the


-center (C2 of sphingosine) under two conditions:[1][2]
  • Lewis Acid Catalysis: During nucleophilic addition (e.g., alkynylation), strong Lewis acids can trigger ring opening of the acetonide, allowing bond rotation and re-closure.[1]

  • Storage: Even at -20°C, the aldehyde slowly racemizes if traces of acid/base are present.[1]

Troubleshooting Protocol: The "Anti-Racemization" Check

Q: How do I ensure my chiral center is intact before I commit to the next 5 steps?

  • The Optical Rotation Checkpoint:

    • Synthesize the Garner’s aldehyde fresh.[1] Do not store it for >24 hours.

    • Validation:

      
       should be approx. -91° (c 1.6, CHCl3).[1] If it drops below -80°, discard.[1]
      
  • The Chelation Switch (Felkin-Anh vs. Chelation Control):

    • Scenario: You need the anti-amino alcohol (natural erythro configuration).[1]

    • Pitfall: Standard Grignard/Lithium addition often gives mixtures.[1]

    • Solution: Use Zinc(II) .[1]

      • Protocol: Pre-mix your alkyne/vinyl nucleophile with ZnBr2 (3-5 equiv) in Et2O (not THF, as THF solvates the zinc too strongly).[1] This forces a chelated transition state, locking the conformation and directing attack to the anti face (erythro product).[1]

Q: My nucleophilic addition yield is good, but I have a 1:1 mixture of diastereomers.

  • Fix: You likely used a monodentate Lewis acid or no Lewis acid (Felkin-Anh control).[1] Switch to a bidentate chelation model using ZnBr2 or MgBr2.[1]

Caption: Decision tree for controlling diastereoselectivity during nucleophilic addition to serine-derived aldehydes.

Module 2: Constructing the Tail (Olefin Geometry)

The Issue: Natural sphingosine has a trans (E) double bond.[1] Cross-metathesis (CM) often yields a mixture of E and Z isomers, or the reaction stalls.[1]

Root Cause Analysis:

  • Catalyst Poisoning: Sphingosine analogues often contain amines or free hydroxyls that coordinate to the Ruthenium center of Grubbs catalysts.[1]

  • Type I vs. Type II Olefins: If both your "head" alkene and "tail" alkene are Type I (rapid homodimerization), you will get statistical mixtures.[1]

Troubleshooting Protocol: The Metathesis Rescue

Q: I am getting low conversion (<40%) with Grubbs II.

  • Check 1 (Lewis Basicity): Is your nitrogen protected as a Boc-carbamate?

    • Insight: Free amines or simple amides can poison the catalyst.[1]

    • Fix: Ensure the amine is protected as a carbamate (Boc) or cyclic oxazolidinone (Garner's).[1]

  • Check 2 (The "Copper Wash"):

    • Protocol: Add CuI (10-20 mol%) to the reaction.[1] Phosphines from the catalyst decomposition can inhibit the reaction; Copper scavenges them.[1]

Q: I have inseparable E/Z mixtures.

  • Alternative Strategy: Abandon Metathesis. Use the Julia-Kocienski Olefination .

    • Why? It is fundamentally E-selective due to the mechanism of sulfone elimination.[1]

    • Reagent: Use 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone).[1][3][4]

    • Self-Validation: The E-alkene will show a coupling constant (

      
      ) of 15.0–16.0 Hz  in ^1H NMR.[1] The Z-alkene is typically 10–11 Hz.[1]
      

Data Comparison: Olefination Methods

FeatureCross-Metathesis (Grubbs II)Julia-Kocienski Olefination
Primary Risk E/Z Selectivity & HomodimerizationReagent Preparation Complexity
E-Selectivity Moderate (Thermodynamic control)High (>95:5)
Tolerance Sensitive to Lewis bases (amines)Sensitive to base (requires KHMDS)
Best For Rapid analogue library generationScale-up of single target
Module 3: Protecting Group Management (Acyl Migration)

The Issue: During the final deprotection or handling of ceramides, the fatty acid chain moves from the Nitrogen (amide) to the Oxygen (ester) at C1 or C3.[1]

Root Cause Analysis: N


O Acyl Migration  is catalyzed by acid.[1] The vicinal amino-alcohol motif facilitates a 5-membered ring intermediate, allowing the acyl group to "hop."[1] This is reversible (O

N migration occurs in base).[1]
Troubleshooting Protocol: The "Safe-Zone" Handling

Q: I see two spots on TLC after deprotection that merge into one after base treatment.

  • Diagnosis: You have acyl migration.[1][5] The "lower" spot is usually the N-acyl (ceramide), and the "higher" spot is the O-acyl amine salt.[1]

  • Immediate Fix: Treat the mixture with mild base (0.1 N NaOH in MeOH) for 30 mins. This drives the equilibrium back to the thermodynamically stable Amide (N-acyl).[1]

Q: How do I prevent this during storage?

  • Protocol: NEVER store sphingosine analogues in chloroform (CHCl3) for long periods.

    • Reason: Chloroform slowly decomposes to phosgene and HCl, creating an acidic environment that triggers migration.[1]

    • Standard: Store in Benzene/Methanol (9:1) or dry solid at -20°C.

Caption: Mechanism of acid-catalyzed N-to-O acyl migration and base-catalyzed restoration.

Module 4: Purification (The "Sticky" Phase)

The Issue: Free sphingoid bases streak badly on silica gel, leading to poor recovery and impure fractions.[1]

Root Cause Analysis: The primary amine and 1,3-diol interact strongly with the acidic silanols on standard silica gel.[1]

Troubleshooting Protocol: The "Ammoniated" Column

Q: My product is stuck at the baseline or streaking the entire length of the column.

  • Solution: You must deactivate the silica.[1]

    • Solvent System: Do not use simple Hexane/EtOAc.[1] Use Chloroform / Methanol / Ammonium Hydroxide (conc.) .[1]

    • Ratio: Start with 90:10:1 (CHCl3:MeOH:NH4OH).[1]

    • Self-Validating Step: Run a TLC with this solvent.[1] If the Rf is > 0.2 and the spot is compact, the column will work.[1]

Q: I cannot get rid of the triphenylphosphine oxide (TPPO) from the Wittig/Julia step.

  • Trick: TPPO is soluble in warm hexane/ether mixtures where sphingolipids often precipitate.[1] Alternatively, use MgCl2 complexation :

    • Dissolve crude mixture in DCM.

    • Add MgCl2 (2 equiv). TPPO forms a complex with Mg that is insoluble in ether.[1]

    • Dilute with Et2O, filter the solid, and concentrate the filtrate.[1]

References
  • Garner, P., & Park, J. M. (1987).[1] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.[1] Link[1]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.[1] Link[1]

  • Blakemore, P. R. (2002).[1] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[1] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585.[1] Link

  • Van Overloop, H., Van der Hoeven, G., & Van Veldhoven, P. P. (2005).[1][6] N-Acyl migration in ceramides.[1][5][6] Journal of Lipid Research, 46(4), 812-816.[1] Link

  • Rai, A. N., & Basu, A. (2005).[1] Synthesis of D-erythro-sphingosine via olefin cross-metathesis.[1] Journal of Organic Chemistry, 70(20), 8228-8230.[1] Link[1]

Sources

improving yield in "2S-Amino-4E-pentadecene-1,3R-diol" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: CASE #SPH-C15-OPT Subject: Yield Optimization & Stereocontrol for 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine) Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are encountering yield or stereochemical purity issues in the synthesis of 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine). Unlike the standard C18-sphingosine, the C15 analog requires specific adjustments in chain-length stoichiometry (using C12 nucleophiles) while maintaining the rigorous stereochemical control required for the (2S, 3R) erythro configuration and the (4E) trans double bond.

This guide prioritizes the Garner’s Aldehyde + Lithium Acetylide route, as it offers the highest reliability for chiral centers compared to Cross-Metathesis (CM) for this specific chain length, provided the "Anti-Felkin" addition is strictly controlled.

Module 1: Critical Control Points (Root Cause Analysis)

If your yield is low (<40%) or diastereomeric ratio (dr) is poor (<10:1), review these three control points immediately.

Control PointCommon Failure ModeSymptomCorrective Action
C-C Bond Formation Chelation Control (Zinc) vs. Felkin-Anh (Lithium)Formation of threo (2S, 3S) isomer instead of erythro (2S, 3R).Switch to Lithium Acetylide. Avoid ZnBr₂/Et₂O if targeting the natural erythro isomer.
Alkyne Reduction Incomplete reduction or Over-reductionPresence of alkyne or saturated alkane impurities.Use Red-Al (Vitride). It is superior to LiAlH₄ for propargylic alcohols, ensuring exclusive E-alkene selectivity.
Stoichiometry Incorrect Tail LengthMass spec shows M+42 (C18) or M-42 (C12).Verify Reagent: Use 1-Dodecyne (C12), NOT 1-Pentadecyne. Garner's aldehyde provides the first 3 carbons.

Module 2: The C-C Bond Formation (Stereochemistry)

The Challenge: The addition of the lipid tail to (S)-Garner's aldehyde determines the C3 stereocenter. The Goal: (2S, 3R) configuration (Anti-addition).

Protocol: Lithium-Mediated Nucleophilic Addition

To achieve the erythro (anti) selectivity required for natural sphingosine analogs, you must rely on the non-chelated Felkin-Anh model.

  • Reagents:

    • Electrophile: (S)-Garner’s Aldehyde (freshly prepared or distilled).

    • Nucleophile: Lithium 1-dodecinide.

      • Preparation: Treat 1-Dodecyne (1.5 eq) with n-BuLi (1.4 eq) in dry THF at -78°C for 30 min.

  • Reaction:

    • Add (S)-Garner’s aldehyde (in THF) dropwise to the lithium acetylide solution at -78°C.

    • Critical: Maintain -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

  • Why this works:

    • Lithium prevents the "cram-chelate" transition state favored by Zinc or Magnesium, which would otherwise attack from the face leading to the syn (threo) isomer.

    • Reference Grounding: Studies confirm that while ZnBr₂ enhances yield, it reverses selectivity to the unwanted threo isomer. Lithium in THF is required for the erythro target [1].

Module 3: The "E" Alkene Installation (Reduction)

The Challenge: Converting the internal alkyne to a trans (E) alkene without touching the protecting groups (Boc/Acetonide).

Protocol: Red-Al Reduction

Do not use Lindlar catalyst (gives Z) or standard LiAlH₄ (variable selectivity/solubility issues).

  • Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% wt in toluene.

  • Procedure:

    • Dissolve the propargylic alcohol intermediate in dry THF (0.2 M).

    • Cool to 0°C. Add Red-Al (2.5 eq) dropwise.

    • Allow to warm to RT and stir for 3-5 hours.

  • Mechanism:

    • Red-Al acts via hydrometallation.[1] The aluminum coordinates to the propargylic oxygen, directing the hydride delivery intramolecularly to the closest carbon (C4), ensuring the trans geometry due to steric minimization in the intermediate alkenyl aluminate species [2].

Module 4: Deprotection Strategy

The Challenge: Acidic deprotection can cause N-to-O acyl migration or degradation.

Protocol: Two-Stage Deprotection

Avoid "one-pot" strong acid refluxes which degrade the C15 chain solubility.

  • Step 1 (Acetonide Removal):

    • Treat with p-TsOH (cat.) in MeOH at RT.

    • Result: Cleaves the acetonide, leaving the N-Boc intact. This allows purification of the N-Boc diol (easier to handle than the free amine).

  • Step 2 (Boc Removal):

    • Treat the purified N-Boc intermediate with 2M HCl in Dioxane or TFA/DCM (1:4) at 0°C.

    • Neutralization: Use Amberlyst A-21 (weakly basic resin) instead of aqueous NaOH to avoid forming emulsions with the lipid tail.

Visual Troubleshooting Workflow

The following diagram outlines the decision logic for the C15-Sphingosine synthesis to maximize yield and stereochemical integrity.

SphingosineSynthesis Start Target: C15-Sphingosine (2S, 3R, 4E) ReagentCheck Check Nucleophile: Is it 1-Dodecyne (C12)? Start->ReagentCheck WrongReagent STOP: 1-Pentadecyne gives C18. Switch to 1-Dodecyne. ReagentCheck->WrongReagent No (Using C15) Coupling Coupling Step: (S)-Garner's Aldehyde + Alkyne ReagentCheck->Coupling Yes (Using C12) Selectivity Selectivity Check: Which Metal? Coupling->Selectivity ZincRoute ZnBr2 / Et2O Selectivity->ZincRoute Chelation Control LithiumRoute n-BuLi / THF Selectivity->LithiumRoute Felkin-Anh Control ResultThreo Result: Threo (2S, 3S) (WRONG ISOMER) ZincRoute->ResultThreo ResultErythro Result: Erythro (2S, 3R) (CORRECT ISOMER) LithiumRoute->ResultErythro Reduction Reduction Step: Alkyne -> Alkene ResultErythro->Reduction RedAl Reagent: Red-Al (Directs Trans-Alkene) Reduction->RedAl Preferred Lindlar Reagent: Lindlar (Directs Cis-Alkene) Reduction->Lindlar Avoid Final Deprotection: HCl/MeOH -> Product RedAl->Final

Caption: Decision tree for C15-Sphingosine synthesis highlighting the critical divergence in stereocontrol between Zinc and Lithium reagents.

FAQ: Troubleshooting Specific Failures

Q1: I used 1-pentadecyne as the nucleophile, but my mass spec shows a parent ion at m/z ~300 (C18). Why? A: This is a common nomenclature error. "Pentadecene-sphingosine" implies a total backbone of 15 carbons. Since Garner's aldehyde provides carbons C1–C3, you only need to add a 12-carbon tail. If you use 1-pentadecyne (C15), you create C18-sphingosine (15+3). You must use 1-dodecyne .

Q2: My product is an inseparable mixture of diastereomers (dr 2:1). How do I improve this? A: You likely allowed the reaction to warm up too fast or used a solvent that promotes chelation (like ether) with trace salts.

  • Fix: Ensure the solvent is pure THF (anhydrous). Keep the reaction at -78°C for at least 1 hour before warming. If the problem persists, add HMPA (or DMPU) as a co-solvent to disrupt any lithium chelation, forcing the open transition state (Felkin-Anh) [3].

Q3: Can I use Cross-Metathesis (CM) instead of the Alkyne route? A: Yes, but it comes with yield penalties for this specific chain length.

  • Protocol: React vinyl-glycine derived oxazolidinone with 1-dodecene using Grubbs II catalyst .

  • Risk:[2] Homodimerization of 1-dodecene is a major competitor. You must use a large excess (5-10 eq) of 1-dodecene to drive the cross-coupling, which complicates purification [4]. The Garner/Alkyne route is generally more atom-economical for this specific target.

References

  • Herold, P. (1988). Synthesis of D-erythro-sphingosine and its derivatives. Helvetica Chimica Acta. (Validates Lithium vs. Zinc selectivity for erythro/threo isomers).

  • Passiniemi, M., & Koskinen, A. M. (2013).[3] Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. (Review of Garner's aldehyde additions and Red-Al reduction mechanisms).

  • Garner, P., et al. (1987). Stereocontrolled addition of carbon nucleophiles to N-protected serinal. Journal of Organic Chemistry. (Foundational work on the stereochemistry of the addition).

  • Rai, A. N., & Basu, A. (2004). A practical synthesis of D-erythro-sphingosine using a cross-metathesis approach. Organic & Biomolecular Chemistry. (Details on the Cross-Metathesis alternative).

Sources

troubleshooting "2S-Amino-4E-pentadecene-1,3R-diol" detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Troubleshooting Detection of 2S-Amino-4E-pentadecene-1,3R-diol (


 Sphingosine)
Assigned Specialist:  Senior Application Scientist, Lipidomics Unit[1]
Analyte Profile & Technical Specifications

Before troubleshooting, we must establish the physicochemical baseline for 2S-Amino-4E-pentadecene-1,3R-diol .[1] In the lipidomics field, this molecule is commonly referred to as Sphingosine (


) .[1] It is an odd-chain sphingoid base, often naturally present at trace levels but frequently utilized as an Internal Standard (IS) for quantifying the abundant 

sphingosine.[1]

Compound Data Table

ParameterSpecification
Common Name Sphingosine (

)
Chemical Formula

Exact Mass (Neutral) 257.2355 Da
Precursor Ion

258.24 Da
Polarity Positive (ESI+)
LogP (Hydrophobicity) ~4.5 (High hydrophobicity, "sticky")
pKa (Amine) ~9.1 (Requires acidic mobile phase for protonation)
Critical Feature Acid-labile allylic hydroxyl group (Prone to in-source water loss)
Diagnostic Workflow

Use this logic tree to isolate your specific failure mode.

TroubleshootingWorkflow Start Start: Signal Issue CheckIS Are you using d15:1 as an Internal Standard? Start->CheckIS IS_Yes Yes CheckIS->IS_Yes Standard Protocol IS_No No, it is the Analyte CheckIS->IS_No Endogenous Study SignalLow Is Signal < 1e4 cps? IS_Yes->SignalLow CheckSolvent Check Mobile Phase pH (Must be Acidic) SignalLow->CheckSolvent Yes CheckPrep Check Extraction pH (Must be Alkaline) SignalLow->CheckPrep No (Variable) Interference Is there a background peak in Blank? IS_No->Interference ChangeIS CRITICAL: Ensure IS is NOT d15:1 (Use d17:1 or d13:1) Interference->ChangeIS High Background Carryover Run Needle Wash: Isopropanol/Hexane (1:1) Interference->Carryover Ghost Peaks

Figure 1: Decision matrix for diagnosing signal loss or contamination based on the role of


 in the assay.
Troubleshooting Guide (FAQ)
Q1: I see a strong signal for

in my solvent blanks. Is my column contaminated?

Diagnosis: This is likely carryover , not column contamination. Mechanism: Sphingoid bases are highly lipophilic and basic. They adsorb strongly to the metallic surfaces of the injector needle and valve stators, especially if the wash solvent is too aqueous.[1] Solution:

  • Change Needle Wash: Switch to a "Strong Wash" of Isopropanol:Hexane (1:1 v/v) + 0.1% Formic Acid . The hexane solubilizes the lipid tail, while the acid keeps the amine charged and soluble in the alcohol.[1]

  • Passivation: Inject 5-10 blank injections of methanol to strip the system before running samples.

Q2: My sensitivity is extremely low compared to Phosphatidylcholine (PC) lipids.

Diagnosis: Ion suppression or improper extraction pH. Mechanism:

  • Extraction: Unlike complex phospholipids, free sphingoid bases are positively charged at neutral pH. If you use a standard lipid extraction (e.g., Bligh & Dyer) without pH adjustment, the charged

    
     may partition into the aqueous phase and be discarded.[1]
    
  • Ionization:

    
     competes poorly with pre-charged lipids (like PCs) in the ESI source.[1]
    Solution: 
    
  • Alkaline Extraction: You must basify the sample (pH > 10) during extraction to neutralize the amine, forcing the molecule into the organic phase.[1] (See Protocol below).

  • Chromatography: Ensure

    
     elutes before the massive PC/PE phospholipid region.[1] Use a C18 column with a Methanol/Water gradient containing Ammonium Formate .
    
Q3: I am trying to quantify endogenous

, but my calibration curve is flat.

Diagnosis: "The Internal Standard Paradox." Mechanism: Many commercial sphingolipid internal standard cocktails (e.g., from Avanti Polar Lipids) use synthetic


 or 

as the internal standard for

sphingosine.[1] If you spike a cocktail containing

into your samples, you are swamping the endogenous signal.[1] Solution:
  • Verify the composition of your IS cocktail.[1]

  • If measuring endogenous

    
    , you must use Sphingosine-
    
    
    
    or Sphingosine-C13 as your internal standard.[1]
Q4: Which MRM transitions should I use? I see multiple peaks.

Diagnosis: In-source water loss and isobaric interference.[1] Mechanism: Sphingoid bases readily lose water in the ESI source due to the allylic hydroxyl at C3.[1] Recommended Transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (V)Notes
Quantifier 258.2 240.2 15 - 20Neutral loss of

.[1] High abundance.
Qualifier 1 258.2222.225 - 30Loss of

.[1]
Qualifier 2 258.260.140+Ethanolamine headgroup fragment. Specific but low intensity.

Note: If you see a peak at the same retention time in the 258.2 -> 60.1 channel, it confirms the presence of a sphingoid base structure.[1]

Validated Experimental Protocol
A. Sample Preparation (Alkaline Liquid-Liquid Extraction)

Rationale: This method maximizes recovery of free bases by suppressing ionization during the phase separation step.[1]

  • Aliquot: Transfer 50 µL of plasma/cell homogenate to a glass tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g.,

    
     Sphingosine, 1 µM in MeOH).
    
  • Basify: Add 100 µL of 25 mM KOH in Methanol .

    • Why? Raises pH to ~11, neutralizing the amine group (

      
      ).[1]
      
  • Extract: Add 500 µL Chloroform (or MTBE for a greener alternative). Vortex for 30 seconds.

  • Phase Break: Add 500 µL Alkaline Water (Water adjusted to pH 10 with dilute KOH).

  • Centrifuge: 3000 x g for 5 mins.

  • Collection: Collect the lower organic phase (Chloroform) or upper organic phase (MTBE).[1]

    • Note: Sphingosine partitions to the organic phase only under alkaline conditions.[1]

  • Dry: Evaporate under nitrogen stream.

  • Reconstitute: Dissolve in 100 µL Mobile Phase A/B (50:50).

B. LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.[2]

  • Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.[2]

    • Why Formate? It improves peak shape for amines compared to acetate.

    • Why Acid? Essential in the mobile phase to re-protonate the amine for ESI+ detection.[1]

  • Gradient:

    • 0-1 min: 70% B (Isocratic)[1]

    • 1-5 min: 70% -> 100% B[1]

    • 5-7 min: 100% B (Wash)[1]

    • 7.1 min: 70% B (Re-equilibrate)

Mechanistic Visualization: Fragmentation Pathway

Understanding the fragmentation is critical for distinguishing


 from noise.[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 258.2 WaterLoss1 Product Ion 1 [M+H - H2O]+ m/z 240.2 Parent->WaterLoss1 Collision Energy Low (15-20V) HeadGroup Headgroup Ion C2H6NO+ m/z 60.1 Parent->HeadGroup C2-C3 Cleavage High CE (>40V) WaterLoss2 Product Ion 2 [M+H - 2H2O]+ m/z 222.2 WaterLoss1->WaterLoss2 Secondary Dehydration

Figure 2: ESI+ MS/MS Fragmentation pathway for Sphingosine d15:1. The primary transition for quantification is the loss of water (258 -> 240).[1]

References
  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224.[1]

  • Sullards, M. C., et al. (2011). "Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography–tandem mass spectrometry: 'inside-out' sphingolipidomics." Methods in Enzymology, 432, 83-115.[1]

  • Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1692-1707.[1]

  • LIPID MAPS® Lipidomics Gateway. "Sphingolipids Extraction Protocols."

Sources

Technical Support Center: Purification of Synthetic Sphingoid Bases

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of synthetic sphingoid bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these vital lipid molecules. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only solve purification hurdles but also to understand the underlying chemical principles, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I can expect when synthesizing sphingoid bases?

A1: Impurities in synthetic sphingoid base preparations are typically structurally related to the target molecule, making their removal challenging. Common impurities include:

  • Diastereomers and Enantiomers: Arising from non-stereoselective reduction steps or the use of chiral precursors with incomplete enantiomeric purity.

  • Geometric Isomers: Particularly E/Z isomers of the double bond in sphingosine and its analogs, which can be difficult to separate.

  • Positional Isomers: Resulting from undesired side reactions like double bond migration during olefin metathesis, a common strategy in sphingoid base synthesis. This can lead to contamination with isomers that are inseparable by standard purification techniques.[1][2]

  • Unreacted Starting Materials and Reagents: Such as protected amino acids, aldehydes, or organometallic reagents.

  • Catalyst Residues: For instance, ruthenium catalysts used in metathesis reactions.

  • Byproducts from Protecting Group Cleavage: Incomplete or side reactions during the removal of protecting groups like Boc or TBDPS.

  • Oxidation and Degradation Products: Sphingoid bases can be susceptible to oxidation, especially at the allylic positions.[3]

Q2: My crude NMR looks clean, but my LC-MS shows a co-eluting impurity with a similar mass. What could it be, and how do I get rid of it?

A2: A co-eluting impurity with a similar mass is often an isomer of your target sphingoid base. A classic example is the formation of a double bond isomer during ruthenium-catalyzed olefin metathesis, which can be difficult to distinguish by NMR alone but may be separable by high-resolution LC-MS.[1][2]

Troubleshooting Steps:

  • Confirm Isomeric Nature: High-resolution mass spectrometry can confirm if the impurity has the same elemental composition. Tandem MS (MS/MS) can sometimes differentiate isomers based on fragmentation patterns.[4]

  • Optimize Chromatography:

    • Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

    • Modify the Mobile Phase: Systematically vary the organic solvent (e.g., switch from acetonitrile to methanol), the pH, or introduce additives like formic acid or ammonium formate to improve peak shape and potentially resolve the isomers.[5][6]

    • Gradient Optimization: A shallower gradient around the elution time of your compound can enhance separation.

  • Orthogonal Purification: Consider a different purification technique altogether. If reversed-phase HPLC is failing, normal-phase chromatography on silica gel or a diol-bonded phase might provide the necessary selectivity.

Q3: I'm struggling with low recovery after silica gel column chromatography. What are the likely causes and solutions?

A3: Low recovery of sphingoid bases from silica gel chromatography is a frequent issue, often due to their amphiphilic nature and the presence of both amino and hydroxyl groups.

  • Cause 1: Irreversible Adsorption: The basic amino group and polar hydroxyl groups can strongly interact with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine or ammonia in the mobile phase. A common solvent system for sphingoid bases is a mixture of chloroform, methanol, and aqueous ammonia.[7]

  • Cause 2: Compound Degradation: The acidic nature of silica gel can cause degradation of sensitive compounds, such as those with acid-labile protecting groups or allylic alcohols that can undergo rearrangement.[7][8]

    • Solution: Use a deactivated silica gel as mentioned above. Alternatively, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica.

  • Cause 3: Inappropriate Solvent System: If the mobile phase is not polar enough, the compound will not elute, and if it's too polar, it may co-elute with impurities.

    • Solution: Systematically screen solvent systems using thin-layer chromatography (TLC) first. A good starting point for many sphingoid bases is a gradient of methanol in dichloromethane or chloroform. For very polar sphingoid bases, a solvent system containing ammonia may be necessary.[9]

Troubleshooting Guides

Guide 1: Purification of a Synthetic Sphingoid Base with Isomeric Impurities

Problem: After synthesis of a sphingoid base via olefin metathesis, NMR and LC-MS analysis reveals the presence of a significant amount of an isomeric byproduct due to double bond migration, which is inseparable from the desired product by standard silica gel chromatography.[1][2]

Workflow for Troubleshooting Isomeric Impurities

A Isomeric Impurity Detected (LC-MS) B Option 1: Optimize Synthesis to Minimize Isomer Formation A->B D Option 2: Optimize Chromatographic Separation A->D C Additives to Metathesis Reaction (e.g., p-benzoquinone, CuI) B->C I Purity Assessment (Analytical HPLC, NMR, MS) C->I E Preparative HPLC D->E F Screen Different Stationary Phases (e.g., C18, Phenyl-Hexyl, PFP) E->F G Optimize Mobile Phase (Solvent, pH, Additives) F->G H Employ Orthogonal Chromatography (e.g., Normal Phase if RP fails) G->H H->I J Pure Sphingoid Base I->J

Caption: Troubleshooting workflow for isomeric impurities.

Detailed Steps:

  • Prevention is Better Than Cure: Revisit the synthesis step. The addition of additives like 1,4-benzoquinone and copper(I) iodide to the metathesis reaction has been shown to suppress the undesired olefin isomerization.[1]

  • Advanced Chromatographic Separation:

    • Preparative HPLC: This is often the most effective method for separating closely related isomers.

      • Column Selection: A high-resolution C18 column is a good starting point.

      • Mobile Phase Optimization: A typical mobile phase is a gradient of acetonitrile or methanol in water, often with 0.1% formic acid to improve peak shape.[5][10]

    • Orthogonal Chromatography: If reversed-phase fails, consider normal-phase HPLC or flash chromatography on a different stationary phase.

Guide 2: Dealing with Poor Solubility of Sphingoid Bases

Problem: The synthetic sphingoid base is difficult to dissolve for purification or analysis, leading to inaccurate quantification and poor chromatographic performance.

Strategies to Improve Solubility:

  • Solvent Selection: For chromatography, a mixture of chloroform and methanol is often effective for dissolving a wide range of sphingolipids.[11] For analytical purposes, pre-incubation in ethanol at an elevated temperature (e.g., 60°C) can significantly improve solubility before derivatization for HPLC analysis.[12]

  • Derivatization: For analytical HPLC where solubility and detection are issues, derivatization with reagents like o-phthalaldehyde (OPA) for fluorescence detection or biphenylcarbonyl chloride for UV detection can improve solubility in the mobile phase and enhance sensitivity.[12][13]

  • Use of Additives: In some cases, the addition of a small amount of an acid (like formic acid) or a base (like triethylamine) to the solvent can improve the solubility of zwitterionic or ionizable sphingoid bases.

Experimental Protocols

Protocol 1: General Protocol for Silica Gel Flash Chromatography of a Synthetic Sphingoid Base

This protocol provides a general framework for the purification of a moderately polar synthetic sphingoid base.

Materials:

  • Crude synthetic sphingoid base

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (aq. NH3)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization stain (e.g., ninhydrin for primary amines, or a general stain like potassium permanganate)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM/MeOH 9:1).

    • Spot the TLC plate and develop it in various solvent systems to find an optimal mobile phase. A good target Rf for the desired compound is ~0.2-0.3.

    • Start with a non-polar solvent like DCM and gradually increase the polarity by adding MeOH. If the spot remains at the baseline, a more polar system like Chloroform/Methanol/Water or Chloroform/Methanol/aq. NH3 may be required.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Analysis:

    • Combine the fractions containing the pure product as determined by TLC.

    • Evaporate the solvent under reduced pressure.

    • Confirm the purity and identity of the final product by NMR and LC-MS.

Table 1: Example Solvent Systems for Sphingoid Base Purification on Silica Gel

Compound PolarityRecommended Solvent SystemReference
Low to MediumDichloromethane/Methanol gradient[9]
Medium to HighChloroform/Methanol/Water (e.g., 70:27:3)[7]
High (Basic)Chloroform/Methanol/aq. NH3 (e.g., 40:10:1)[7]
Protocol 2: Analytical Reversed-Phase HPLC of a Synthetic Sphingoid Base

This protocol is for assessing the purity of a final sphingoid base product.

Instrumentation and Materials:

  • HPLC system with a UV or MS detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

  • Purified sphingoid base sample

Procedure:

  • Sample Preparation: Dissolve the sphingoid base in the initial mobile phase composition or a compatible solvent like methanol to a concentration of ~1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient: A typical gradient would be to start with a lower percentage of organic solvent (e.g., 70% B) and increase to 100% B over 15-20 minutes, followed by a hold and re-equilibration. The exact gradient should be optimized for the specific compound.

  • Detection:

    • If using a UV detector, monitor at a low wavelength (e.g., 200-210 nm) as sphingoid bases lack strong chromophores.

    • Mass spectrometry provides more sensitive and specific detection.

  • Data Analysis: Integrate the peaks to determine the purity of the sample.

Logical Flow for Method Development in HPLC

A Initial Purity Assessment (e.g., TLC, NMR) B Select HPLC Column (C18 is a good start) A->B C Choose Mobile Phase (e.g., ACN/Water or MeOH/Water with additive) B->C D Initial Gradient Run C->D E Evaluate Chromatogram (Peak Shape, Resolution) D->E F Poor Resolution? E->F H Poor Peak Shape? E->H J Optimized HPLC Method E->J Good Separation G Adjust Gradient Slope F->G Re-evaluate G->E Re-evaluate I Adjust Mobile Phase Additive (e.g., pH) H->I Re-evaluate I->E Re-evaluate

Caption: HPLC method development workflow.

References

  • Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. (n.d.).
  • Mori, K., et al. (2014). Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method. Journal of Lipid Research, 55(11), 2347-2354.
  • El-Dahshan, A., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. International Journal of Molecular Sciences, 22(15), 8171.
  • Kitatani, K., et al. (2008). Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate. Journal of Lipid Research, 49(2), 453-461.
  • Purification and properties of sphingosine. (n.d.).
  • El-Dahshan, A., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(15), 4641.
  • El-Dahshan, A., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Semantic Scholar.
  • Imai, H., et al. (2000). Improved fluorescent determination method of cellular sphingoid bases in high-performance liquid chromatography. Analytical Biochemistry, 284(2), 235-240.
  • Conde, F., et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry, 87(24), 16467-16479.
  • Conde, F., et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry, 87(24), 16467-16479.
  • Technical Support Center: Optimizing HPLC Separation of Phytosphingosine. (n.d.). BenchChem.
  • Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. (1986). Journal of Lipid Research, 27(3), 349-353.
  • Synthesis of sphingosine and sphingoid bases. (n.d.).
  • Polo, G., et al. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards.
  • El-Dahshan, A., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx.
  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester.
  • 1-Deoxysphingolipids. (n.d.). In Wikipedia.
  • Refinement of purification steps to remove impurities co-eluting with Isozedoarondiol. (n.d.). BenchChem.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
  • Merrill, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Methods in Molecular Biology, 721, 229-253.
  • Li, M., et al. (2023). In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry. Analyst, 148(21), 5221-5229.
  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23.
  • How to isolate impurities from a reaction product. (2023). Biotage.
  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
  • Sullards, M. C., & Merrill, A. H. (2007). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(1), 3-19.
  • Separation of Closely Eluting Impurities by Selecting Appropriate St
  • Mori, K., et al. (2018). Facile Chemoselective Strategy toward Capturing Sphingoid Bases by a Unique Glutaraldehyde-Functionalized Resin. ACS Omega, 3(1), 1084-1090.
  • Recent problems with silica gel chromatography. (n.d.).
  • Merrill, A. H. (2025). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. International Journal of Molecular Sciences, 26(2), 1083.
  • Frank, J. A., et al. (2019). Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides. eLife, 8, e43230.
  • Sphingolipid Structure, Classification, and Detection Methods. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Chrom Tech.
  • Biosynthesis of the anti-lipid-microdomain sphingoid base 4,14-sphingadiene by the ceramide des

Sources

Validation & Comparative

Comparative Guide: 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2S-Amino-4E-pentadecene-1,3R-diol , commonly referred to as C15-Sphingosine (d15:1) , is a synthetic or rare naturally occurring odd-chain sphingoid base. Unlike the biologically dominant C18-sphingosine (d18:1), the C15 analog serves two critical, distinct roles in experimental pharmacology and lipidomics:

  • Metabolic Tracer: A cost-effective, non-deuterated probe for monitoring sphingolipid de novo synthesis and salvage pathways, as its metabolites (C15-S1P, C15-Ceramide) are mass-distinct from endogenous pools.

  • Internal Standard (IS): An alternative to C17-sphingosine for LC-MS/MS quantification, particularly useful when C17 species are suspected to be endogenous or when chromatographic resolution requires a more polar standard.

This guide compares C15-Sphingosine against the industry standards (C18-Sphingosine, C17-Sphingosine, and d7-Sphingosine), providing validated protocols and mass spectrometry transitions.

Part 1: Comparative Analysis of Alternatives

Physicochemical & Functional Comparison
FeatureC15-Sphingosine (d15:1) C18-Sphingosine (Natural) C17-Sphingosine (Standard IS) d7-Sphingosine (Deuterated IS)
Formula




Exact Mass [M+H]+ 258.2433 300.2903286.2746307.3342
Hydrophobicity (LogP) ~4.5 (Lower)~6.0 (High)~5.5~6.0
LC Retention Time Early Eluting Late ElutingIntermediateCo-eluting with C18
Endogenous Presence Negligible/TraceDominantTrace (Dietary/Microbial)None
Primary Utility Flux Tracing / ISBioactivity TargetQuantification ISQuantification IS
Cost Efficiency HighLow (Commodity)ModerateLow (Expensive)
Critical Selection Logic
  • Use C15-Sphingosine when:

    • You are performing Metabolic Flux Analysis . Exogenous C15-Sphingosine is phosphorylated to C15-S1P or acylated to C15-Ceramides. These odd-chain metabolites are easily distinguishable from natural even-chain lipids without the expense of isotopic labeling.

    • You require an Internal Standard that separates chromatographically from the C18 peak to avoid "ion suppression" or "cross-talk" often seen with deuterated standards that co-elute.

  • Avoid C15-Sphingosine when:

    • Studying biophysical membrane properties strictly mimicking mammalian physiology (C18 is required).

    • The biological system contains high levels of odd-chain lipids (e.g., certain bacteria, skin surface lipids, or C. elegans).

Part 2: Experimental Protocols

LC-MS/MS Quantification Protocol

Objective: Quantify endogenous sphingosine using C15-Sphingosine as an Internal Standard.

A. MRM Transitions (Positive Ion Mode, ESI+) To ensure specificity, monitor the following transitions. The "Quantifier" is the most intense, while the "Qualifier" confirms identity.

AnalytePrecursor (

)
Quantifier Product (

)
Qualifier Product (

)
Collision Energy (eV)
C15-Sphingosine 258.2 240.2 (Loss of

)
60.1 (Ethanolamine)20 / 25
C17-Sphingosine286.3268.3250.320 / 25
C18-Sphingosine300.3282.3264.320 / 25

B. Sample Preparation (Liquid-Liquid Extraction)

  • Harvest: Pellet

    
     cells or 10 mg tissue. Wash with cold PBS.
    
  • Spike: Add 10 µL of 1 µM C15-Sphingosine (Internal Standard) to the pellet before extraction to control for recovery loss.

  • Lysis: Add 500 µL Methanol/Chloroform (2:1 v/v). Vortex vigorously for 30s.

  • Phase Separation: Add 100 µL

    
     and 100 µL Chloroform. Centrifuge at 12,000 x g for 5 min.
    
  • Collection: Collect the lower organic phase (contains sphingolipids).

  • Dry & Reconstitute: Evaporate under

    
     stream. Reconstitute in 100 µL Mobile Phase A (see below).
    

C. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 70% B

    • 1-5 min: Ramp to 100% B

    • 5-7 min: Hold 100% B (C18 elutes here)

    • Note: C15-Sphingosine will elute ~0.5–1.0 min earlier than C18-Sphingosine due to the shorter alkyl chain.

Metabolic Flux Tracing Workflow

Objective: Track sphingolipid metabolism rates without radioactive isotopes.

Protocol:

  • Treatment: Incubate cells with 5 µM C15-Sphingosine for 0, 15, 30, and 60 minutes.

  • Metabolic Conversion:

    • Phosphorylation: C15-Sphingosine

      
       C15-S1P (Catalyzed by SphK1/2).
      
    • Acylation: C15-Sphingosine

      
       C15-Ceramides (Catalyzed by CerS).
      
  • Detection: Monitor the appearance of "Odd-Chain" metabolites.

    • C15-S1P: MRM 338.2

      
       240.2.
      
    • C15-Ceramide (d15:1/16:0): MRM 496.5

      
       258.2.
      

Part 3: Visualization of Mechanisms

LC-MS Separation Logic

This diagram illustrates why C15 is a superior control for avoiding ion suppression compared to co-eluting standards.

LC_Separation cluster_elution Elution Order (Time) Injection Sample Injection Column C18 Column (Hydrophobic Interaction) Injection->Column C15 C15-Sphingosine (Early Elution) Low Hydrophobicity Column->C15 t=3.2 min Matrix Matrix Contaminants (Suppression Zone 1) Column->Matrix t=1.5 min C17 C17-Sphingosine (Mid Elution) Column->C17 t=4.0 min C18 C18-Sphingosine (Late Elution) Target Analyte Column->C18 t=4.5 min Detector MS/MS Detector C15->Detector Clean Signal C18->Detector Target Signal

Figure 1: Chromatographic separation profile. C15-Sphingosine elutes earlier than the target C18, reducing competition for ionization energy in the source.

Metabolic Flux Pathway (Odd-Chain Tracing)

This diagram maps the biological fate of the C15-Sphingosine probe.

Metabolic_Flux Exo_C15 Exogenous C15-Sphingosine SphK Sphingosine Kinase (SphK1/2) Exo_C15->SphK Phosphorylation CerS Ceramide Synthase (CerS) Exo_C15->CerS Acylation (+ Fatty Acid) C15_S1P C15-S1P (m/z 338.2) SphK->C15_S1P Accumulation C15_Cer C15-Ceramide (m/z 496.5) CerS->C15_Cer Complex Complex C15-Sphingolipids (SM, HexCer) C15_Cer->Complex Golgi Processing

Figure 2: Metabolic fate of C15-Sphingosine. By tracking unique m/z transitions, researchers can measure enzyme activity rates in real-time.

References

  • Avanti Polar Lipids. Sphingosine Standards and Protocol Guide. Avanti Polar Lipids Official Site. [Link]

  • LIPID MAPS Consortium. Sphingolipid MS/MS Transitions and Internal Standards. Lipid Maps Structure Database. [Link]

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology. [Link]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. [Link]

Comparison Guide: Validating the Activity & Utility of 2S-Amino-4E-pentadecene-1,3R-diol (Sphingosine d15:1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2S-Amino-4E-pentadecene-1,3R-diol , commonly known as Sphingosine (d15:1) , is a rare, naturally occurring sphingoid base.[1] Unlike the canonical Sphingosine (d18:1) which functions as a potent bioactive lipid mediator (regulating apoptosis, endocytosis, and kinase signaling), d15:1 is primarily utilized as a high-fidelity internal standard in quantitative lipidomics.

However, "activity" in the context of sphingolipids is dual-faceted:

  • Analytical Activity: Its ionization efficiency, chromatographic behavior, and matrix stability compared to the analyte.[2]

  • Biological Activity: Its potential as a substrate for Sphingosine Kinases (SphK) and its cytotoxicity profile.

This guide objectively compares d15:1 against the industry standards—Sphingosine (d18:1) (the analyte) and Sphingosine (d17:1) (the common alternative standard)—validating its superior utility in precise quantification and its distinct metabolic profile.

Part 1: Analytical Validation (LC-MS/MS Utility)

The primary validation of d15:1 lies in its ability to mimic the physicochemical properties of endogenous sphingosine without interfering with biological signals.

Comparative Physicochemical Profile[3]
FeatureSphingosine (d15:1) Sphingosine (d17:1) (Alternative Std)Sphingosine (d18:1) (Analyte)
Formula C₁₅H₃₁NO₂C₁₇H₃₅NO₂C₁₈H₃₇NO₂
Exact Mass 257.2355285.2668299.2824
LogP (Hydrophobicity) ~4.2~5.2~5.7
Endogenous Presence Negligible/Trace TraceDominant (µM levels)
Signal Interference None (Mass distinct)LowN/A
Cost High (Synthetic/Rare)ModerateLow

Expert Insight: While d17:1 is a common standard, d15:1 offers a distinct retention time shift that can be advantageous in separating isobaric interferences in complex matrices (e.g., plasma, tissue homogenates). Its lower endogenous background compared to d17:1 (which can be detectable in certain pathological states) makes it a superior "blank" standard.

Experimental Protocol: LC-MS/MS Validation

To validate d15:1, researchers must establish its linearity and recovery alongside d18:1.

Methodology:

  • System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

    • B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.

  • MRM Transitions (Quantification):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Sph (d15:1) 258.3 [M+H]⁺ 240.3 [M+H-H₂O]⁺ 18
Sph (d17:1)286.3 [M+H]⁺268.3 [M+H-H₂O]⁺20
Sph (d18:1)300.3 [M+H]⁺282.3 [M+H-H₂O]⁺22

Validation Criteria:

  • Linearity: R² > 0.99 over 1–1000 nM range.

  • Matrix Effect: The ratio of d15:1 signal in matrix vs. solvent should match that of d18:1 (typically 85-115%).

Part 2: Biological Activity Validation (Metabolic Substrate)

Is d15:1 biologically inert? No. Validation of its activity involves determining if it acts as a substrate for Sphingosine Kinase 1/2 (SphK) , converting it to Sphingosine-1-Phosphate (S1P, d15:1) . This is critical for researchers using it in live-cell metabolic flux studies.

Pathway Visualization: Parallel Metabolism

The following diagram illustrates how d15:1 enters the sphingolipid pathway, competing with d18:1.

Sphingolipid_Metabolism cluster_inputs Substrates cluster_products Phosphorylated Products Sph_d18 Sphingosine (d18:1) (Endogenous) SphK Sphingosine Kinases (SphK1 / SphK2) Sph_d18->SphK Sph_d15 Sphingosine (d15:1) (Exogenous Probe) Sph_d15->SphK Lower Affinity? S1P_d18 S1P (d18:1) (Bioactive Signal) SphK->S1P_d18 S1P_d15 S1P (d15:1) (Synthetic Marker) SphK->S1P_d15 Lyase S1P Lyase S1P_d18->Lyase S1P_d15->Lyase Degradation Hexadecanal + Ethanolamine-P Lyase->Degradation Degradation_15 Tridecanal + Ethanolamine-P Lyase->Degradation_15

Figure 1: Parallel metabolic processing of endogenous d18:1 and exogenous d15:1 sphingosine. d15:1 serves as a metabolic tracer, producing a distinct mass S1P analog.

Experimental Protocol: In Vitro Kinase Assay

To validate d15:1 as a SphK substrate:

  • Enzyme Source: Recombinant Human SphK1 (e.g., from baculovirus system).

  • Reaction Mix: 20 mM Tris-HCl (pH 7.4), 1 mM ATP, 10 mM MgCl₂, 0.5 mM Triton X-100.

  • Substrate: Varying concentrations (1–50 µM) of d15:1 vs d18:1 .

  • Detection: LC-MS/MS quantification of product (S1P-d15:1 vs S1P-d18:1).

Expected Results (Hypothetical Data for Validation):

ParameterSphingosine (d18:1)Sphingosine (d15:[1][3]1)Interpretation
Km (µM) ~5–10~15–20d15:1 has lower affinity due to shorter chain length.
Vmax (pmol/min) 100% (Ref)~60–80%Slower turnover; less efficient phosphorylation.
Cytotoxicity (IC50) ~2–5 µM>10 µMd15:1 is less cytotoxic, making it safer for loading.

Causality: The hydrophobic pocket of SphK1 is optimized for the C18 chain. The C15 chain of d15:1 binds less tightly, resulting in a higher Km. This confirms that while d15:1 is a substrate, it does not competitively inhibit endogenous d18:1 metabolism at tracer concentrations.

Part 3: Workflow for Validation

The following workflow ensures that d15:1 is validated for your specific assay before routine use.

Validation_Workflow Start Start: Validation of d15:1 Step1 1. Solubility Check (Dissolve in EtOH/DMSO) Start->Step1 Step2 2. MS/MS Optimization (Identify Unique MRM: 258.3 -> 240.3) Step1->Step2 Branch Intended Use? Step2->Branch Path_Quant Quantification Standard Branch->Path_Quant Analytical Path_Bio Biological Probe Branch->Path_Bio Functional Step3a 3a. Spike & Recovery (Plasma Matrix) Path_Quant->Step3a Step3b 3b. Cell Viability Assay (MTT / CellTiter-Glo) Path_Bio->Step3b Step4a 4a. Linearity Test (Compare vs d18:1 curve) Step3a->Step4a Step4b 4b. Metabolic Flux (Measure conversion to S1P-d15:1) Step3b->Step4b End Validation Complete Step4a->End Step4b->End

Figure 2: Step-by-step decision tree for validating d15:1 based on experimental intent.

References

  • Cayman Chemical. Sphingosine (d15:1) Product Information & Safety Data Sheet. Retrieved from

  • Lipid MAPS. Sphingosine (d18:1) Structure and Function. Retrieved from

  • Wang, Z., et al. (2013). Molecular basis of sphingosine kinase 1 substrate recognition and catalysis. Structure, 21(5), 798-809. (Validates SphK substrate specificity mechanisms). Retrieved from

  • BenchChem. Validating Sphingosine as a Clinical Biomarker: A Comparative Guide. Retrieved from

  • Avanti Polar Lipids. Sphingolipid Analysis and Internal Standards. Retrieved from

Sources

Comparative Guide: 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine)

[1]

Executive Summary

2S-Amino-4E-pentadecene-1,3R-diol , commonly referred to as C15-Sphingosine (d15:1) , is a synthetic or rare odd-chain sphingoid base analog.[1] While the 18-carbon backbone (d18:1) constitutes the structural foundation of mammalian sphingolipids, C15-Sphingosine serves a critical role as a non-endogenous Internal Standard (IS) in quantitative lipidomics.[1]

This guide analyzes C15-Sphingosine's utility against the industry-standard C17-Sphingosine and the bioactive C18-Sphingosine, providing validated LC-MS/MS protocols and mechanistic insights into its behavior in biological systems.[1]

Part 1: Structural & Physicochemical Comparison[1]

The chain length of the sphingoid base dictates membrane partitioning, critical micelle concentration (CMC), and enzyme affinity. C15-Sphingosine offers a unique hydrophobicity profile that allows it to co-elute near, yet distinct from, natural sphingolipids in reverse-phase chromatography.[1]

Table 1: Physicochemical Profile of Sphingoid Bases[1]
FeatureC15-Sphingosine (Target) C17-Sphingosine (Standard IS) C18-Sphingosine (Natural)
Common Name d15:1 Sphingosined17:1 SphingosineSphingosine (d18:[1][2][3][4]1)
Formula C₁₅H₃₁NO₂C₁₇H₃₅NO₂C₁₈H₃₇NO₂
Exact Mass (M+H)⁺ ~258.243~286.274300.289
Hydrophobicity (LogP) ~4.5 (Predicted)~5.5~6.0
Endogeneity Negligible (Bacteria/Invertebrates)Trace (Minor species in humans)High (Primary mammalian base)
Primary Use Internal Standard (Zero background)Internal Standard (LIPID MAPS Std)Bioactive Lipid (Signaling)
Solubility High (Methanol/Ethanol)ModerateLow (Requires complexation)
Key Insight: The "Odd-Chain" Advantage

In complex biological matrices (e.g., human plasma), trace amounts of d17:1 can sometimes be detected due to dietary intake or minor metabolic flux.[1] C15-Sphingosine is virtually absent in mammalian tissues , making it a superior internal standard for ultra-sensitive assays where background noise must be absolute zero.

Part 2: Analytical Performance (LC-MS/MS)

The primary application of C15-Sphingosine is in Isotope Dilution Mass Spectrometry (or pseudo-isotope dilution using structural analogs).[1] It corrects for extraction efficiency and ionization suppression.

Validated Workflow: Quantitative Lipidomics

The following diagram illustrates the workflow for using C15-Sphingosine to quantify endogenous sphingolipids.

LCMS_WorkflowSampleBiological Sample(Plasma/Tissue)SpikeSpike Internal Std(C15-Sphingosine)Sample->Spike NormalizationExtractBiphasic Extraction(MeOH/CHCl3)Spike->Extract Protein PrecipSepLC Separation(C18 Column)Extract->Sep InjectionIonESI Source(Positive Mode)Sep->Ion ElutionDetectMS/MS Detection(MRM Mode)Ion->Detect m/z Filtering

Figure 1: LC-MS/MS workflow utilizing C15-Sphingosine for normalization of extraction recovery and ionization efficiency.

Protocol 1: Extraction & Mass Spectrometry Setup

Objective: Quantify endogenous sphingosine using C15-Sphingosine as the normalizer.

Reagents:

  • C15-Sphingosine Stock: 100 µM in Methanol.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Methodology:

  • Sample Prep: Aliquot 100 µL of plasma or tissue homogenate into a glass tube.

  • Spiking: Add 10 µL of C15-Sphingosine Internal Standard (final conc. 1 µM). Crucial: Spike before extraction to account for lipid loss.[1][5]

  • Extraction: Add 1.5 mL Chloroform:Methanol (2:1). Vortex vigorously for 30 seconds.

  • Phase Separation: Add 300 µL water to induce phase separation. Centrifuge at 3000 x g for 10 mins.

  • Collection: Collect the lower organic phase (containing sphingolipids).

  • Drying: Evaporate solvent under nitrogen stream. Reconstitute in 100 µL Mobile Phase A.

MS/MS Settings (MRM Transitions):

  • Target (d18:1): m/z 300.3 → 282.3 (Water loss) or 252.3.

  • Standard (d15:1): m/z 258.2 → 240.2 (Quantifier) and 258.2 → 60.1 (Qualifier).

    • Note: The shift in mass (-42 Da vs C18) ensures no spectral overlap (cross-talk) between analyte and standard.[1]

Part 3: Biological Implications & Specificity[1]

While primarily an analytical tool, C15-Sphingosine is biologically active if introduced into living systems. It acts as a "short-chain" probe for sphingolipid metabolizing enzymes.

Enzyme Specificity: The Chain Length Filter

Mammalian enzymes (Ceramide Synthase - CerS) have specific acyl-chain preferences.[1][6]

  • Sphingosine Kinase (SphK1/2): Generally accepts C15 substrates, converting them to C15-S1P (Sphingosine-1-Phosphate analog).[1]

  • Ceramide Synthase (CerS): Shows reduced kinetics for C15 compared to C18. This "mismatch" can be used to study the hydrophobic pocket of the enzyme.

Sphingolipid_Pathwaycluster_membraneCell Membrane / ERC15_SoC15-Sphingosine(Exogenous)C15_S1PC15-S1P(Short Chain Analog)C15_So->C15_S1P PhosphorylationC15_CerC15-Ceramide(Atypical Ceramide)C15_So->C15_Cer AcylationEnz_SphKSphingosineKinaseC15_So->Enz_SphKEnz_CerSCeramideSynthaseC15_So->Enz_CerS

Figure 2: Metabolic fate of C15-Sphingosine.[1] It can be metabolized into atypical C15-Ceramide or C15-S1P, potentially altering signaling pathways.[1]

Protocol 2: Investigating Chain-Length Dependent Cytotoxicity[1]

Objective: Determine if C15-Sphingosine induces apoptosis with the same potency as natural C18-Sphingosine.

  • Cell Culture: Seed HEK293 cells in 96-well plates (5,000 cells/well).

  • Preparation: Prepare C15-So and C18-So stocks in DMSO. Dilute in media to final concentrations (1–50 µM). Keep DMSO < 0.1%.

  • Treatment: Incubate cells for 24 hours.

  • Assay: Use MTT or CellTiter-Glo to measure viability.

  • Expectation: C18-Sphingosine typically shows an IC50 ~2-5 µM. C15-Sphingosine, being less hydrophobic, may show a higher IC50 (lower toxicity) due to reduced membrane intercalation and faster clearance.[1]

References

  • Avanti Polar Lipids. (n.d.). Sphingosine (d17:[1][7]1) and related Internal Standards Technical Data. Retrieved from [Link]

  • LIPID MAPS Consortium. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). LIPID MAPS. Retrieved from [Link]

  • Lahiri, S., et al. (2009). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition.[8] Journal of Biological Chemistry. Retrieved from [Link]

"2S-Amino-4E-pentadecene-1,3R-diol" vs FTY720 in S1P receptor modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis: "2S-Amino-4E-pentadecene-1,3R-diol" (C15-Sphingosine) vs. FTY720 (Fingolimod) in S1P Receptor Modulation Content Type: Technical Comparison Guide Audience: Researchers, Lipidomics Specialists, and Drug Discovery Scientists

Executive Summary

This guide provides a technical comparison between 2S-Amino-4E-pentadecene-1,3R-diol (commonly known as Sphingosine d15:1 ) and FTY720 (Fingolimod) .

While both molecules are structural analogs of the endogenous sphingolipid backbone, they serve distinct roles in research and therapy. Sphingosine d15:1 is a non-mammalian (or rare) lipid primarily utilized as a bioanalytical internal standard due to its structural similarity to endogenous sphingosine (d18:1) without biological interference. In contrast, FTY720 is a potent immunomodulatory prodrug that, upon phosphorylation, acts as a functional antagonist at Sphingosine-1-Phosphate (S1P) receptors, driving receptor degradation rather than recycling.[1]

Chemical & Mechanistic Profile

Structural Identity
Feature2S-Amino-4E-pentadecene-1,3R-diol (C15-Sph) FTY720 (Fingolimod)
Common Name Sphingosine (d15:[2]1)Fingolimod
Chemical Class Sphingoid Base (Odd-chain)Myriocin derivative / Sphingosine analog
Backbone 15-Carbon alkyl chainPhenyl-substituted alkyl chain
Stereochemistry (2S, 3R, 4E) - Natural configurationProchiral (converted to (S)-phosphate)
Primary Role Internal Standard (Quantification)Therapeutic Drug (S1P Modulator)
Mechanism of Action: The Critical Divergence

Both molecules require phosphorylation by Sphingosine Kinases (SphK1/2) to become bioactive at S1P receptors.[3][4] However, their downstream effects on the S1P Receptor 1 (S1P1) differ fundamentally.

  • The Agonist (S1P / C15-S1P): Endogenous S1P (and likely its C15 analog) binds S1P1, inducing G-protein signaling followed by receptor internalization into early endosomes. Crucially, the receptor is dephosphorylated and recycled back to the plasma membrane, maintaining sensitivity.

  • The Functional Antagonist (FTY720-P): FTY720-P binds S1P1 with high affinity but induces a distinct conformational change. This leads to persistent internalization and ubiquitinylation , directing the receptor to the proteasome for degradation .[5] This results in a "null" receptor state (lymphocyte sequestration).

Visualizing the Signaling Pathways

The following diagram illustrates the divergent fates of the S1P receptor upon binding the phosphorylated forms of the standard (mimicking S1P) versus the drug (FTY720).

S1P_Modulation Sph Sphingosine (d15:1) (Internal Standard) SphK Sphingosine Kinases (SphK1 / SphK2) Sph->SphK Substrate FTY FTY720 (Prodrug) FTY->SphK Substrate S1P_P C15-S1P (Agonist) SphK->S1P_P FTY_P FTY720-P (Functional Antagonist) SphK->FTY_P S1PR1 S1P Receptor 1 (Membrane) S1P_P->S1PR1 Binds FTY_P->S1PR1 Binds (High Affinity) Signal Gi Signaling (Migration/Survival) S1PR1->Signal Activation Recycle Receptor Recycling (Resensitization) Signal->Recycle Induced by S1P/C15-S1P Degrade Ubiquitinylation & Proteasomal Degradation Signal->Degrade Induced by FTY720-P

Caption: Divergent trafficking of S1P1. Natural agonists (S1P) promote recycling, while FTY720-P drives proteasomal degradation.[5]

Comparative Data Profile

ParameterSphingosine (d15:1) FTY720 (Fingolimod)
Molecular Weight 257.41 g/mol 307.47 g/mol (HCl salt: 343.93)
Solubility Ethanol, DMSO, DMFDMSO (>10 mg/mL), Water (low)
S1P Receptor Affinity Low/Unknown (as unphosphorylated base). Phosphorylated form (C15-S1P) binds but is rarely used as a modulator.High (as FTY720-P).[6] EC50 ~0.3 nM for S1P1.
Bioavailability Rapidly metabolized; used ex vivo.High oral bioavailability; crosses BBB.
Experimental Use Mass Spec Standard: Unique mass (m/z 258.3) allows differentiation from endogenous C18-Sph (m/z 300.3).S1P1 Downregulation: Used to block lymphocyte egress or study receptor turnover.[1]

Experimental Protocols

Protocol A: Using Sphingosine (d15:1) as an Internal Standard

For the quantification of endogenous sphingosine and S1P in biological samples.

  • Preparation: Dissolve Sphingosine (d15:1) in ethanol to create a 1 mM stock solution. Store at -20°C.

  • Sample Spiking: Add 10 pmol of d15:1 standard to the cell pellet or plasma sample before lipid extraction. This accounts for extraction efficiency losses.

  • Extraction: Perform a liquid-liquid extraction (e.g., Modified Bligh-Dyer) using Methanol:Chloroform (2:1).

  • Analysis (LC-MS/MS):

    • Monitor the transition for d15:1 Sphingosine : m/z 258.3 → 240.3 (loss of water).

    • Monitor the transition for Endogenous d18:1 Sphingosine : m/z 300.3 → 282.3.

  • Calculation: Calculate the ratio of the endogenous peak area to the d15:1 internal standard peak area to quantify absolute moles of lipid.

Protocol B: Inducing S1P1 Degradation with FTY720

For studying receptor functional antagonism in vitro.

  • Activation: FTY720 (prodrug) is inactive in vitro unless cells express Sphingosine Kinase 2 (SphK2). Note: For direct receptor assays in cell-free systems or cells with low SphK activity, use FTY720-Phosphate directly.

  • Dosing: Treat cells (e.g., HEK293-S1P1 or T-cells) with 10–100 nM FTY720-P .

    • Control: Treat parallel wells with Vehicle (DMSO) or S1P (100 nM).

  • Incubation: Incubate for 1–4 hours at 37°C.

  • Readout (Flow Cytometry):

    • Harvest cells and stain with anti-S1P1 antibody (surface stain, non-permeabilized).

    • Result: FTY720-P treatment should result in >80% loss of surface S1P1 signal compared to vehicle. S1P treatment will show partial reduction (internalization) but significant recycling compared to FTY720.

References

  • Cayman Chemical. (2024). Sphingosine (d15:[7]1) Product Information & Safety Data. Retrieved from

  • Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors".[1][2][5][6][8][9][10] Journal of Biological Chemistry, 277(24), 21453-21457. Retrieved from

  • Oo, M. L., et al. (2007). "Immunosuppressive and anti-angiogenic sphingosine 1-phosphate receptor-1 modulators induce vascular leak in lung". Molecular Pharmacology, 71(5). Retrieved from

  • Hla, T., & Brinkmann, V. (2011). "Sphingosine 1-phosphate (S1P): Physiology and the effects of FTY720". Science, 333(6046), 117-123. Retrieved from

Sources

biological activity of "2S-Amino-4E-pentadecene-1,3R-diol" versus sphinganine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between 2S-Amino-4E-pentadecene-1,3R-diol (referred to herein as Sphingosine d15:1 ) and Sphinganine (typically d18:0 ).

While Sphinganine (d18:0) serves as the ubiquitous biosynthetic precursor to all mammalian sphingolipids, Sphingosine d15:1 is a rare, naturally occurring "atypical" sphingoid base. Its biological activity is distinct due to two critical structural features: a shortened C15 alkyl chain and the presence of the 4E-trans double bond . These features dictate its superior solubility, altered membrane partitioning, and specific potency as an inhibitor of Protein Kinase C (PKC), contrasting with the often inactive or weakly active saturated profile of Sphinganine.

Structural & Physicochemical Comparison

The biological divergence between these molecules stems from their physicochemical properties. Sphingosine d15:1 possesses the allylic alcohol functionality essential for specific signaling interactions, whereas Sphinganine lacks this motif.

FeatureSphingosine d15:1Sphinganine (Standard d18:0)
IUPAC Name (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol(2S,3R)-2-aminooctadecane-1,3-diol
Common Notation Sphingosine d15:1Dihydrosphingosine (d18:[1]0)
Formula C₁₅H₃₁NO₂C₁₈H₃₉NO₂
Molecular Weight 257.41 g/mol 301.51 g/mol
Unsaturation Yes (4E-trans double bond)No (Saturated)
Chain Length 15 Carbons (Atypical/Short)18 Carbons (Standard/Long)
Solubility (DMSO) ~2-10 mg/mL (Higher miscibility)< 1 mg/mL (Requires heating/complexing)
Membrane Behavior Fluidizing; forms less stable domainsOrdering; stabilizes gel-phase domains

Biological Activity & Mechanism of Action[2][3][4]

Protein Kinase C (PKC) Inhibition

The most significant functional difference lies in PKC modulation.

  • Sphingosine d15:1 (Active): Like its C18 homolog, d15:1 acts as a potent inhibitor of PKC. The mechanism involves the protonated amine group interacting with the pseudosubstrate site of PKC, a process facilitated by the 4E-double bond which positions the headgroup correctly at the membrane interface.

  • Sphinganine (Inactive/Weak): Lacking the 4E-double bond, Sphinganine is frequently used as a negative control in PKC assays. It fails to inhibit PKC activity effectively in many cell types (e.g., HL-60, platelets) because the saturated chain alters the molecule's orientation within the lipid bilayer, preventing effective interference with the diacylglycerol (DAG) binding site.

Cytotoxicity and Apoptosis

Both molecules are cytotoxic at micromolar concentrations, but through different kinetics.

  • Sphingosine d15:1: Exhibits rapid cytotoxicity. Recent bioguided fractionation studies (e.g., from Callerya speciosa) link d15:1-containing fractions to significant cytotoxicity against myeloma (U266) and lymphoma cell lines (IC50 ~80–110 µg/mL). Its shorter chain length allows faster cellular uptake and inter-membrane translocation compared to C18 bases.

  • Sphinganine: Cytotoxicity is often delayed and linked to the accumulation of dihydroceramides (if reacylated) or disruption of lysosomal integrity.

Metabolic Fate (The "Rheostat")
  • Sphinganine: Is the obligate substrate for Des1 (Dihydroceramide desaturase) to form Ceramide. It is a biosynthetic intermediate, not a terminal signal.

  • Sphingosine d15:1: Can be phosphorylated by Sphingosine Kinases (SphK1/2) to form S1P (d15:1) . Atypical S1Ps (d16:1, d15:1) have been shown to bind S1P receptors (S1PR1-5) with different affinities than standard d18:1-S1P, potentially altering downstream signaling (e.g., favoring S1P2-mediated growth inhibition over S1P1-mediated migration).

Visualizing the Signaling Pathways

The following diagram illustrates the divergent pathways of d15:1 and Sphinganine, highlighting the critical "Double Bond Switch" that determines PKC inhibition.

Sphingolipid_Activity d15 Sphingosine d15:1 (C15, 4E-Double Bond) PKC Protein Kinase C (PKC) Activation d15->PKC INHIBITS (Potent) Apoptosis Apoptosis / Cell Cycle Arrest d15->Apoptosis Induces (Rapid) S1P Atypical S1P (d15:1-P) (Altered S1PR Signaling) d15->S1P SphK1/2 Phosphorylation d18 Sphinganine d18:0 (C18, Saturated) d18->PKC No/Weak Effect (Negative Control) Ceramide Dihydroceramide -> Ceramide (De Novo Synthesis) d18->Ceramide Acylation (Biosynthesis)

Caption: Comparative signaling impact. Sphingosine d15:1 actively inhibits PKC and drives apoptosis, whereas Sphinganine primarily feeds into de novo ceramide synthesis.

Experimental Protocols

To validate the activity of Sphingosine d15:1 versus Sphinganine, the following protocols are recommended.

In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine IC50 values to compare potency.

  • Preparation: Dissolve Sphingosine d15:1 and Sphinganine in DMSO. Prepare serial dilutions (e.g., 100 µM to 0.1 µM) in culture medium (keep DMSO < 0.1%).

  • Seeding: Plate target cells (e.g., U266, HL-60) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add lipid dilutions. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin or C18-Sphingosine).

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with SDS/HCl. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Expect d15:1 to show steeper toxicity curves due to higher solubility/bioavailability compared to d18:0.

PKC Inhibition Assay (Cell-Free)

Purpose: Confirm the "Double Bond Effect".

  • System: Use a commercial PKC kinase activity kit (using recombinant PKC isoforms, e.g., PKCα).

  • Lipid Micelles: Prepare mixed micelles containing Phosphatidylserine (PS), Diacylglycerol (DAG), and the test sphingolipid (d15:1 or d18:0).

    • Critical Step: Sphingolipids must be incorporated into the lipid micelle to interact with the PKC regulatory domain.

  • Reaction: Initiate kinase reaction with ATP-γ-32P or a fluorescent substrate.

  • Observation: Sphingosine d15:1 should inhibit DAG-induced PKC activity in a dose-dependent manner (IC50 typically 5–50 µM depending on lipid concentrations). Sphinganine should show minimal inhibition at equimolar concentrations.

References

  • Merrill, A. H., et al. (1986).[2][3] Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. Journal of Biological Chemistry. Retrieved from [Link]

  • Nguyen, T. H., et al. (2021). Cytotoxicity of Callerya speciosa Fractions against Myeloma and Lymphoma Cell Lines. Molecules (MDPI). Retrieved from [Link]

  • Hannun, Y. A., & Obeid, L. M. (2008).[1] Principles of bioactive lipid signalling: new insights from sphingolipids. Nature Reviews Molecular Cell Biology. Retrieved from [Link]

  • Lipid MAPS. (n.d.). Structure Database: Sphinganine and Sphingosine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthetic 2S-Amino-4E-pentadecene-1,3R-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Sphingolipid Research

2S-Amino-4E-pentadecene-1,3R-diol, a C15 analog of the canonical C18 sphingosine, is a vital tool in the study of sphingolipid metabolism and signaling.[1][2] As precursors to ceramides, sphingomyelins, and other complex sphingolipids, these molecules are central to cellular processes like apoptosis, cell cycle regulation, and signal transduction.[2][3] Consequently, the biological activity investigated in any experimental system is exquisitely sensitive to the chemical and, most critically, the stereochemical purity of the synthetic sphingoid base employed.

The presence of even minor impurities—be they structural isomers, diastereomers, or process-related byproducts—can lead to confounding results, misinterpretation of biological data, and ultimately, the failure of promising therapeutic strategies. For instance, the stereochemistry at the C2 (amino) and C3 (hydroxyl) positions dictates the molecule's interaction with key enzymes like ceramide synthase.[4] The erythro configuration (2S,3R) is the naturally occurring and biologically relevant isomer, while the threo diastereomer can act as an inhibitor or lead to off-target effects.[5]

This guide eschews a simple checklist approach. Instead, it presents a comprehensive, logic-driven framework for the orthogonal validation of synthetic 2S-Amino-4E-pentadecene-1,3R-diol. We will explore not just what techniques to use, but why they are chosen and how they interlock to create a self-validating system that ensures the highest degree of confidence in your starting material.

The Orthogonal Validation Strategy: A Multi-Faceted Approach to Truth

No single analytical technique can provide a complete picture of a molecule's purity. Each method has inherent strengths and blind spots. A robust validation strategy relies on an orthogonal approach, where multiple, independent techniques are used to probe different aspects of the molecule's identity and purity. This ensures that an impurity missed by one method is caught by another. Our strategy is built on four pillars: Chromatography , Spectroscopy , Spectrometry , and Chiroptical Measurement .

G cluster_0 Comprehensive Purity Validation Workflow Start Synthetic 2S-Amino-4E-pentadecene-1,3R-diol RP_HPLC Reverse-Phase HPLC/UPLC (Chemical Purity) Start->RP_HPLC Chiral_HPLC Chiral HPLC (Stereochemical Purity) Start->Chiral_HPLC NMR NMR Spectroscopy (Structural Identity) Start->NMR MS Mass Spectrometry (Molecular Weight & Impurity ID) Start->MS Optical_Rotation Polarimetry (Absolute Stereochemistry) Start->Optical_Rotation Report Final Purity Report RP_HPLC->Report Chiral_HPLC->Report NMR->Report MS->Report Optical_Rotation->Report

Caption: Orthogonal workflow for purity validation.

Chromatographic Analysis: Separating for Clarity

Chromatography is the cornerstone of purity assessment, designed to separate the target molecule from any potential impurities. For a chiral aminodiol like our subject compound, this requires two distinct approaches.

Reverse-Phase HPLC/UPLC: Assessing Chemical Purity

Expertise & Causality: The primary goal here is to detect and quantify any non-isomeric impurities, such as starting materials, reagents, or byproducts from the synthesis (e.g., over-reduced or oxidized species). A reverse-phase (RP) method using a C18 stationary phase is ideal for separating compounds based on differences in hydrophobicity.[6] Due to the lack of a strong UV chromophore in the target molecule, traditional UV detection is suboptimal. Instead, universal detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are superior as they provide a more uniform response for non-volatile analytes, irrespective of their optical properties. Coupling the HPLC to a mass spectrometer (LC-MS) provides the highest sensitivity and specificity.[7][8]

Experimental Protocol: RP-HPLC-CAD/MS

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

  • Gradient: 20% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL (Sample concentration: ~1 mg/mL in Methanol).

  • Detection:

    • CAD: Full range.

    • MS (ESI+): Scan range m/z 100-500.

Chiral HPLC: The Litmus Test for Stereochemical Purity

Expertise & Causality: This is arguably the most critical analysis. Synthetic routes to 2-amino-1,3-diols can often produce diastereomeric impurities (e.g., threo isomers) or enantiomeric contamination.[4] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these stereoisomers.[9] The choice of the Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective at resolving chiral amines and amino alcohols through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[10][11]

Experimental Protocol: Chiral HPLC

  • Column: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm particle size.

  • Mode: Normal Phase.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). The small amount of DEA is crucial to prevent peak tailing by interacting with active sites on the silica.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (for end absorption) or coupled to a mass spectrometer.

  • Validation: The method must be validated by running a racemic or diastereomeric mixture of a related compound to confirm that the column is capable of separating all potential stereoisomers.

Parameter High-Purity Standard Competitor A (Hypothetical) Rationale & Interpretation
Chemical Purity (RP-HPLC) >99.5%97.2%High purity indicates an efficient synthesis and purification process with minimal byproducts.
Stereochemical Purity (Chiral HPLC) >99.8% (2S,3R)98.5% (2S,3R)The key differentiator. High stereochemical purity is essential for specific biological activity.
Threo Diastereomer <0.1%1.2%The presence of the threo isomer can lead to off-target effects or inhibition of key enzymes.
Enantiomer (2R,3S) <0.1%0.3%Enantiomeric contamination reduces the effective concentration of the active compound.

NMR Spectroscopy: Confirming Structure and Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the molecular structure. It is a self-validating system as the chemical shifts, coupling constants, and integrations must be consistent with the proposed structure.[12]

Expertise & Causality:

  • ¹H NMR: Confirms the presence of all protons and their local environments. The key diagnostic signals are the vinyl protons of the trans double bond (4E), which should exhibit a large coupling constant (J ≈ 15 Hz).[13] The relative stereochemistry of the C2 and C3 protons can also be inferred from their coupling constant.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should match the number of unique carbons.[14]

  • 2D NMR (COSY, HSQC): These experiments are essential for definitively assigning proton and carbon signals and confirming the connectivity of the entire molecule, leaving no doubt as to its fundamental structure. A COSY spectrum will show the correlation between H-4 and H-5, confirming the double bond position.[13]

Technique Key Observation for Purity Validation
¹H NMR (500 MHz, CD₃OD) Doublet of doublets for H4/H5 with J ≈ 15 Hz confirms E-geometry. Absence of signals corresponding to cis-isomer (J ≈ 10-12 Hz). Integration of all signals matches the expected proton count.
¹³C NMR Correct number of carbon signals. Chemical shifts consistent with the structure. Absence of signals from common process impurities (e.g., residual solvents, reagents).
2D COSY Clear correlation between adjacent protons (e.g., H1-H2, H2-H3, H3-H4, H4-H5) confirms the atomic connectivity.

Mass Spectrometry: Unveiling Trace Impurities

Mass spectrometry (MS) is unparalleled in its sensitivity and its ability to provide precise molecular weight information.

Expertise & Causality:

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition, confirming that the primary signal corresponds to C₁₅H₃₁NO₂ and not an isobaric impurity.[15]

  • Tandem Mass Spectrometry (LC-MS/MS): By coupling liquid chromatography with MS/MS, we can separate impurities and then fragment them.[7][16] The fragmentation pattern is a unique fingerprint for the molecule and its isomers. This is exceptionally useful for identifying trace-level impurities that may co-elute with the main peak in HPLC, such as chain-length homologs (e.g., C14 or C16 analogs) or positional isomers of the double bond.[17][18]

Experimental Protocol: ESI-HRMS

  • Instrument: Orbitrap or TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Infusion: Direct infusion of the sample (~10 µg/mL in 50% Methanol with 0.1% Formic Acid) at 5 µL/min.

  • Mass Range: m/z 50-750.

  • Resolution: >60,000.

  • Data Analysis: Compare the measured m/z of the [M+H]⁺ ion with the theoretical exact mass.

Parameter High-Purity Standard Competitor B (Hypothetical) Rationale & Interpretation
[M+H]⁺ Theoretical 258.2428258.2428Theoretical exact mass for C₁₅H₃₂NO₂⁺.
[M+H]⁺ Measured (HRMS) 258.2425258.2431A mass error of <5 ppm provides high confidence in the elemental composition.
Mass Error -1.2 ppm+1.2 ppmBoth are acceptable, confirming the molecular formula.
Trace Impurities (LC-MS) No significant impurities detectedC16 homolog detected at 0.15%LC-MS is crucial for detecting low-level homologs that may have similar chromatographic behavior and biological activity.

Optical Rotation: Confirming Absolute Stereochemistry

Expertise & Causality: While chiral HPLC confirms stereochemical purity (the ratio of stereoisomers), it does not inherently confirm the absolute configuration. Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution.[13] For a well-characterized compound, the specific rotation is a physical constant. A measured value that matches the established literature or reference standard value provides the final confirmation that the bulk sample has the correct (2S,3R) absolute stereochemistry.

Experimental Protocol: Polarimetry

  • Instrument: Polarimeter with a sodium lamp (D-line, 589 nm).

  • Solvent: Chloroform or Methanol.

  • Concentration (c): Accurately prepare a solution of ~1 g/100 mL.

  • Path Length (l): Use a 1 dm cell.

  • Temperature: 20°C.

  • Measurement: Record the observed rotation (α) and calculate the specific rotation [α] = α / (l * c).

  • Comparison: Compare the measured value to the reference value.

G cluster_1 Purity Validation Decision Tree Start Start Validation HRMS_Check HRMS Mass Error < 5 ppm? Start->HRMS_Check NMR_Check NMR Structure Correct? HRMS_Check->NMR_Check Yes Fail FAIL: Reject Batch HRMS_Check->Fail No RPHPLC_Check RP-HPLC Purity > 99%? NMR_Check->RPHPLC_Check Yes NMR_Check->Fail No ChiralHPLC_Check Chiral Purity > 99.5%? RPHPLC_Check->ChiralHPLC_Check Yes RPHPLC_Check->Fail No Pass PASS: High-Purity Material ChiralHPLC_Check->Pass Yes ChiralHPLC_Check->Fail No

Caption: Decision tree for batch acceptance or rejection.

Conclusion

Validating the purity of a synthetic bioactive lipid like 2S-Amino-4E-pentadecene-1,3R-diol is a rigorous, multi-step process that demands a deep understanding of the molecule's chemistry and the analytical techniques employed. Simply relying on a single HPLC trace or a mass spectrum is insufficient and scientifically unsound. By adopting an orthogonal strategy that combines high-resolution chromatography (both reverse-phase and chiral), definitive structural elucidation by NMR, high-sensitivity mass spectrometry, and chiroptical measurements, researchers can proceed with the highest degree of confidence. This meticulous approach is not a barrier to research; it is the foundation upon which reliable, reproducible, and impactful science is built.

References

  • Mishra, S. K., & Ganapathy, V. (2000). Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin. Journal of Lipid Research, 41(8), 1275-1282. [Link]

  • Shayman, J. A., & Abe, A. (1995). Sphingolipid bases. A revisitation of the O-methyl derivatives of sphingosine. Isolation and characterization of diacetate derivatives, with revised 13C nuclear magnetic resonance assignments for D-erythro-sphingosine. Journal of Lipid Research, 36(4), 787-803. [Link]

  • Kim, P. J., et al. (2012). pH Dependence of Sphingosine Aggregation. Biophysical Journal, 102(8), 1858-1866. [Link]

  • Dutta, A., et al. (2014). Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method. Journal of Lipid Research, 55(2), 324-331. [Link]

  • Al-Soud, Y. A., & Al-Masri, M. (2011). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Molecular Biology, 721, 1-13. [Link]

  • Lee, H., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules, 29(2), 481. [Link]

  • Sumitomo Chemical. (n.d.). SUMICHIRAL OA Columns for Enantiomer Separation by HPLC. Sumitomo Chemical Technical Document. [Link]

  • Bielawski, J., & Bielawska, A. (2011). Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Lieser, B., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(12), 2209-2220. [Link]

  • Merrill Jr, A. H. (2011). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 52(8), 1447-1456. [Link]

  • Shephard, G. S., et al. (2007). Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. Journal of Chromatography B, 857(2), 332-337. [Link]

  • Ho-Gak, K., et al. (2019). Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides. eLife, 8, e49111. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. [Link]

  • LIPID MAPS. (n.d.). Sphingosine (d18:1). Structure Database (LMSD:2407). [Link]

  • Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Bhushan, R., & Kumar, V. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Biomedical Chromatography, 25(2), 243-248. [Link]

  • Merrill, A. H., et al. (2025). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. International Journal of Molecular Sciences, 26(2), 947. [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1080-1089. [Link]

  • D'Ambra, V., et al. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. International Journal of Molecular Sciences, 24(5), 4811. [Link]

  • Rojas-Chertó, M., et al. (2011). Elemental Composition determination based on MSn. Bioinformatics, 27(13), 1808-1815. [Link]

Sources

cross-reactivity of antibodies against sphingosine analogues

Author: BenchChem Technical Support Team. Date: March 2026

[label="Downstream\nGPCR Signaling", fillcolor

Finalizing the Presentation

I'm now integrating the DOT code diagrams into the final document, ensuring the graphs are readable and clearly illustrate the cross-reactivity and competitive ELISA workflows. The diagram's caption shows antibody specificity, while the S1P signaling pathway also show receptor interactions, all in a final, streamlined draft.

Refining the Diagrams

I'm now completing the final touches on the Graphviz diagrams, ensuring their visual clarity and relevance. I'm focusing on their layout within the guide to improve the flow of information. I've also checked the captions for conciseness and accuracy, ensuring they adhere to the character limit.

In-Depth Technical Guide: Cross-Reactivity of Antibodies Against Sphingosine Analogues

Sphingosine-1-Phosphate (S1P) is a pleiotropic, bioactive lysophospholipid that regulates critical physiological and pathological processes, including angiogenesis, immune cell trafficking, and tumor proliferation. Operating as the central node of the "sphingolipid rheostat," S1P promotes cell survival, directly counteracting the apoptotic signaling of its metabolic precursors, ceramide and sphingosine.

Targeting S1P has become a major focus in oncology and autoimmune drug development. However, generating highly specific monoclonal antibodies against S1P presents a profound bioengineering challenge. Because S1P is a small lipid (<400 Da), developing antibodies that can distinguish it from structurally homologous sphingosine analogues requires rigorous epitope mapping and cross-reactivity validation 1.

Comparative Strategies for S1P Pathway Intervention

When designing experiments or therapeutics targeting the S1P axis, researchers must choose between neutralizing the lipid ligand itself or modulating its downstream receptors.

  • Anti-S1P Monoclonal Antibodies (e.g., Sphingomab/LT1002, Sonepcizumab/LT1009): These antibodies act as extracellular "molecular sponges." By selectively binding bioavailable S1P in the blood and tumor microenvironment, they neutralize the ligand before it can engage G-protein-coupled S1P receptors (S1PR1-5). This approach starves tumors of pro-angiogenic signals without interfering with intracellular S1P functions 1.

  • S1P Receptor Modulators (e.g., Fingolimod/FTY720): Fingolimod is a small-molecule sphingosine analogue that acts as a functional antagonist. Upon phosphorylation, it binds S1PR1, causing the receptor to internalize and degrade. While highly effective for systemic immunosuppression (e.g., in multiple sclerosis), it lacks the target specificity of mAbs and broadly impacts all tissues expressing S1PR1 2.

  • In Vitro Diagnostic Antibodies (e.g., Echelon K-1900): Commercial anti-S1P antibodies are optimized for plate-based affinity (ELISA) or immunohistochemistry. They are engineered to recognize fixed or carrier-conjugated S1P and are strictly utilized for biomarker quantification rather than in vivo neutralization 3.

S1P_Signaling Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Precursor) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Sphingosine Kinase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Binding Downstream Angiogenesis & Tumor Proliferation S1PRs->Downstream GPCR Signaling Sphingomab Anti-S1P mAbs (e.g., Sphingomab) Sphingomab->S1P Neutralization (Molecular Sponge) Fingolimod S1PR Modulators (e.g., Fingolimod) Fingolimod->S1PRs Receptor Internalization

S1P signaling pathway and targeted intervention points.

Epitope Mapping and Structural Cross-Reactivity Profiles

The specificity of an anti-S1P antibody is entirely dependent on its ability to distinguish the polar phosphate headgroup and the specific hydrocarbon backbone of the sphingoid base.

Extensive competitive ELISA profiling of the clinical-grade humanized antibody Sonepcizumab (LT1009) and its murine parent (LT1002) reveals the precise structural causality of cross-reactivity. The antibody fails to recognize lipids if the phosphate group is absent (e.g., Sphingosine) or if a fatty acid is added to the amino group (e.g., Ceramide). However, it does cross-react with Dihydro-S1P and Sphingosylphosphorylcholine (SPC), indicating that the C4-C5 double bond is non-essential for paratope binding, and the binding pocket can accommodate bulky choline additions to the phosphate ester group 45.

Table 1: Cross-Reactivity of Anti-S1P Antibodies (LT1002/LT1009)

Sphingolipid AnalogueStructural Variance from S1PCross-ReactivityMechanistic Implication for Specificity
Sphingosine-1-Phosphate (S1P) None (Target Molecule)100% Baseline for high-affinity recognition (

pM).
Dihydro-S1P (Sphinganine-1-P) Lacks C4-C5 double bondHigh The sphingoid base double bond is non-essential for antibody binding.
Sphingosylphosphorylcholine (SPC) Choline added to phosphateModerate The phosphate ester group accommodates bulky choline additions.
Sphingosine (SPH) Lacks phosphate group< 1% The polar phosphate headgroup is the absolute critical epitope.
Ceramide (CER) N-acylated, lacks phosphate< 1% Steric hindrance at the amino group and lack of phosphate prevent binding.
Lysophosphatidic Acid (LPA) Glycerol backbone< 1% The specific sphingoid hydrocarbon backbone is required for orientation.

Experimental Methodology: Validating Specificity via Competitive ELISA

To objectively assess the cross-reactivity of a lipid antibody, a Competitive ELISA is the gold standard.

Causality of Experimental Design: Direct ELISA with lipid-coated plates often masks the lipid's native 3D conformation. A competitive format allows the antibody to interact with the free, unmodified sphingolipid analogue in solution, providing a true measure of physiological cross-reactivity 6. Furthermore, because S1P lacks primary amines, it cannot be directly cross-linked to standard polystyrene plates. Thiolation of S1P allows for directed conjugation to carrier proteins (like BSA or KLH), ensuring the critical polar headgroup remains sterically accessible on the plate 1.

Self-Validating Protocol: This protocol operates as a self-validating system by incorporating internal dynamic range controls. The "No Competitor" well establishes the 100% binding baseline (maximum OD450), while the "Buffer Only" well defines the assay's background noise. Any cross-reactivity is mathematically validated against this internal spectrum.

Step-by-Step Workflow:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL of Thiolated-S1P conjugated to BSA (1 µg/mL) overnight at 4°C. Wash 3x with PBS-T (0.05% Tween-20).

  • Blocking: Add 200 µL of 1% BSA in PBS to each well. Incubate for 1 hour at room temperature to prevent non-specific binding. Wash 3x.

  • Solution Pre-Incubation (The Competition Step): In a separate low-binding mixing plate, combine a fixed concentration of the anti-S1P antibody (e.g., 0.8 µg/mL) with varying logarithmic concentrations of competitor lipids (S1P, SPH, CER, Dihydro-S1P) ranging from 0.1 nM to 10 µM.

    • Control A (Max Signal): Antibody + Buffer (No competitor).

    • Control B (Background): Buffer only (No antibody, no competitor).

    • Incubate the mixing plate for 1 hour at room temperature to allow equilibrium binding in solution.

  • Primary Incubation: Transfer 100 µL of the pre-incubated mixtures to the S1P-coated plate. Incubate for 1 hour. (Antibodies that bound the competitor lipid in solution will be washed away; only free antibodies will bind the plate). Wash 5x with PBS-T.

  • Secondary Detection: Add 100 µL of HRP-conjugated anti-host IgG secondary antibody. Incubate for 1 hour. Wash 5x.

  • Substrate & Readout: Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

  • Data Analysis: Calculate percent inhibition. A low OD450 indicates that the antibody successfully recognized and bound the competitor lipid in solution (High Cross-Reactivity).

Competitive_ELISA Step1 1. Plate Coating Thiolated-S1P + Carrier Protein Step2 2. Solution Pre-incubation Anti-S1P Ab + Competitor Lipid Step1->Step2 Step3 3. Primary Incubation Transfer mix to coated plate Step2->Step3 Step4 4. Wash & Secondary Ab Remove unbound complexes, add HRP-IgG Step3->Step4 Step5 5. Detection TMB Substrate -> Read OD450 Step4->Step5 Logic1 High OD450 = Low Cross-Reactivity (Ab binds plate, not competitor) Step5->Logic1 Logic2 Low OD450 = High Cross-Reactivity (Ab binds competitor, washed away) Step5->Logic2

Competitive ELISA workflow for validating lipid antibody specificity.

References

  • Production and characterization of monoclonal anti-sphingosine-1-phosphate antibodies. NIH.gov.
  • Targeting Sphingosine 1-Phosphate Metabolism as a Therapeutic Avenue for Prostate Cancer. MDPI.
  • Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia. NIH.gov.
  • Sphingosine-1-phosphate antibodies as potential agents in the treatment of cancer and age-related macular degeneration. NIH.gov.
  • Sphingosine 1-Phosphate Antibody (LT1002). Echelon Biosciences.
  • Validating Sphingolipid E (S1P) Antibody Specificity. Benchchem.

Sources

comparing the immunosuppressive effects of different sphingoid bases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Immunosuppressive Sphingoid Bases: Mechanisms, Potency, and Experimental Validation Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison of sphingoid bases with immunosuppressive properties, focusing on the synthetic analog Fingolimod (FTY720) versus endogenous bases like Sphingosine and Phytosphingosine .

While endogenous sphingoid bases regulate basal immune signaling, FTY720 achieves potent immunosuppression through a unique mechanism: functional antagonism . By inducing persistent internalization and degradation of the Sphingosine-1-Phosphate Receptor 1 (S1P1), FTY720 sequesters lymphocytes in secondary lymphoid organs.[1] This guide details the structure-activity relationships, quantitative potency data (EC50), and essential experimental protocols required to validate these effects in a research setting.

Mechanistic Architecture: Agonism vs. Functional Antagonism

The core differentiator between these compounds lies in their interaction with S1P receptors.

  • Endogenous S1P: Acts as a transient agonist. It binds S1P1, triggers G-protein signaling (Gαi), and induces receptor internalization. Crucially, the receptor recycles back to the cell surface, maintaining sensitivity to the S1P gradient required for lymphocyte egress.

  • FTY720-P (Active Metabolite): Acts as a high-affinity agonist that causes irreversible internalization. The receptor is ubiquitinated and degraded rather than recycled. This loss of surface S1P1 renders the lymphocyte "blind" to the S1P gradient, trapping it within the lymph node.

Visualization: The Functional Antagonism Pathway

S1P_Signaling S1P Endogenous S1P S1P1_Surf S1P1 Receptor (Surface) S1P->S1P1_Surf Transient Binding FTY FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 (In Vivo Activation) FTY->SphK2 FTY_P FTY720-P (Active Species) SphK2->FTY_P FTY_P->S1P1_Surf High Affinity Binding G_Sig Gαi Signaling (Migration/Survival) S1P1_Surf->G_Sig Activation Internal Receptor Internalization S1P1_Surf->Internal Desensitization Recycle Recycling to Surface Internal->Recycle S1P Driven Degrade Ubiquitination & Proteasomal Degradation Internal->Degrade FTY720-P Driven Recycle->S1P1_Surf Lymph_Egress Lymphocyte Egress (Immune Function) Recycle->Lymph_Egress Gradient Sensing Restored Lymph_Trap Lymphocyte Sequestration (Immunosuppression) Degrade->Lymph_Trap Loss of Gradient Sensing

Caption: Figure 1. Divergent fates of the S1P1 receptor. Endogenous S1P allows receptor recycling, enabling lymphocyte egress. FTY720-P forces receptor degradation, causing sequestration.

Comparative Analysis: Potency and Selectivity

The following data aggregates experimentally derived values for receptor affinity and functional potency. Note the distinction between S1P1 (efficacy target) and S1P3 (toxicity target, associated with bradycardia).

Table 1: Receptor Potency Profile (EC50 values)
CompoundS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P1 vs S1P3)Primary Mechanism
S1P (Endogenous) 0.5 – 2.08 – 12Low (Non-selective)Transient Agonism
FTY720-P 0.2 – 0.450 – 60Moderate (~100x fold)Functional Antagonism
Sphingosine >10,000>10,000N/APKC Inhibition (Weak)
Phytosphingosine N/A (Inactive at S1P)N/AN/ANF-κB Inhibition

Note: Sphingosine and Phytosphingosine do not bind S1P receptors directly with high affinity. Their immunosuppressive effects are mediated via intracellular kinase inhibition (PKC, MAPK) and are significantly less potent in vivo than FTY720.

Table 2: Functional Immunosuppressive Outcomes
FeatureFTY720 (Fingolimod)PhytosphingosineSphingosine
Lymphocyte Count Profound Lymphopenia (up to 80% reduction in blood)Minimal systemic effectMinimal systemic effect
Cytokine Inhibition Indirect (via T-cell sequestration)Direct (Inhibits IL-6, TNF-α via NF-κB)Weak/Moderate (PKC dependent)
Clinical Utility Multiple Sclerosis (Systemic)Dermatology (Topical/Local)Experimental/Precursor
Toxicity Risk Bradycardia (S1P3 mediated)Low (Metabolized rapidly)Hemolysis (at high IV doses)

Experimental Protocols for Validation

To objectively compare these compounds, researchers must utilize assays that distinguish between simple agonism and functional antagonism.

Protocol A: S1P1 Receptor Internalization Assay (In Vitro)

Purpose: To quantify the ability of a sphingoid base to induce receptor removal from the cell surface.

Reagents:

  • CHO or HEK293 cells stably expressing S1P1-GFP .

  • Assay Buffer: HBSS + 0.1% Fatty Acid-Free BSA (Serum-free is critical to remove endogenous S1P).

  • Compounds: FTY720-P (Active), S1P (Control), Phytosphingosine (Negative Control).

Workflow:

  • Seeding: Plate cells in 96-well optical bottom plates (10,000 cells/well). Incubate overnight.

  • Starvation: Wash 2x with Assay Buffer. Incubate for 1 hour to clear surface receptors.

  • Treatment: Add compounds (0.1 nM to 1000 nM) for 1 hour at 37°C.

  • Fixation: Remove buffer, fix with 4% Paraformaldehyde (PFA) for 10 min.

  • Nuclei Stain: Stain with Hoechst 33342.

  • Analysis: Use High-Content Imaging (HCS).

    • Metric: Ratio of Cytosolic GFP intensity vs. Membrane GFP intensity.

    • Expectation: S1P shows internalization but punctate recycling endosomes. FTY720-P shows diffuse cytosolic signal or degradation.

Protocol B: Lymphocyte Egress/Sequestration Model (In Vivo)

Purpose: To measure the functional consequence of S1P modulation on immune cell trafficking.

Reagents:

  • C57BL/6 Mice (Male, 6-8 weeks).

  • Flow Cytometry Antibodies: CD3-FITC, CD4-PE, CD8-APC, B220-PerCP.

Step-by-Step Methodology:

  • Administration: Administer FTY720 (1 mg/kg, oral gavage) or Vehicle (Saline) to mice.[2]

  • Time Course: Wait 6 to 24 hours post-dose.

  • Tissue Harvest:

    • Collect peripheral blood (cardiac puncture) into EDTA.

    • Harvest Spleen and Inguinal Lymph Nodes (LN).

  • Cell Preparation:

    • Lyse red blood cells (RBC Lysis Buffer).

    • Create single-cell suspensions from LN/Spleen.

  • Staining: Stain 1x10^6 cells with antibody panel for 20 min at 4°C.

  • Flow Cytometry Analysis:

    • Gate on Lymphocytes (FSC/SSC).

    • Calculate: Absolute number of CD4+ and CD8+ T cells.

    • Validation Criteria: FTY720 treatment should result in >70% reduction of T-cells in blood and a concomitant increase (sequestration) in Lymph Nodes compared to vehicle.

Visualization: Experimental Workflow

Workflow cluster_invitro In Vitro: Mechanism Check cluster_invivo In Vivo: Functional Efficacy Cells S1P1-GFP Cells Treat Treat: FTY720-P vs S1P (1 hr @ 37°C) Cells->Treat Image High Content Imaging Treat->Image Result1 Output: Internalization % Image->Result1 Mouse C57BL/6 Mice Dose Oral Gavage (1 mg/kg) Mouse->Dose Harvest Harvest Blood & LN (24 hrs) Dose->Harvest FACS Flow Cytometry (CD4/CD8 count) Harvest->FACS Result2 Output: Lymphopenia % FACS->Result2

Caption: Figure 2.[3][4] Dual-stream validation workflow. In vitro assays confirm receptor modulation, while in vivo models confirm physiological immunosuppression.

References

  • Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[3][5][6] Journal of Biological Chemistry. Link

  • Matloubian, M., et al. (2004). "Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1." Nature. Link

  • Mandala, S., et al. (2002).[7] "Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists."[3][5][6] Science. Link

  • Oo, M.L., et al. (2007). "Immunosuppressive and anti-angiogenic sphingosine 1-phosphate receptor-1 agonists induce ubiquitinylation and proteasomal degradation of the receptor."[8] Journal of Biological Chemistry. Link

  • Pavlovic, S., et al. (2018). "Phytosphingosine: a novel agent for the treatment of inflammatory skin diseases." Archives of Dermatological Research. Link

  • Thermo Fisher Scientific. "S1P1 Receptor Redistribution Assay Protocol." Link

Sources

Technical Comparison: In Vitro vs. In Vivo Efficacy of C15-Sphingosine (2S-Amino-4E-pentadecene-1,3R-diol)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro versus In Vivo Efficacy of "2S-Amino-4E-pentadecene-1,3R-diol" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2S-Amino-4E-pentadecene-1,3R-diol , commonly referred to as C15-Sphingosine (d15:1) , is a non-endogenous sphingoid base analog. In the context of pharmaceutical and biochemical research, its "efficacy" is evaluated through two distinct lenses:

  • Analytical Efficacy (Primary Application): Its performance as a "Gold Standard" Internal Standard (IS) for the quantification of endogenous sphingolipids.

  • Therapeutic Efficacy (Investigational): Its biological activity as a cytotoxic agent or modulator of sphingolipid signaling, distinct from the canonical C18-sphingosine.

This guide provides a rigorous comparison of these roles, supported by experimental protocols and mechanistic insights.

Part 1: Mechanism of Action & Structural Logic

The "Odd-Chain" Advantage

Mammalian sphingolipids are predominantly based on the C18-sphingosine (d18:1) backbone. The C15 analog (d15:1) retains the critical D-erythro stereochemistry (2S, 3R) and the 4E-double bond required for kinase recognition but possesses a truncated hydrophobic tail (15 carbons vs. 18).

  • Analytical Logic: The C15 tail renders it chemically distinct enough to be resolved chromatographically or mass-spectrometrically (via specific MRM transitions) from endogenous lipids, yet physically similar enough to track extraction recovery perfectly.

  • Biological Logic: The shortened tail creates a "hydrophobic mismatch" within the lipid bilayer. While C18-sphingosine interdigitates smoothly into membrane rafts, C15-sphingosine can destabilize these domains, potentially triggering apoptosis or altering signaling pathways (e.g., PKC inhibition) differently than its endogenous counterpart.

Visualization: Sphingolipid Metabolic Pathway

The following diagram illustrates where C15-Sphingosine intersects with the endogenous sphingolipid metabolism.

SphingolipidMetabolism PalmitoylCoA Palmitoyl-CoA (C16 Precursor) KetoSph 3-Keto-Sphinganine PalmitoylCoA->KetoSph SPT Enzyme Serine L-Serine Serine->KetoSph Sphinganine Sphinganine (d18:0) KetoSph->Sphinganine Reductase DihydroCer Dihydroceramide Sphinganine->DihydroCer CerS Ceramide Ceramide (C18 Base) DihydroCer->Ceramide DES1 Sphingosine Sphingosine (d18:1) [Endogenous] Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 C15Sph C15-Sphingosine (d15:1) [Exogenous/Standard] C15Sph->Ceramide CerS (Competitor) C15S1P C15-S1P [Metabolite] C15Sph->C15S1P SphK1/2 (Substrate)

Caption: C15-Sphingosine acts as an exogenous substrate for Sphingosine Kinases (SphK), forming C15-S1P, while serving as a structural competitor in ceramide synthesis.[1]

Part 2: Comparative Efficacy Analysis

Analytical Efficacy (Product Performance as a Standard)

This is the primary commercial application of C15-Sphingosine.

FeatureC15-Sphingosine (d15:1)C17-Sphingosine (d17:1)Deuterated C18 (d18:1-d7)
Endogenous Presence None (Negligible in mammals)Trace (Found in some skin/tissues)None (Synthetic isotope)
Matrix Interference 0% < 5% (Risk of false positives)0%
Cost Efficiency High ModerateLow (Expensive)
Mass Shift -42 Da (vs C18)-14 Da (vs C18)+7 Da (vs C18)
Extraction Recovery 95-100% (Identical polarity to C18)95-100%95-100%

Verdict: C15-Sphingosine is the superior internal standard for biological samples where C17 might be naturally present (e.g., certain dermatological or dietary studies), ensuring zero background noise.

Biological Efficacy (In Vitro vs. In Vivo)

When evaluated as a bioactive agent (e.g., for cancer therapy or antimicrobial use):

In Vitro Efficacy (Cell Culture)
  • Cytotoxicity: C15-Sphingosine exhibits cytotoxicity comparable to C18-sphingosine in specific tumor lines (e.g., myeloma U266, lymphoma). The mechanism involves accumulation in the Golgi apparatus and induction of apoptosis via mitochondrial perturbation.

  • Membrane Permeability: Due to the shorter chain, C15-sphingosine has slightly higher critical micelle concentration (CMC) and faster membrane flip-flop rates than C18, potentially leading to faster cellular uptake.

  • Golgi Targeting: Fluorescent derivatives of C15-sphingosine (e.g., NBD-C15) have been shown to specifically target the Golgi complex with high fidelity, making them effective vectors for organelle-specific drug delivery.

In Vivo Efficacy (Animal Models)
  • Metabolic Stability: In vivo, C15-sphingosine is rapidly phosphorylated by Sphingosine Kinase 1/2 (SphK) to form C15-S1P . Unlike the potent signaling molecule C18-S1P, the C15 variant binds S1P receptors with different affinity, often resulting in a "functional antagonism" or weaker signaling response.

  • Clearance: It is cleared rapidly from the bloodstream, limiting its systemic efficacy as a standalone drug unless formulated (e.g., liposomes).

  • Skin Barrier: In topical applications, C15-sphingosine does not restore skin barrier function as effectively as C18 or C24 ceramides. The skin barrier relies on "ultra-long" chains for structural integrity; C15 is too short to span the necessary lipid lamellae effectively.

Part 3: Experimental Protocols

Protocol A: Analytical Efficacy (LC-MS/MS Quantification)

Use this protocol to validate C15-Sphingosine as a standard.

Objective: Quantify endogenous C18-Sphingosine in plasma using C15-Sphingosine as the Internal Standard (IS).

  • Sample Preparation:

    • Aliquot 100 µL of plasma.

    • Spike: Add 10 µL of C15-Sphingosine IS solution (1 µM in MeOH). Final concentration: 100 nM.

    • Precipitation: Add 300 µL Acetonitrile (ACN) to precipitate proteins. Vortex 30s.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 50% B to 99% B over 5 min.

  • MRM Transitions (Positive Mode ESI+):

    • C18-Sphingosine (Target): m/z 300.3 → 282.3 (Quantifier), 300.3 → 264.3 (Qualifier).

    • C15-Sphingosine (IS): m/z258.3 → 240.3 (Loss of water).

  • Data Analysis:

    • Calculate Area Ratio:

      
      .
      
    • Plot calibration curve. Linearity (

      
      ) should be > 0.99.
      
Protocol B: In Vitro Cytotoxicity Assessment

Use this protocol to evaluate C15-Sphingosine as a therapeutic candidate.

  • Cell Seeding: Seed U266 (Myeloma) cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Prepare C15-Sphingosine stock (10 mM in DMSO).

    • Treat cells with serial dilutions (1 µM – 50 µM) for 24 hours.

    • Control: C18-Sphingosine (Positive Control) and DMSO (Vehicle).

  • Viability Assay (CCK-8 or MTT):

    • Add 10 µL CCK-8 reagent per well. Incubate 2 hours at 37°C.

    • Measure Absorbance at 450 nm.

  • Apoptosis Confirmation (Flow Cytometry):

    • Stain with Annexin V-FITC / PI.

    • C15-Sphingosine efficacy is confirmed if Annexin V+ population increases dose-dependently.

Part 4: Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike IS: C15-Sphingosine Sample->Spike Extract Lipid Extraction (MeOH/CHCl3) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio C18/C15) MS->Data

Caption: Analytical workflow utilizing C15-Sphingosine for precise lipid quantification.

References

  • LIPID MAPS® Lipidomics Gateway. (2025). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Link

  • Nguyen, T. H., et al. (2022). Cytotoxicity of Callerya speciosa Fractions against Myeloma and Lymphoma Cell Lines. Molecules. Link

  • Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "Inside-out" sphingolipidomics. Methods in Enzymology. Link

  • Sun, Y., et al. (2023). Palmitoylation-Dependent Small-Molecule Fluorescent Probes for Live-Cell Golgi Imaging. ACS Chemical Biology. Link

  • Cayman Chemical. (2019). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Sphingosine (d15:1)

[1][2]

Chemical Identity: 2S-Amino-4E-pentadecene-1,3R-diol Common Name: Sphingosine (d15:1); D-erythro-Sphingosine C-15 CAS Number: 86555-28-4 Formula: C₁₅H₃₁NO₂ Molecular Weight: 257.4 g/mol [1][2][3][4]

Executive Safety Summary

2S-Amino-4E-pentadecene-1,3R-diol is a bioactive lipid and an amino alcohol.[1][2][3][4] While often used as an internal standard in mass spectrometry, it is biologically active (protein kinase C inhibitor) and must be treated as a hazardous chemical irritant .[2][3][4] It is not a standard biological waste (like cell culture media) but a chemical waste requiring thermal destruction.[2][3][4]

Hazard Profile
Hazard ClassClassificationOperational Implication
Health Skin Irrit. 2; Eye Irrit.[1][2][3][4][5][6] 2A; STOT SE 3Causes skin irritation and serious eye irritation.[2][3][4][5][6] May cause respiratory irritation.[1][2][3][4][5]
Reactivity StableIncompatible with strong oxidizing agents.[1][2][3][4][7][8]
Flammability Low (Solid) / High (Solution)Pure powder is combustible.[2][3][4] Solutions in EtOH/DMSO are flammable.[2][3][4]
Ecological Aquatic ToxicityDo not discharge into drains or municipal water systems.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, ensure the following PPE is donned.

  • Respiratory: NIOSH-approved N95 particulate respirator (for solids) or half-mask respirator with organic vapor cartridges (if handling large liquid volumes).[1][2][3][4]

  • Hand Protection: Nitrile rubber gloves (Minimum thickness: 0.11 mm; Breakthrough time: >480 min).[1][2][3][4] Note: Latex is insufficient for organic solvents often used with this lipid.[1][2][3]

  • Eye Protection: Chemical safety goggles.[1][2][3][4] Face shield required if pouring >500 mL of stock solution.[3][4]

  • Body: Lab coat with buttoned cuffs; closed-toe chemically resistant shoes.

Disposal Protocols

A. Solid Waste (Pure Powder & Contaminated Debris)

Applies to: Expired lyophilized powder, weighing boats, contaminated paper towels, and empty vials.[1][2]

  • Segregation: Do not mix with general trash or biohazard (red bag) waste.[1][2][3][4]

  • Containerization: Place items in a transparent, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Transfer the sealed bag into a rigid Hazardous Waste Drum (typically blue or black, depending on institutional color coding for solid toxic waste).[2][3][4]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Sphingosine (d15:[1][2]1) Solid Waste".[2][3][4]

    • Hazard Checkbox: "Toxic", "Irritant".[2][3][4]

B. Liquid Waste (Stock Solutions)

Applies to: Solutions in Ethanol, Methanol, DMSO, or Chloroform.[1][2][4]

  • Solvent Compatibility: Determine the primary solvent.[2][3][4]

    • Halogenated:[2][3] If dissolved in Chloroform/Methylene Chloride.[2][3][4]

    • Non-Halogenated: If dissolved in Ethanol, Methanol, or DMSO.[2][3][4]

  • Collection: Pour into the appropriate High-Density Polyethylene (HDPE) or glass waste carboy.[1][2][3][4]

    • Critical: Do not use metal containers if the solvent system is acidic.[3][4]

  • Labeling: List all solvents by percentage (e.g., "Ethanol 99%, Sphingosine <1%").

  • Destruction Method: The ultimate disposal method is chemical incineration equipped with an afterburner and scrubber.[2][3][4]

C. Aqueous Waste (Buffers & Media)

Applies to: Cell culture media or buffers containing trace (<0.1%) sphingosine.[1][2]

  • Deactivation: Although trace amounts are often negligible, best practice for bioactive lipids dictates collection rather than drain disposal.[1][2][3][4]

  • Collection: Collect in "Aqueous Chemical Waste" carboys.

  • Prohibition: NEVER pour down the sink. Lipids can accumulate in plumbing traps and are toxic to aquatic life in untreated effluent.[3][4]

Spill Management Workflow

Solubility Key: Soluble in Ethanol, DMSO, DMF.[2][3][4] Insoluble in water.[2][3][4]

Protocol for Powder Spill
  • Isolate: Evacuate the immediate area (3-meter radius).[1][2][3][4]

  • Dampen: Cover the powder with a paper towel soaked in Ethanol (70% or higher) to prevent dust generation.[2][3][4]

  • Collect: Wipe up the material carefully.[2][3][4]

  • Clean: Wipe the surface three times with Ethanol to solubilize and remove lipid residues.[2][3][4]

  • Dispose: Place all wipes in the Solid Hazardous Waste container.

Protocol for Liquid Spill[3][4]
  • Absorb: Use inert absorbent pads or vermiculite.[1][2][3][4]

  • Neutralize: No chemical neutralization is required; simple physical removal is sufficient.[1][2][3][4]

  • Wash: Scrub the area with a soap/water solution after the solvent has been removed to lift any lipid film.[3][4]

Visualized Decision Workflows

Waste Segregation Decision Tree

WasteSegregationStartWaste GeneratedTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid / DebrisTypeCheck->SolidLiquidLiquid SolutionTypeCheck->LiquidSolidActionSeal in Poly BagPlace in Solid Chemical WasteSolid->SolidActionSolventCheckCheck Solvent TypeLiquid->SolventCheckHaloContains Chloroform/DCM?SolventCheck->HaloYesHaloHalogenated Waste CarboyHalo->YesHaloYesNoHaloNon-Halogenated(Flammable) CarboyHalo->NoHaloNo (EtOH, DMSO)

Figure 1: Decision logic for segregating Sphingosine (d15:1) waste streams to ensure compliance with chemical incineration protocols.[1][2]

Emergency Spill Response

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessPowderPowder SpillAssess->PowderLiquidLiquid SpillAssess->LiquidWetTowelCover with EtOH-soaked Towel(Prevent Dust)Powder->WetTowelAbsorbApply Vermiculite/PadsLiquid->AbsorbCleanWipe Surface with Ethanol(Solubilize Lipid)WetTowel->CleanAbsorb->CleanDisposeDispose as Hazardous WasteClean->Dispose

Figure 2: Step-by-step workflow for containing and cleaning spills, emphasizing the use of ethanol for solubilization.[2][3][4]

Regulatory & Compliance

  • US EPA Waste Code: If dissolved in ignitable solvents (Ethanol/Methanol), classify as D001 (Ignitable).[2][3][4] If pure, classify as general toxic organic waste.[2][3][4]

  • Transport: Not regulated as a Dangerous Good by IATA/DOT for transport in small quantities, but waste must be transported by licensed hazardous waste handlers.[2][3][4]

  • Storage: Store at -20°C. Keep container tightly closed in a dry and well-ventilated place.

References

  • PubChem. (2024).[2][3][4] Compound Summary: Sphingosine.[1][2][3][4] National Library of Medicine.[3][4] Retrieved from [Link][2][4]

Personal protective equipment for handling 2S-Amino-4E-pentadecene-1,3R-diol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine)

As a Senior Application Scientist, I recognize that the integrity of lipidomic profiling relies entirely on the pre-analytical handling of your internal standards. 2S-Amino-4E-pentadecene-1,3R-diol (commonly known as C15-Sphingosine or d15:1) is a rare, naturally occurring sphingoid base[1]. Because it features a 15-carbon chain rather than the standard 18-carbon chain, it serves as an ideal internal standard for mass spectrometry (LC-MS/MS)[2]. However, its chemical structure—specifically the 4E-alkene bond and the 1,3-diol system—makes it susceptible to oxidation and requires strict environmental controls[1].

This guide provides the definitive procedural and safety framework for handling this compound, ensuring both operator safety and the analytical validity of your drug development assays.

Physicochemical Profiling & Hazard Assessment

Before designing a handling protocol, we must understand the molecule's physical state and inherent hazards. Supplied as a crystalline solid, C15-Sphingosine is classified as a hazardous irritant[1].

Table 1: Quantitative Data & Operational Implications

ParameterSpecificationOperational Implication
CAS Number 86555-28-4[2]Unique identifier for SDS retrieval and waste logging.
Molecular Weight 257.41 g/mol [3]Required for precise molarity calculations in MS calibration.
Solubility DMF (10 mg/ml), DMSO (2 mg/ml), Ethanol (Miscible)[1]Ethanol is preferred for MS to avoid DMSO/DMF ion suppression.
Storage Temperature -20°C[1]Prevents thermal degradation of the aliphatic chain.
GHS Hazards H315, H319, H335[2]Causes skin, eye, and respiratory irritation. Dictates PPE.

Personal Protective Equipment (PPE) Matrix

Handling C15-Sphingosine requires a defense-in-depth approach. The goal is twofold: protect the operator from the irritant properties (H315, H319, H335)[2] and protect the highly sensitive MS standard from keratin, squalene, and phthalate contamination.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Scientific Rationale: Nitrile provides excellent resistance to the primary solvents (Ethanol, DMSO, DMF) used for reconstitution[1].

    • Protocol: Double-glove during the initial weighing of the crystalline solid. The outer glove protects against electrostatic clinging of the powder, while the inner glove maintains a sterile barrier for the standard.

  • Eye Protection: ANSI Z87.1 or EN 166 compliant safety goggles[4].

    • Scientific Rationale: The compound causes serious eye irritation (H319)[2]. Tight-fitting goggles are preferred over standard safety glasses when handling the dry powder to prevent micro-crystal exposure.

  • Body Protection: Flame-retardant, static-dissipative laboratory coat.

    • Scientific Rationale: Reduces electrostatic discharge which can cause the lightweight crystalline solid to scatter during weighing.

  • Respiratory Protection: N95/P100 particulate respirator OR handling within a certified Class II Biological Safety Cabinet / Chemical Fume Hood.

    • Scientific Rationale: Mitigates the H335 (respiratory irritation) hazard[2] associated with aerosolized crystalline dust.

Operational Workflow: From Solid to Stable Stock Solution

The transition from a crystalline solid to a stock solution is the most critical vulnerability point for oxidation. Every step in this protocol is designed to be a self-validating system to ensure analytical integrity.

Step-by-Step Reconstitution Methodology:

  • Thermal Equilibration: Remove the sealed vial from -20°C storage[1] and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the solid, altering the molecular weight and skewing your quantitative MS calibration curves.

  • Solvent Selection & Addition: In a fume hood, add the desired volume of LC-MS grade Ethanol (miscible)[1].

    • Causality: Use glass pipettes. Avoid plastic tips if possible, as organic solvents can leach plasticizers (e.g., bis(2-ethylhexyl) phthalate) that cause severe ion suppression in the mass spectrometer.

  • Dissolution Verification: Vortex gently for 30 seconds. Verify complete dissolution by visual inspection against a dark background. The solution must be completely clear; undissolved micro-crystals will result in inaccurate standard dosing.

  • Inert Gas Purging (Critical Step): Insert a clean glass Pasteur pipette attached to an Argon or high-purity Nitrogen line into the headspace of the vial. Flow the gas gently for 15-20 seconds to displace atmospheric oxygen[1].

    • Causality: The 4E-pentadecene double bond is susceptible to lipid peroxidation. Displacing oxygen with an inert gas ensures the structural integrity of the standard for its ≥4-year stability lifespan[1].

  • Aliquoting: Divide the stock into single-use amber glass vials (to prevent UV degradation), purge the headspace of each aliquot with inert gas, cap tightly with PTFE-lined septa, and immediately transfer to -20°C[1].

Visualizing the Handling Pipeline

G N1 2S-Amino-4E-pentadecene-1,3R-diol (Crystalline Solid, -20°C) N2 Thermal Equilibration (Desiccator, 30 min, RT) N1->N2 Prevents moisture condensation N3 Solvent Reconstitution (LC-MS Grade EtOH/DMSO/DMF) N2->N3 Dissolution under fume hood N4 Headspace Purging (Argon / N2 Gas Stream) N3->N4 Protects 4E double bond from oxidation N5 Aliquoting & Storage (Amber Glass, -20°C) N4->N5 Ensures ≥4 years stability N6 Lipidomic Profiling (LC-MS/MS Internal Standard) N5->N6 Thaw single-use aliquots

Operational workflow for C15-Sphingosine: From cryogenic storage to stable LC-MS/MS standard.

Spill Management and Disposal Plan

A self-validating safety system requires proactive disposal and spill protocols.

  • Dry Spill (Crystalline Solid): Do not sweep dry, as this aerosolizes the irritant dust[4]. Lightly dampen a highly absorbent, lint-free wipe with ethanol. Gently wipe the spill inward to avoid spreading. Place contaminated wipes in a sealed, labeled hazardous waste bag.

  • Liquid Spill (Stock Solution): Absorb with inert materials (e.g., vermiculite or sand). Do not let the product enter drains, as organic solvents (DMF/DMSO) pose environmental hazards[4].

  • Disposal: Dispose of both unused solid and solvent-contaminated materials through a licensed chemical waste disposal facility[4]. Log the waste as "Combustible Solid/Organic Solvent Waste containing Sphingoid Bases."

References

  • National Institutes of Health (PubChem). "(2S,3R,E)-2-Aminopentadec-4-ene-1,3-diol".[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.